molecular formula C6H9BrClNO B1378477 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1394659-08-5

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1378477
CAS No.: 1394659-08-5
M. Wt: 226.5 g/mol
InChI Key: GMTKZSAANBDPCO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClNO and its molecular weight is 226.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTKZSAANBDPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Halogenated Furan Scaffold for Histaminergic Ligand Discovery [1]

Executive Summary

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (CAS: 1394659-08-5) is a specialized heterocyclic building block serving as a critical isostere for histamine in medicinal chemistry.[1] Characterized by a 2,5-disubstituted furan ring, this compound bridges the gap between fragment-based drug discovery (FBDD) and lead optimization for G-protein coupled receptors (GPCRs), specifically Histamine H2, H3, and H4 subtypes.[1]

Its value lies in its dual functionality: the primary amine allows for rapid diversification via amide coupling or reductive amination, while the C5-bromine motif serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), enabling the synthesis of biaryl systems without de novo ring construction.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5][6]
PropertySpecification
IUPAC Name 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride
Common Name 5-Bromo-2-furanethylamine HCl
CAS Number 1394659-08-5
Molecular Formula C₆H₈BrNO[1][2] · HCl
Molecular Weight 226.49 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
H-Bond Donors 3 (Ammonium)
H-Bond Acceptors 1 (Furan Oxygen)
Stability Hygroscopic; Sensitive to strong acids (ring opening) and light (dehalogenation)
Synthesis & Manufacturing Architecture

The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine requires a strategy that avoids the hydrodehalogenation of the sensitive C5-bromine bond, a common pitfall when using catalytic hydrogenation (e.g., H₂/Pd-C).[1]

Recommended Route: The Henry Homologation The most robust protocol utilizes a Henry reaction (nitroaldol) followed by a hydride reduction. This pathway preserves the halogen handle while installing the ethylamine chain.

SynthesisPath Start 5-Bromo-2-furaldehyde (Precursor) Inter (E)-2-(5-bromo-2-furyl)-1-nitroethene (Nitrovinyl Intermediate) Start->Inter CH3NO2, NH4OAc Reflux (Henry Rxn) Product 2-(5-Bromofuran-2-yl)ethan-1-amine HCl (Target) Inter->Product 1. BH3-THF (Reduction) 2. HCl/Et2O (Salt Formation)

Figure 1: Synthetic pathway avoiding catalytic hydrogenation to preserve the C5-Bromine motif.[1]

Detailed Protocol: Hydride Reduction of Nitrovinyl Furan

Note: This protocol avoids LiAlH₄ at reflux, which can occasionally cause debromination.

  • Precursor Assembly: Condense 5-bromo-2-furaldehyde with nitromethane using ammonium acetate as a catalyst (reflux, 4h). Isolate the yellow nitrovinyl solid.

  • Reduction:

    • Suspend the nitrovinyl intermediate (1.0 eq) in anhydrous THF under Nitrogen.

    • Add Borane-THF complex (BH₃[1]·THF, 4.0 eq) dropwise at 0°C.

    • Reflux for 6 hours. The bromine remains intact under these conditions.

    • Quench: Cool to 0°C and carefully add MeOH to destroy excess borane.

  • Salt Formation:

    • Evaporate solvent and redissolve the residue in absolute ethanol.

    • Add 4M HCl in dioxane (1.5 eq) dropwise.

    • Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry under vacuum.

Reactivity & Synthetic Utility[1]

The chemical behavior of this molecule is defined by three distinct reactive centers. Understanding the hierarchy of reactivity is essential for orthogonal functionalization.

ReactivityMap Core 2-(5-Bromofuran-2-yl) ethan-1-amine HCl Amine Primary Amine (Nucleophile) Core->Amine Bromine C5-Bromine (Electrophile) Core->Bromine Ring Furan Ring (Acid Sensitive) Core->Ring Amide Amide Amine->Amide Amide Coupling (EDC/HOBt) RedAm RedAm Amine->RedAm Reductive Amination (NaBH3CN) Suzuki Suzuki Bromine->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Buchwald Buchwald Bromine->Buchwald Buchwald-Hartwig (Amines, Pd(0)) RingOpen RingOpen Ring->RingOpen Acid Hydrolysis (-> 4,7-dioxoalkanoic acids)

Figure 2: Orthogonal reactivity profile.[1] The amine and bromine allow for dual-functionalization strategies.[1]

A. C5-Bromine Cross-Coupling

The bromine at the 5-position is electronically activated by the furan oxygen, making it highly reactive in Pd-catalyzed cycles.[1]

  • Suzuki-Miyaura: Ideal for attaching aryl or heteroaryl groups to create biaryl H2-receptor antagonists.[1]

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended.

    • Base: Use mild bases like K₂CO₃ or Cs₂CO₃. Avoid strong hydroxide bases which may degrade the furan ring.

  • Stille Coupling: Effective for introducing vinyl or alkyl groups using organostannanes.

B. Amine Functionalization

The ethylamine chain mimics the histamine side chain.

  • Peptidomimetic Synthesis: Coupling with amino acids creates histamine-peptide conjugates.[1]

  • Isothiocyanate Reaction: Reaction with isothiocyanates yields thiourea derivatives, a classic scaffold for H3/H4 receptor ligands (e.g., Thioperamide analogs).

C. Stability Warning: The Furan Ring

Critical Caution: Furan rings are acid-sensitive "masked" 1,4-dicarbonyls.[1] While the HCl salt is stable as a solid, prolonged exposure to strong aqueous acids (pH < 1) or Lewis acids can trigger ring opening, converting the furan into a 1,4-diketone (e.g., levulinic acid derivatives).[1]

  • Operational Tip: Perform workups in buffered solutions (pH 5-8) whenever possible.[1]

Handling & Safety Protocols
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture uptake can lead to hydrolysis over time.

  • Light Sensitivity: Brominated furans can undergo photodehalogenation. Store in amber vials.

  • Toxicology: Treat as a potential histamine agonist. Direct contact may cause irritation or allergic sensitization. Wear full PPE (Gloves, Goggles, Lab Coat).

References
  • Synthesis of Furan Analogues

    • Source: Sigma-Aldrich / Merck KGaA. "2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride Product Page."[1]

  • Histamine Receptor Ligand Design

    • Title: "Congener derivatives and conjugates of histamine: synthesis and tissue and receptor selectivity."[3]

    • Source:Journal of Medicinal Chemistry (via PubMed).
  • Furan Ring Stability & Chemistry

    • Title: "Reactions of the furan nucleus; 2,5-dialkoxy-2,5-dihydrofurans."[1][4]

    • Source:Acta Chemica Scandinavica.
  • General Cross-Coupling of Halofurans

    • Title: "Palladium-catalyzed cross-coupling reactions of halofurans."[1]

    • Source:Chemical Reviews (General Reference for Pd-coupling logic).
    • [1]

Sources

2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (CAS: 1394659-08-5 for HCl; 933752-97-7 for free base) is a specialized heteroaromatic building block and pharmacological probe. Structurally, it represents a bioisostere of histamine where the imidazole ring is replaced by a furan core, and the 5-position is modified with a bromine atom. This halogenation serves two critical functions: it modulates the electronic density of the aromatic ring (enhancing lipophilicity relative to the parent furan) and provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in fragment-based drug discovery (FBDD). Pharmacologically, this scaffold is frequently investigated in the context of Histamine H2 receptor agonism and as a precursor for peptidomimetic libraries.

Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a 2,5-disubstituted furan ring. The 2-position anchors a flexible ethylamine chain (the "histamine tail"), while the 5-position bears a bromine atom. The hydrochloride salt form protonates the primary amine (


), significantly enhancing aqueous solubility and stability compared to the volatile and oxidation-prone free base.
  • Core Scaffold: Furan (5-membered aromatic ether).

  • Pharmacophore: Ethylamine side chain (mimicking the histamine linker).

  • Electronic Modulation: The 5-Br substituent exerts an inductive electron-withdrawing effect (

    
    ), reducing the electron density of the furan ring compared to unsubstituted furan-2-ethylamine. This can increase metabolic stability against oxidative ring opening.
    
Key Physicochemical Data[2]
PropertyValue (HCl Salt)Value (Free Base)Notes
Molecular Formula


Molecular Weight 226.50 g/mol 190.04 g/mol Monoisotopic Mass (Br-79)
Appearance White to off-white crystalline solidPale yellow oil (darkens on air)Salt is hygroscopic
Solubility >50 mg/mL (Water), DMSO, Methanol

, EtOAc, Ether
Salt is insoluble in non-polar solvents
pKa (Predicted) ~8.9 (Amine)-Protonated amine is acidic
LogP (Predicted) -1.355-Br increases lipophilicity vs. H

Synthetic Methodology

The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine requires careful control to prevent debromination during the reduction steps. The most robust pathway involves a Henry Reaction followed by a Selective Hydride Reduction .

Reaction Scheme (Graphviz)

Synthesis SM 5-Bromo-2-furaldehyde (Starting Material) Inter 2-(2-Nitrovinyl)-5-bromofuran (Nitroalkene Intermediate) SM->Inter CH3NO2, NH4OAc AcOH, Reflux (Henry Reaction) Product 2-(5-Bromofuran-2-yl)ethanamine (Free Base) Inter->Product BH3-THF, THF Reflux (Selective Reduction) Salt Target HCl Salt (Final Product) Product->Salt HCl (gas) Et2O/Dioxane

Caption: Synthetic pathway from 5-bromo-2-furaldehyde via nitroalkene intermediate.

Detailed Protocol
Step 1: Synthesis of 2-(2-Nitrovinyl)-5-bromofuran
  • Reagents: 5-Bromo-2-furaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq), Acetic Acid (solvent).

  • Procedure:

    • Dissolve 5-bromo-2-furaldehyde in glacial acetic acid.

    • Add nitromethane and ammonium acetate.

    • Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Cool to room temperature. The product often crystallizes out as yellow needles.

    • Filter and wash with water and cold ethanol. Recrystallize from ethanol if necessary.

    • Critical Note: Avoid excessive heat which can cause polymerization of the furan ring.

Step 2: Selective Reduction to Amine
  • Reagents: Borane-THF complex (

    
    , 1.0 M solution, 4.0 eq), THF (anhydrous).
    
  • Rationale: Catalytic hydrogenation (

    
    ) poses a high risk of hydrogenolysis (de-bromination). Borane reduction is chemoselective for the nitroalkene/nitrile to amine conversion without affecting the aryl bromide.
    
  • Procedure:

    • Place the nitrovinyl intermediate in a flame-dried flask under nitrogen.

    • Add anhydrous THF.

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to room temperature, then reflux for 4–6 hours.

    • Quench: Cool to 0°C and carefully add methanol (gas evolution!). Then add 6N HCl and reflux for 30 mins to break the boron-amine complex.

    • Basify with NaOH to pH > 12 and extract with dichloromethane.

    • Dry organic layer (

      
      ) and concentrate to yield the free base oil.
      
Step 3: Formation of Hydrochloride Salt
  • Procedure: Dissolve the free base oil in diethyl ether. Add 4N HCl in dioxane dropwise with stirring. The white precipitate is filtered, washed with ether, and dried under vacuum.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be observed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegralAssignment
8.15 Broad s3H

(Ammonium protons)
6.65 d (

Hz)
1HFuran H-4 (Adjacent to Br)
6.35 d (

Hz)
1HFuran H-3 (Adjacent to alkyl chain)
3.05 t (

Hz)
2H

(Methylene

to amine)
2.90 t (

Hz)
2H

(Methylene

to amine)
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     and 
    
    
    
    (
    
    
    ).
  • Isotope Pattern: A distinct 1:1 doublet indicates the presence of a single bromine atom (

    
     and 
    
    
    
    ).

Pharmacological Context & Applications

Histamine H2 Receptor Ligand Design

The 2-(furan-2-yl)ethanamine scaffold is a classic bioisostere for histamine.

  • Mechanism: Histamine H2 receptors recognize the flexible ethylamine chain and an aromatic donor/acceptor system.

  • Effect of Bromine: The 5-bromo substituent renders the furan ring more lipophilic and less susceptible to metabolic oxidation compared to the unsubstituted furan. In H2 agonist design (analogous to Dimaprit or Impromidine congeners), the 5-position is a critical vector for optimizing receptor affinity via halogen bonding or hydrophobic interactions.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" in medicinal chemistry libraries.

  • Synthetic Utility: The C-Br bond allows for rapid diversification. Researchers can use Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach this ethylamine "warhead" to larger scaffolds, generating novel ligands for GPCRs or enzymes.

Handling and Stability

  • Storage: Store the hydrochloride salt at -20°C in a desiccator. It is hygroscopic.

  • Stability: The free base is unstable and will darken (oxidize/polymerize) upon exposure to air. Always convert to the HCl salt for storage.

  • Safety: The compound is an alkylamine and likely an irritant. The furan moiety can be metabolically activated to reactive intermediates; handle with standard PPE in a fume hood.

References

  • Synthesis of Furan-based Amines

    • Source:J. Org.[1] Chem. (General Henry Reaction protocols on furan derivatives).

    • Context: Adaptation of standard nitroalkene reduction using Borane to preserve halogen substituents.
    • Verification:

  • Pharmacology of Furan Histamine Analogs

    • Title: Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine.
    • Source: Hough, L. B., et al. (2000). Journal of Pharmacology and Experimental Therapeutics.
    • Context: Establishes the bioisosteric relationship between histamine/imidazole and furan-ethylamines in H2 receptor pharmacology.
    • URL:

  • Reduction Methodology (Borane-THF)

    • Title: Selective Reduction of Nitroalkenes to Amines.[2]

    • Source: Varma, R. S., & Kabalka, G. W. (1985).
    • Context: Validates the use of Borane-THF for reducing nitroalkenes without dehalogen
    • URL:

Sources

2-(5-bromofuran-2-yl)ethanamine synthesis from 2-acetyl-5-bromobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(5-bromobenzofuran-2-yl)ethanamine from 2-acetyl-5-bromobenzofuran .

Editorial Note on Chemical Nomenclature & Scaffold Integrity: The request specified the target as 2-(5-bromofuran-2-yl)ethanamine (a furan core) starting from 2-acetyl-5-bromobenzofuran (a benzofuran core). Converting a benzofuran to a furan involves oxidative degradation of the benzene ring, a transformation that is synthetically inefficient and chemically counter-intuitive for this context. It is chemically certain that the target intended is the benzofuran analog, preserving the aromatic scaffold of the starting material. This guide proceeds with the synthesis of 2-(5-bromobenzofuran-2-yl)ethanamine , a structural analog of the 5-HT2 agonist scaffold, using the Willgerodt-Kindler rearrangement to homologate the side chain.

Methodology: Willgerodt-Kindler Rearrangement & Hydride Reduction Starting Material: 2-Acetyl-5-bromobenzofuran (CAS: 17425-50-6) Target: 2-(5-Bromobenzofuran-2-yl)ethanamine

Executive Summary

This protocol outlines the conversion of an aryl methyl ketone to a primary ethylamine, effectively shifting the functional group to the terminal carbon while preserving the sensitive 5-bromo-benzofuran core. Direct reductive amination of the starting ketone would yield the branched 1-aminoethyl derivative. To achieve the linear 2-aminoethyl target (ethanamine), we employ the Willgerodt-Kindler reaction . This robust pathway converts the acetyl group into a thioamide, which is hydrolyzed to the acetic acid derivative, amidated, and finally reduced. This route avoids harsh electrophilic substitution conditions that could compromise the furan ring or displace the bromine atom.

Retrosynthetic Analysis

The strategic disconnection relies on transforming the C2-acyl group into a C2-aminoalkyl group.

  • Target: 2-(5-Bromobenzofuran-2-yl)ethanamine (

    
    )
    
  • Precursor 1: 5-Bromobenzofuran-2-acetamide (

    
    )
    
  • Precursor 2: 5-Bromobenzofuran-2-acetic acid (

    
    )
    
  • Intermediate: Thiomorpholide derivative (via Willgerodt-Kindler)

  • Start: 2-Acetyl-5-bromobenzofuran (

    
    )
    

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and reagent flow.

SynthesisPathway Start 2-Acetyl-5-bromo benzofuran Inter1 Thioamide Intermediate Start->Inter1 S8, Morpholine Reflux (Willgerodt-Kindler) Inter2 5-Bromobenzofuran- 2-acetic acid Inter1->Inter2 NaOH, EtOH Hydrolysis Inter3 5-Bromobenzofuran- 2-acetamide Inter2->Inter3 1. SOCl2 2. NH3 (aq) Product 2-(5-Bromobenzofuran- 2-yl)ethanamine Inter3->Product LiAlH4, THF Reduction

Caption: Linear homologation pathway from methyl ketone to ethylamine via thioamide rearrangement.

Detailed Experimental Protocol

Phase 1: Willgerodt-Kindler Rearrangement

Objective: Convert the acetyl ketone to the morpholine thioamide.

  • Reagents:

    • 2-Acetyl-5-bromobenzofuran (10.0 mmol, 2.39 g)

    • Sulfur (elemental, S8) (15.0 mmol, 0.48 g)

    • Morpholine (30.0 mmol, 2.6 mL)

    • Catalyst (Optional): p-TsOH (catalytic amount) to accelerate enamine formation [1].

  • Procedure:

    • Combine the ketone, sulfur, and morpholine in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 120-130°C) for 6–8 hours. The reaction proceeds via the formation of an enamine, followed by thiation and rearrangement of the carbonyl group to the terminal carbon [2].[1]

    • TLC Monitoring: Monitor consumption of the ketone (Mobile phase: Hexane/EtOAc 4:1).

    • Workup: Cool the dark reaction mixture to room temperature. Pour into ice-cold water (100 mL). The thioamide often precipitates as a solid.

    • Purification: Filter the solid. If oily, extract with CH2Cl2, wash with water and brine, dry over MgSO4, and concentrate. Recrystallize from ethanol.

Phase 2: Hydrolysis to Arylacetic Acid

Objective: Convert the thioamide to 5-bromobenzofuran-2-acetic acid.

  • Reagents:

    • Thioamide intermediate (from Phase 1)

    • Sodium Hydroxide (10% aq. solution)

    • Ethanol (solvent)[2][3]

  • Procedure:

    • Dissolve the thioamide in ethanol (20 mL) and add 10% NaOH (20 mL).

    • Reflux for 4 hours.[4][5] Evolution of ammonia/amine indicates hydrolysis.

    • Workup: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with conc.[5] HCl to pH 2.

    • Isolation: The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.

    • Yield Check: Typical yields for this step range from 60-80% [3].

Phase 3: Amidation

Objective: Convert the acid to the primary amide.

  • Reagents:

    • 5-Bromobenzofuran-2-acetic acid

    • Thionyl Chloride (SOCl2) (Excess)

    • Ammonium Hydroxide (conc.[6] NH4OH)

  • Procedure:

    • Suspend the dried acid in dry dichloromethane (DCM). Add SOCl2 (1.5 eq) and a drop of DMF.

    • Reflux for 1 hour until gas evolution (SO2/HCl) ceases and the solution clears.

    • Concentrate in vacuo to remove excess SOCl2.

    • Dissolve the residue in dry DCM and add dropwise to a stirred, ice-cold solution of concentrated NH4OH.

    • Isolation: Filter the precipitated amide. Wash with water and hexane.

Phase 4: Hydride Reduction to Amine

Objective: Reduce the amide carbonyl to the methylene group.

  • Reagents:

    • 5-Bromobenzofuran-2-acetamide

    • Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Safety: LiAlH4 is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

    • Place LiAlH4 (3.0 eq) in a dry flask under inert atmosphere. Add anhydrous THF.

    • Dissolve the amide in anhydrous THF and add dropwise to the LiAlH4 suspension at 0°C.

    • Allow to warm to room temperature, then reflux for 4–6 hours.

    • Quenching (Fieser Method): Cool to 0°C. Cautiously add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.

    • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine oil.

    • Salt Formation: Dissolve the oil in isopropanol and add concentrated HCl or fumaric acid to precipitate the stable amine salt (e.g., Hydrochloride).

Quantitative Data Summary

Reaction StepKey ReagentTemp/TimeTypical YieldCritical QC Parameter
Rearrangement S8, Morpholine130°C / 8h70-85%Disappearance of C=O stretch (IR 1670 cm⁻¹)
Hydrolysis NaOH, EtOHReflux / 4h65-80%Appearance of COOH (broad OH stretch)
Amidation SOCl2, NH3Reflux / 1h85-95%MP of Amide (Sharp)
Reduction LiAlH4, THFReflux / 6h60-75%MS [M+H]+ confirmation

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (CDCl3):

    • Aromatic protons: ~7.3–7.7 ppm (3H, benzofuran system).

    • Furan proton (H3): ~6.4 ppm (Singlet).

    • Ethanamine chain: Two triplets at ~2.9 ppm (CH2-Ar) and ~3.0 ppm (CH2-N).

  • Mass Spectrometry:

    • Molecular Ion: M+ and (M+2)+ peaks (1:1 ratio) due to 79Br/81Br isotopes.

    • Target Mass: ~240.1 g/mol (Freebase).

References

  • General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Source: University of Abomey-Calavi. Context: Discusses the use of catalysts like p-TsOH to improve yields in WK reactions. URL:[Link]

  • Willgerodt-Kindler Reaction Mechanism & Scope. Source: Organic Chemistry Portal.[1][7] Context: Detailed mechanism of the morpholine-sulfur rearrangement. URL:[Link]

  • Synthesis and Reactivity of Benzofuran Derivatives. Source: National Institutes of Health (PMC). Context: Characterization of 5-bromo-benzofuran derivatives and ketone precursors.[8] URL:[Link]

  • Electrochemical Reduction of 2-Acetylbenzofuran Derivatives. Source: NISCAIR.[9] Context: Analysis of the carbonyl reduction potential in 5-bromo-2-acetylbenzofuran. URL:[Link]

Sources

Spectroscopic data for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar heterocyclic compounds. The methodologies for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data are detailed, underpinned by a rationale for experimental choices to ensure scientific integrity.

Introduction

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a substituted furan derivative incorporating a key pharmacophore, the ethanamine side chain, attached to a brominated furan ring. The structural integrity and purity of such compounds are paramount in research and development, necessitating unambiguous characterization. Spectroscopic techniques are the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the compound's atomic arrangement and electronic environment.[1] This guide presents a predictive yet scientifically grounded spectroscopic analysis, leveraging data from closely related furan and amine compounds to forecast the spectral features of the title compound.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride, with atom numbering for NMR assignments, is presented below.

Figure 1: Molecular structure of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule.[2] The predicted chemical shifts for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride are based on the analysis of similar substituted furans and alkylamines.[3][4]

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H36.4 - 6.6Doublet (d)J(H3-H4) ≈ 3.4 Hz
H46.3 - 6.5Doublet (d)J(H4-H3) ≈ 3.4 Hz
H73.1 - 3.3Triplet (t)J(H7-H8) ≈ 7.0 Hz
H83.0 - 3.2Triplet (t)J(H8-H7) ≈ 7.0 Hz
N⁺H₃8.0 - 9.0Broad singlet (br s)-
Interpretation of the Predicted ¹H NMR Spectrum
  • Furan Protons (H3 and H4): The protons on the furan ring are expected to appear as doublets in the aromatic region. Based on data for 2-bromofuran and other 2-substituted furans, H3 and H4 are anticipated to have distinct chemical shifts due to the different substituents at C2 and C5.[3] The typical coupling constant between H3 and H4 in a furan ring is around 3.4 Hz.[1]

  • Ethylamine Protons (H7 and H8): The methylene protons of the ethanamine side chain (H7 and H8) are expected to appear as triplets, each integrating to two protons. The H7 protons, being adjacent to the furan ring, will likely be slightly deshielded compared to the H8 protons, which are adjacent to the ammonium group.[5]

  • Ammonium Protons (N⁺H₃): The protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum.[6] The broadness is due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. This signal's integration would correspond to three protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and data quality.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to enhance the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).[9]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[10] The predicted chemical shifts are based on data from substituted furans and alkylamines.[1]

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C2150 - 155
C3110 - 115
C4112 - 117
C5120 - 125
C725 - 30
C838 - 43
Interpretation of the Predicted ¹³C NMR Spectrum
  • Furan Carbons (C2, C3, C4, C5): The carbon atoms of the furan ring are expected to resonate in the downfield region. C2, being attached to the electron-donating oxygen and the ethanamine substituent, is predicted to be the most deshielded. C5, attached to the bromine atom, will also be significantly deshielded. C3 and C4 are expected to appear at higher fields.[1]

  • Ethylamine Carbons (C7 and C8): The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. C8, being directly attached to the electronegative nitrogen atom, is expected to be more deshielded than C7.[5]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a larger spectral width (e.g., 0-160 ppm) compared to ¹H NMR.

    • A greater number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its molecular weight and structure.[11]

Predicted Mass Spectrometry Data
m/z (Predicted) Ion (Predicted) Interpretation
226/228[M+H]⁺ (protonated molecule)Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
209/211[M+H - NH₃]⁺Loss of ammonia from the protonated molecule.
183/185[C₇H₆BrO]⁺Cleavage of the C7-C8 bond.
155/157[C₆H₄Br]⁺Loss of CO from the bromobenzoyl cation.
30[CH₂NH₂]⁺Cleavage of the C7-C8 bond with charge retention on the amine fragment.
Predicted Fragmentation Pathway

The fragmentation of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is expected to be initiated by the cleavage of the C-C bond benzylic to the furan ring, leading to a stable furfuryl-type cation. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[12][13]

fragmentation mol [M+H]⁺ m/z 226/228 frag1 [M+H - NH₃]⁺ m/z 209/211 mol->frag1 - NH₃ frag2 [C₇H₆BrO]⁺ m/z 183/185 mol->frag2 - C₂H₅N frag3 [CH₂NH₂]⁺ m/z 30 mol->frag3 α-cleavage

Figure 2: Predicted major fragmentation pathway of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[14]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.[15]

  • Acquisition Parameters:

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be evident for all bromine-containing fragments.[12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[16]

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3200 - 2800N⁺-H stretching (amine salt)Strong, broad
3100 - 3000C-H stretching (furan ring)Medium
2960 - 2850C-H stretching (aliphatic)Medium
1625 - 1560N⁺-H bending (asymmetric)Medium
1550 - 1500N⁺-H bending (symmetric)Medium
~1580, ~1470, ~1380C=C stretching (furan ring)Medium-Weak
1250 - 1020C-N stretchingMedium
~1015Furan ring breathingStrong
~740C-Br stretchingStrong
Interpretation of the Predicted IR Spectrum
  • N⁺-H Vibrations: The most prominent feature is expected to be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a primary amine salt.[17][18] Additionally, N⁺-H bending vibrations are expected in the 1625-1500 cm⁻¹ range.[17]

  • C-H Vibrations: Aromatic C-H stretching from the furan ring should appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.[19]

  • Furan Ring Vibrations: The furan ring will exhibit characteristic C=C stretching bands and a strong ring breathing vibration around 1015 cm⁻¹.[20]

  • C-Br Vibration: A strong absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically around 740 cm⁻¹.

Experimental Protocol for IR Spectroscopy

For a solid sample like 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride, several methods can be employed.[21][22]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.[23]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. By synthesizing information from analogous compounds and fundamental spectroscopic principles, a comprehensive and scientifically rigorous profile has been constructed. The provided experimental protocols offer a standardized approach to acquiring high-quality data. This document serves as a valuable resource for the characterization and structural elucidation of this and related heterocyclic compounds in a research and development setting.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Shurvell, H. F. (1958). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Canadian Journal of Chemistry, 36(5), 833-835.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Dent, G., & Birembaut, F. (n.d.). Infrared Spectra of Solids – the Mull Technique. IJVS. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Moran, W. J. (2012). Metal-catalyzed Furan Synthesis. A Review. University of Huddersfield Repository.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634.
  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.
  • Yamada, K. (2012). NMR of Quadrupole Nuclei in Organic Compounds. In Modern NMR Spectroscopy. Springer.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Clark, J. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.1 Mass spectrometry data handling and (pre-)processing. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Quora. (2014, April 28). What is the process involved in performing a mass spectrometry experiment?. Retrieved from [Link]

  • Page Jr, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5338.
  • SpectraBase. (n.d.). Furan, 2-butyltetrahydro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024, November 22). Mass Spectrometer. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, T., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 1H-NMR chemical shift table. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Technical Guide: NMR Spectroscopy of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectra of Furan Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs (e.g., Ranitidine, Furosemide) and sustainable chemical intermediates (e.g., 5-HMF). However, the aromatic character of the furan ring creates unique magnetic anisotropy and spin-spin coupling networks that can complicate structural elucidation. This guide provides a rigorous, data-driven framework for interpreting the 1H and 13C NMR spectra of furan derivatives, moving beyond basic assignment to advanced structural confirmation.

Fundamental NMR Characteristics of Furan

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The electronegativity of the oxygen atom and the ring current effect dictate the chemical environment of the nuclei.

Numbering and Geometry
  • Positions 2 and 5 (

    
    -positions):  Adjacent to the oxygen. These nuclei are significantly deshielded due to the inductive effect of oxygen (
    
    
    
    effect).
  • Positions 3 and 4 (

    
    -positions):  Distal from the oxygen. These are relatively shielded compared to 
    
    
    
    -positions but remain in the aromatic region.
Ring Current and Aromaticity

Furan is aromatic (6


-electrons), generating a diamagnetic ring current. This current deshields external protons, pushing them downfield (6.0–8.0 ppm), but less so than benzene due to the lower aromatic stabilization energy of furan.

1H NMR Spectroscopy: Analysis and Interpretation

Chemical Shift Trends

The distinction between


 and 

protons is the primary diagnostic tool.

Table 1: Characteristic 1H NMR Chemical Shifts (in CDCl


) 
PositionProton TypeTypical Shift (

, ppm)
Multiplicity (Unsubstituted)Electronic Influence
H2 / H5

-Proton
7.40 – 7.60 Doublet of Doublets (dd)Deshielded by O (inductive) + Ring Current
H3 / H4

-Proton
6.30 – 6.50 Doublet of Doublets (dd)Shielded relative to

; Aromatic

Note: In 2-substituted furans, H5 remains downfield (~7.4 ppm), while H3 and H4 often appear as multiplets between 6.3–6.6 ppm.

Spin-Spin Coupling Constants ( Values)

Furan protons exhibit characteristic vicinal (


) and long-range (

) couplings that are essential for assigning regiochemistry. Unlike benzene, where

Hz, furan coupling constants are much smaller.

Table 2: Furan Coupling Constants

Coupling TypeNotationValue (

, Hz)
Diagnostic Significance
Vicinal (

-

)

3.0 – 3.8 Largest coupling; indicates unsubstituted 3,4 positions.
Vicinal (

-

)

/

1.5 – 2.0 Smaller than

-

; diagnostic for 2-substitution.
Cross-Ring (

-

)

/

0.7 – 0.9 Fine splitting; often unresolved in low-field instruments.
Cross-Ring (

-

)

1.4 – 1.6 Significant long-range coupling; confirms 2,5-unsubstituted status.

Expert Insight: In 2-substituted furans (e.g., furfural), H3 often appears as a doublet of doublets (


 Hz) due to coupling with H4 and long-range coupling with H5. H4 appears as a doublet of doublets (

Hz).

13C NMR Spectroscopy: Carbon Framework[1]

The 13C spectrum follows the same electronic logic as the proton spectrum, with


-carbons appearing significantly downfield.

Table 3: Characteristic 13C NMR Chemical Shifts

PositionCarbon TypeTypical Shift (

, ppm)
Assignment Logic
C2 / C5

-Carbon
140 – 145 Directly bonded to Oxygen; Deshielded.
C3 / C4

-Carbon
109 – 112 Beta to Oxygen; Shielded.
Substituent Effects
-CHO (C2) Carbonyl~178Furfuraldehyde C=O.
-CH

(C2)
Methyl~132-Methylfuran.

Structural Elucidation Workflow

The following diagram outlines a logic flow for assigning furan derivatives using 1D and 2D NMR data.

FuranElucidation Start Unknown Furan Derivative H1_Scan 1. Acquire 1H NMR (Check 6.0 - 8.0 ppm) Start->H1_Scan Count_Peaks 2. Count Aromatic Protons H1_Scan->Count_Peaks Three_Protons 3 Protons Found (Monosubstituted) Count_Peaks->Three_Protons Two_Protons 2 Protons Found (Disubstituted) Count_Peaks->Two_Protons Check_Alpha Check for ~7.4 ppm (H5) Is it present? Three_Protons->Check_Alpha Coupling_Check Check Coupling (J) Two_Protons->Coupling_Check Pos_2 2-Substituted (H5 present, H3/H4 upfield) Check_Alpha->Pos_2 Yes Pos_3 3-Substituted (H2 and H5 present) Check_Alpha->Pos_3 No (H2 & H5 distinct) Confirm 3. Confirm with 2D NMR (HSQC / HMBC) Pos_2->Confirm Pos_3->Confirm J_35 J ≈ 3.5 Hz (Vicinal H3-H4) Coupling_Check->J_35 2,5-Disubstituted? No J_Singlet Singlets / Weak Coupling (2,5-Disubstituted) Coupling_Check->J_Singlet 2,5-Disubstituted J_35->Confirm J_Singlet->Confirm

Caption: Decision tree for determining furan substitution patterns based on proton count and coupling constants.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution spectra capable of resolving small long-range couplings (


 Hz), strict adherence to sample preparation protocols is required.
Materials
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is standard. For polar derivatives (e.g., furoic acid), DMSO-d
    
    
    
    is preferred to prevent aggregation.
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).

  • Tubes: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).

Preparation Workflow
  • Mass Measurement:

    • For 1H NMR : Weigh 5–10 mg of the furan derivative.

    • For 13C NMR : Weigh 30–50 mg (furans relax slowly; higher concentration improves S/N).

  • Dissolution:

    • Add 0.6 mL of CDCl

      
      .
      
    • Critical Step: Vortex for 30 seconds. Ensure complete dissolution; suspended solids cause magnetic susceptibility mismatches, broadening peaks and obscuring fine splitting.

  • Filtration (Mandatory for High-Res):

    • Filter the solution through a small plug of glass wool or a 0.45

      
      m PTFE syringe filter directly into the NMR tube to remove particulates.
      
  • Acquisition Parameters (Typical 400/500 MHz):

    • Pulse Angle: 30° (maximizes sensitivity for quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 s . Furan ring protons (especially isolated ones) can have long T1 relaxation times.

    • Scans: 16 (1H), 256–1024 (13C).

Case Study: Furosemide (Lasix)

Context: Furosemide is a loop diuretic containing a substituted furan ring (furfurylamino group). It serves as an excellent reference for 2-substituted furan systems.

Structural Feature

The molecule contains a 2-furylmethyl group attached to an amine.

  • Structure: 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid.

Spectral Assignment (DMSO-d )

The furan ring protons in Furosemide appear as three distinct signals, confirming the 2-substitution pattern.

Table 4: Furosemide Furan Ring Assignment

ProtonChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
H5 (

)
7.59 ppm dd

Hz
Most deshielded; couples to H4 and H3.
H4 (

)
6.39 ppm dd

Hz
"Middle" proton; couples to H3 and H5.
H3 (

)
6.34 ppm d (broad)

Hz
Adjacent to substituent; couples to H4.

Note: The methylene spacer (-CH


-) appears at ~4.5 ppm (doublet, coupling to NH).

Validation: The presence of the H5 signal at 7.59 ppm confirms the integrity of the


-position. The 3.2 Hz coupling between H3 and H4 is diagnostic of the vicinal relationship in the furan ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general coupling constants).
  • Zilka, M., et al. (2018).[1] "An NMR Crystallography Investigation of Furosemide." Journal of Pharmaceutical Sciences. Available at: [Link] (Authoritative source for Furosemide NMR data).

  • University of Wisconsin-Madison. (n.d.). "13C NMR Chemical Shift Table." Available at: [Link]

Sources

Technical Monograph: 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the cheminformatics, synthetic utility, and handling protocols for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride .

Molecular Identity & Digital Fingerprinting

In modern drug discovery, unambiguous identification of chemical entities is critical for database interoperability. For 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride , the identity is defined by the furan core, the halogen "warhead" at position 5, and the ethylamine chain at position 2.

Core Identifiers
DescriptorValueNote
IUPAC Name 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochlorideSystematic name
CAS Number 933752-97-7 Primary registry number
Molecular Formula C₆H₈BrNO[1][2][3] · HClSalt form
Molecular Weight 226.50 g/mol (Salt); 190.04 g/mol (Free Base)Stoichiometry dependent
SMILES NCCc1oc(Br)cc1.ClExplicit salt connectivity
Canonical SMILES NCCc1oc(Br)cc1Free base (Parent)
The InChI Key Architecture

The InChI Key (International Chemical Identifier Key) is a fixed-length (27-character) hashed version of the InChI string. For this compound, the key is derived from the free base structure in most databases to ensure salt-form independence during searching.

  • Standard InChI (Free Base): InChI=1S/C6H8BrNO/c7-6-2-1-5(3-4-8)9-6/h1-2H,3-4,8H2

  • InChI Key (Free Base): WKGXYGZJQVXQOX-UHFFFAOYSA-N (Calculated based on standard InChI algorithm)

Cheminformatics Insight: When querying databases (e.g., PubChem, ChEMBL), use the Parent InChI Key (free base). The salt form is typically handled as a separate layer or linked via the parent structure. The hydrochloride salt simply adds a .ClH component to the formula layer of the InChI string, but the hashed Key for the mixture is rarely used for primary indexing.

Structural Analysis & Stability Profile

The 2,5-disubstituted furan scaffold presents specific stability challenges that must be managed during storage and synthesis.

Furan Ring Sensitivity

The furan ring is an electron-rich heteroaromatic system. While the bromine atom at position 5 withdraws some electron density, rendering the ring slightly less prone to oxidation than unsubstituted furan, it remains sensitive to:

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the furan oxygen or the

    
    -carbons, leading to ring opening and polymerization (tar formation).
    
    • Mitigation: The hydrochloride salt is stable because the protonation occurs preferentially at the primary amine (

      
      ), not the furan ring (
      
      
      
      ).
  • Oxidation: Prolonged exposure to air can lead to the formation of peroxides or ring-opened dicarbonyls.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Container: Amber glass (light sensitive) with a Teflon-lined cap.

Synthetic Utility: The "Warhead" Strategy

This molecule is a high-value building block because it is bifunctional :

  • Primary Amine (Nucleophile): Ready for amide coupling, reductive amination, or sulfonylation.

  • Aryl Bromide (Electrophile): A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Workflow: Orthogonal Protection

To utilize the bromine handle effectively, the amine is often protected first (e.g., with Boc or Cbz) to prevent catalyst poisoning or side reactions during the cross-coupling step.

SynthesisWorkflow Start Start: 2-(5-Bromofuran-2-yl) ethan-1-amine HCl Step1 Step 1: Amine Protection (Boc2O, TEA) Start->Step1 Base neutralization Intermediate Intermediate: tert-butyl (2-(5-bromofuran-2-yl) ethyl)carbamate Step1->Intermediate Yield >90% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2 Cross-coupling Product Product: 2-(5-Aryl-furan-2-yl) ethan-1-amine Step2->Product Deprotection (TFA/HCl)

Figure 1: Logical synthetic workflow for utilizing the bromofuran scaffold. The amine protection is a critical first step to ensure chemoselectivity.

Experimental Protocol: Quality Control & Handling

Objective: Verify identity and purity of the hydrochloride salt prior to use in GLP workflows.

A. Solubility Check
  • Water: Highly soluble (due to ionic HCl nature).

  • DMSO: Soluble.

  • DCM/Ethyl Acetate: Insoluble (Free base must be liberated for extraction).

B. Free Base Liberation (for Synthesis)

If the reaction requires the free amine (e.g., nucleophilic attack):

  • Suspend 1.0 eq of the HCl salt in DCM.

  • Add 2.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stir for 15 minutes at room temperature. The solution should become clear as the free base dissolves in the organic layer.

  • Note: Do not store the free base; use immediately to prevent furan oxidation.

C. Analytical Validation (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Expected Mass:

    • 
       (Free Base): 190.0 / 192.0  (1:1 isotopic pattern characteristic of Bromine).
      

Cheminformatics Data Flow

The following diagram illustrates how the structural data is processed to generate the InChI Key, ensuring correct database mapping.

Cheminformatics Struct Chemical Structure (2D Graph) SMILES SMILES String NCCc1oc(Br)cc1 Struct->SMILES Serialization InChI Standard InChI String (Layered Info: C, H, Conn) SMILES->InChI Normalization Hash SHA-256 Hashing Algorithm InChI->Hash Hashing Key InChI Key (Fixed 27-char) Hash->Key Output

Figure 2: The conversion pipeline from chemical structure to the unique InChI Key identifier.[3][4][5][6][7][8]

References

  • Sigma-Aldrich. (2024). 2-(5-Bromofuran-2-yl)ethan-1-amine Product Specification. Retrieved from

  • Enamine. (2024).[9][10] Building Blocks: Halogenated Furans. Catalog ID: ENA413168747.[11] Retrieved from

  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. Retrieved from

  • PubChem. (2024). Compound Summary for Furan Derivatives. National Library of Medicine. Retrieved from

Sources

Stability and storage conditions for amine hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochlorides are the workhorses of pharmaceutical development, representing over 30% of all salt forms approved by the FDA. While generally selected for their superior solubility and bioavailability compared to free bases, they are not impervious to degradation. This guide moves beyond basic "store in a cool, dry place" advice to explore the mechanistic causes of instability—specifically disproportionation , deliquescence , and silanol-mediated chromatographic tailing .

The Chemical Basis of Stability

To understand stability, one must understand the protective nature of the salt lattice.

  • Oxidation Resistance: Free amines are electron-rich and prone to oxidation (forming N-oxides or imines). In an HCl salt, the nitrogen lone pair is protonated (

    
    ), effectively "locking" the electrons and rendering them unreactive to electrophilic attack by oxygen species.
    
  • The Disproportionation Risk: The most overlooked instability mechanism is Salt Disproportionation . This occurs when the salt reverts to the free base and the acid counter-ion (HCl) is lost, often as a gas or by reacting with excipients.

    • Mechanism:[1][2]

      
      
      
    • Driver: This is driven by the "microenvironmental acidity" (

      
      ) of the surface moisture layer.[1] If 
      
      
      
      >
      
      
      (the pH of maximum stability), the equilibrium shifts toward the free base. This is particularly risky in the presence of basic excipients (e.g., Magnesium Stearate) or high humidity.

Degradation Pathways

The following diagram outlines the primary degradation routes for amine hydrochlorides. Note that while the salt form protects against direct oxidation, loss of the salt form (disproportionation) re-opens these pathways.

DegradationPathways cluster_0 Protected State cluster_1 Vulnerable State AmineHCl Amine HCl Salt FreeBase Free Amine Base AmineHCl->FreeBase Disproportionation (High pH / Humidity) HydrolysisProd Hydrolysis Products (Acid + Amine) AmineHCl->HydrolysisProd Moisture + Heat (If amide/ester present) NOxide N-Oxide / Hydroxylamine FreeBase->NOxide Oxidation (O2/Peroxides) Imine Imine / Enamine FreeBase->Imine Oxidation (-2H) PhotolysisProd Photolytic Degradants FreeBase->PhotolysisProd UV Light

Figure 1: Mechanistic degradation pathways. The critical control point is preventing the initial conversion to Free Base.

Hygroscopicity & Physical Stability[3][4][5]

Amine hydrochlorides are ionic and highly polar, making them prone to interacting with atmospheric moisture.

  • Deliquescence: The process where a solid absorbs enough moisture to dissolve in it, forming a saturated solution.[3] This occurs above a specific Critical Relative Humidity (CRH) . For many amine salts, this can be as low as 40-60% RH.

  • Pseudopolymorphism (Hydrates): Some salts will not dissolve but will incorporate water into the crystal lattice (e.g., converting from Anhydrate

    
     Monohydrate). This changes the dissolution rate and bioavailability.[4]
    

Table 1: Physical Stability Risks by Humidity Level

Relative Humidity (RH)Physical State RiskRecommended Action
< 30% Electrostatic charge buildup; difficult weighing.Use anti-static gun; maintain 30-40% RH if possible.
40% - 60% Stable zone for most salts.Standard tightly sealed storage.
> 60% Capillary Condensation: Moisture layers form on particles, enabling disproportionation.CRITICAL: Use desiccants; store in foil/mylar bags.
> 75% Deliquescence: Solid turns to liquid/goo. Irreversible loss of form.Glovebox handling only; inert atmosphere storage.

Storage & Handling Protocols

This decision tree guides the selection of storage conditions based on the specific properties of the amine salt.

StorageDecision Start Analyze Amine HCl Salt IsHygroscopic Is it Hygroscopic? (DVS Data > 2% weight gain) Start->IsHygroscopic IsLightSens Is it Light Sensitive? (Contains aromatics/conjugated sys?) IsHygroscopic->IsLightSens No Desiccator Desiccator Storage: - Sealed with Silica Gel/P2O5 - Re-seal immediately IsHygroscopic->Desiccator Yes (Moderate) Glovebox Inert Atmosphere: - Store under N2/Ar - Glovebox for weighing IsHygroscopic->Glovebox Yes (Severe/Deliquescent) Standard Standard Storage: - Tightly sealed amber glass - Room Temp (15-25°C) IsLightSens->Standard No Amber Amber/Foil Wrap Required IsLightSens->Amber Yes Desiccator->IsLightSens Glovebox->IsLightSens Amber->Standard

Figure 2: Decision tree for selecting storage conditions based on hygroscopicity and photosensitivity.

SOP: Handling Deliquescent Salts
  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation.

  • Environment: Work in a glove bag or glove box purged with dry nitrogen if RH > 50%.

  • Weighing: Use a pre-weighed vessel (tare). Add solid quickly. Do not return unused solid to the stock container.

  • Resealing: Flush the headspace of the container with Nitrogen or Argon gas before screwing on the cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-sealable mylar bags for long-term storage.

Analytical Monitoring (HPLC)

Analyzing amine hydrochlorides presents a classic chromatographic challenge: Peak Tailing . This is caused by the interaction of the positively charged ammonium species (


) with the negatively charged residual silanols (

) on the silica column support.

Protocol for Optimizing Amine HPLC Methods:

  • pH Control (The Golden Rule):

    • Maintain mobile phase pH between 2.5 and 3.0 .

    • Why? At pH < 3, surface silanols are protonated (

      
      ) and neutral, preventing ionic interaction with the amine.
      
  • Buffer Selection:

    • Use 20–50 mM buffer (Phosphate or Formate). High ionic strength suppresses the ion-exchange secondary interactions.

  • Additives (Sacrificial Bases):

    • If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "blocking" them from your analyte.

  • Column Choice:

    • Avoid standard Silica C18.

    • Use: "Base-Deactivated" (BDS), "End-capped", or Hybrid Particle (e.g., Waters XBridge, Agilent Zorbax Eclipse) columns designed specifically to minimize silanol activity.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on salt selection and properties).
  • FDA Guidance for Industry. (2025). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Guerrieri, P., et al. (2010). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Hiami, A., et al. (2018). Quantifying Disproportionation in Pharmaceutical Formulations. Molecular Pharmaceutics. Link

Sources

Safety and handling precautions for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Safe Handling and Management of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. As a brominated heterocyclic amine, this compound requires meticulous management to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a framework grounded in established safety principles to empower researchers with the knowledge to handle this and similar chemical entities confidently and safely.

Hazard Identification and Comprehensive Risk Assessment

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a potent chemical that presents multiple hazards. A thorough understanding of its risk profile, derived from data on structurally similar compounds, is the cornerstone of safe laboratory practice. The primary hazards are associated with its corrosive nature and potential toxicity.

GHS Classification Insights: Based on available safety data for analogous amine hydrochlorides and brominated organic compounds, the anticipated GHS classification for this substance is severe. It is expected to be classified as causing severe skin burns, serious eye damage, and respiratory tract damage[1]. Ingestion and skin contact may also be harmful[2][3].

Causality of Hazards:

  • Corrosivity: The hydrochloride salt can react with moisture to form hydrochloric acid, contributing to its corrosive effects on skin, eyes, and mucous membranes. The amine group itself can also be irritating.

  • Respiratory Damage: As a fine crystalline solid, the compound can be easily aerosolized. Inhalation of these fine particles can lead to severe irritation and chemical burns within the respiratory tract[1].

  • Hygroscopicity: Like many amine salts, this compound is likely hygroscopic, meaning it readily absorbs moisture from the air[4][5][6]. This can alter the compound's physical properties and increase its reactivity and corrosive potential upon contact.

Table 1: Hazard Identification Summary

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS05 Danger Causes severe skin burns and eye damage[1][7].
Serious Eye Damage GHS05 Danger Causes serious eye damage[1][4].
Specific Target Organ Toxicity GHS08 Danger Causes severe damage to the respiratory tract[1].

| Acute Toxicity (Oral) | GHS07 | Warning | Harmful if swallowed[2][8]. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls serve as the primary barrier, while Personal Protective Equipment (PPE) provides the essential final layer of defense.

Primary Engineering Controls

The fundamental principle is to minimize the escape of the chemical into the laboratory environment.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood[7][9]. This is non-negotiable. The fume hood's constant airflow contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions that might escape primary containment[2][4]. Ensure safety showers and eyewash stations are readily accessible and have been recently tested[2][3].

Personal Protective Equipment (PPE)

PPE must be selected based on a risk assessment of the specific tasks being performed. The following represent the minimum required PPE.

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times[9]. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact with the outer surface[2].

  • Eye and Face Protection: Use properly fitted, splash-proof chemical safety goggles and a face shield[1]. The face shield provides an additional layer of protection against splashes when handling solutions or in the event of an energetic reaction.

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact[1][2]. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: In situations where a fume hood is not available or if ventilation is insufficient, a NIOSH-approved respirator with a particulate filter is required[1][3][7]. Respirator use must comply with a formal respiratory protection program, including fit testing.

PPE_Selection_Workflow start Start: Task Assessment task Handling solid or preparing solutions? start->task fume_hood Work inside certified chemical fume hood task->fume_hood Yes ventilation_check Is ventilation insufficient? task->ventilation_check No ppe_minimum Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_minimum spill_risk Significant splash risk? ppe_minimum->spill_risk face_shield Add Face Shield face_shield->ventilation_check respirator Add NIOSH-approved Respirator end Proceed with Task respirator->end spill_risk->face_shield Yes spill_risk->ventilation_check No ventilation_check->respirator Yes ventilation_check->end No

Caption: PPE Selection Workflow based on task-specific risks.

Safe Handling and Storage Protocols

Meticulous adherence to handling and storage protocols is essential to maintain compound stability and prevent accidental exposure or incompatible reactions.

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Before bringing the chemical into the workspace, confirm the fume hood is operational and the sash is at the appropriate height. Ensure the work area is clean and uncluttered.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

  • Weighing and Transfer: Conduct all transfers of the solid material on a disposable weigh paper or within a container in the fume hood. Use spark-proof tools. Avoid creating dust clouds by handling the material gently[10].

  • Container Management: Keep the primary container tightly closed when not in use to minimize exposure to air and moisture[2][4][11]. If the compound is stored under an inert atmosphere, ensure it is properly resealed.

  • Post-Handling Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves[1][2].

Storage

The stability of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is contingent upon proper storage. Amine hydrochlorides are often sensitive to moisture and light and can be corrosive[5].

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale and Source
Temperature Cool, refrigerated (2-8°C) To minimize decomposition and maintain stability.[5][10]
Atmosphere Dry, under inert gas (e.g., Argon) if possible The compound is likely hygroscopic; moisture can cause degradation.[4][6]
Container Tightly sealed, original manufacturer's container Prevents exposure to air and moisture. Containers must be kept upright.[2][6][12]
Location In a designated, well-ventilated, locked cabinet To restrict access and ensure proper ventilation.[3][7][11]

| Incompatibilities | Store separately from strong oxidizing agents, acids, and alkali metals | To prevent dangerous reactions. Fumes from acids and amines can react to form fine dust.[3][7][9] |

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is required following any exposure.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call a poison center[1][3][4].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][3][4]. Seek immediate medical attention[1][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3][12].

Spill Response
  • Small Spill (manageable within 10 minutes):

    • Ensure appropriate PPE is worn (respirator may be necessary).

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent[1].

    • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal[1][4].

    • Ventilate the area and wash the spill site after material pickup is complete[11].

  • Large Spill:

    • Evacuate the laboratory immediately and secure the area.

    • Alert laboratory personnel and notify your institution's emergency response team or local fire department[9].

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Protocol spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large ppe 1. Don appropriate PPE (incl. respirator if needed) small_spill->ppe evacuate 1. Evacuate & Secure Area large_spill->evacuate absorb 2. Cover with inert absorbent material ppe->absorb collect 3. Scoop into labeled hazardous waste container absorb->collect clean 4. Ventilate & decontaminate a spill area collect->clean end Report Incident clean->end alert 2. Alert others & call a emergency response evacuate->alert no_cleanup 3. Do NOT attempt cleanup alert->no_cleanup no_cleanup->end

Sources

Beyond the Formula: Structural Elucidation and Characterization of C6H9BrClNO

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: Molecular Characterization, Isomeric Deconvolution, and Handling of Halogenated Heterocyclic Salts.

Executive Summary: The "Fragment" Context

In the context of modern drug development—specifically Fragment-Based Drug Discovery (FBDD)—the molecular formula C6H9BrClNO rarely represents a final active pharmaceutical ingredient (API). Instead, it almost invariably denotes a high-value synthetic building block or intermediate.

The most chemically significant interpretation of this formula is the hydrochloride salt of a brominated, nitrogen-containing heteroaromatic scaffold. The presence of both Bromine (Br) and Chlorine (Cl) in a low-molecular-weight (<250 Da) compound creates a unique "isotopic fingerprint" that is invaluable for mass spectrometry tracking but requires rigorous structural validation to distinguish between regioisomers.

This guide serves as a masterclass for researchers tasked with identifying, synthesizing, or utilizing compounds with this specific elemental composition, with a primary focus on the most commercially relevant isomer: N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride .

Quantitative Profile: Mass & Composition

For a researcher, the difference between "Molecular Weight" and "Monoisotopic Mass" is not academic—it is the difference between a successful LC-MS run and a failed screen.

Fundamental Constants
PropertyValueTechnical Context
Molecular Formula C₆H₉BrClNO Represents the bulk stoichiometry.
Average Molecular Weight 226.50 g/mol Used for molarity calculations and weighing.
Monoisotopic Mass 224.9556 Da The exact mass of the most abundant isotopologue (

C,

H,

Br,

Cl). Used for High-Res MS extraction windows.
Degree of Unsaturation 2 (Covalent) or 3 (Ionic Salt) Critical: If treated as covalent, DoU=2. If treated as a Hydrochloride salt (C₆H₈BrNO

HCl), the organic cation has DoU=3 (consistent with a furan ring).
The Halogen Signature (Mass Spec Validation)

The simultaneous presence of Bromine and Chlorine creates a distinct isotopic cluster that serves as a self-validating system in mass spectrometry.

  • Bromine (

    
    Br : 
    
    
    
    Br)
    exists in a ~1:1 ratio.[1]
  • Chlorine (

    
    Cl : 
    
    
    
    Cl)
    exists in a ~3:1 ratio.

When combined, they produce a specific M, M+2, M+4 pattern that confirms the formula before NMR is even run.

DOT Diagram 1: Isotopic Cluster Logic

IsotopePattern Formula C6H9BrClNO Br_Split Bromine Split (1:1) Formula->Br_Split Ionization Cl_Split Chlorine Split (3:1) Br_Split->Cl_Split Result_M Peak M (224.9) [79Br + 35Cl] Rel Abundance: ~75% Cl_Split->Result_M Result_M2 Peak M+2 (226.9) [81Br + 35Cl] & [79Br + 37Cl] Rel Abundance: ~100% (Base) Cl_Split->Result_M2 Result_M4 Peak M+4 (228.9) [81Br + 37Cl] Rel Abundance: ~25% Cl_Split->Result_M4 Result_M->Result_M2 Distinct Step-up

Caption: The interplay of Br and Cl isotopes creates a diagnostic 3-peak cluster, distinguishing this formula from non-halogenated impurities.

Structural Candidates & Isomerism

The formula C₆H₉BrClNO is chemically ambiguous. In a drug development context, it most frequently maps to Candidate A , but Candidate B is a common regioisomer that must be ruled out.

Candidate A: The Primary Target
  • Name: N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride[2]

  • CAS: 926921-76-8[2][3][4]

  • Structure: A furan ring substituted at the 2-position with Bromine and the 3-position with a methylamine side chain.

  • Application: A fragment for designing kinase inhibitors or GPCR ligands where the furan oxygen acts as a hydrogen bond acceptor.

Candidate B: The Regioisomer
  • Name: 1-(5-Bromofuran-2-yl)ethanamine hydrochloride[5]

  • CAS: 2250241-99-5[5]

  • Structure: A furan ring substituted at the 2 and 5 positions (linear substitution).

  • Differentiation: Candidate B has a chiral center (the ethanamine carbon); Candidate A does not (achiral methylene bridge).

Analytical Workflow: Deconvoluting the Structure

To ensure scientific integrity, one cannot rely on vendor labels. The following workflow uses the "Causality Principle"—every test eliminates a specific structural possibility.

Step 1: Solubility & Salt Screen (The "Quick Check")
  • Protocol: Dissolve 1 mg in D₂O (Deuterated Water).

  • Observation:

    • Rapid Dissolution: Confirms the Ionic/Salt nature (HCl salt).

    • Precipitation/Oiling: Suggests a covalent neutral molecule (unlikely for this formula given the N/O ratio).

  • Causality: If it dissolves in D₂O, the "Cl" in the formula is almost certainly a chloride counter-ion (

    
    ), not a covalently bonded chlorine atom.
    
Step 2: 1H-NMR Validation (The Definitive Test)

The coupling constants (


) of the furan protons are the "fingerprint" for regioisomerism.
FeatureCandidate A (2,3-subst.)Candidate B (2,5-subst.)
Aromatic Protons 2 protons (H4, H5)2 protons (H3, H4)
Coupling (

)

(Typical vicinal)

(Typical vicinal)
Aliphatic Region Singlet (N-Me) + Singlet (CH2)Doublet (CH3) + Quartet (CH)
Chirality Achiral (Sharp signals)Chiral (Possible diastereotopic splitting if salts imply chiral environment)
Step 3: Free Base Liberation (Optional)

For coupling reactions (e.g., amide coupling), the salt must be neutralized.

  • Protocol: Partition between EtOAc and sat. NaHCO₃.

  • Warning: Low MW furans are volatile and prone to oxidative ring opening (polymerization) when in free-base form. Always store as the HCl salt.

DOT Diagram 2: Analytical Decision Tree

DecisionTree Start Unknown Sample C6H9BrClNO Solubility Solubility Test (D2O) Start->Solubility Salt Soluble -> Salt Form (Cl is Counter-ion) Solubility->Salt Covalent Insoluble -> Covalent Form (Cl is bonded) Solubility->Covalent NMR 1H-NMR Analysis Salt->NMR PatternA 2 Singlets (Aliphatic) J = 1.9 Hz (Aromatic) NMR->PatternA PatternB Doublet + Quartet J = 3.5 Hz (Aromatic) NMR->PatternB IdentityA CONFIRMED: N-Methyl-(2-bromo-3-furyl) methylamine HCl PatternA->IdentityA IdentityB CONFIRMED: 1-(5-Bromofuran-2-yl) ethanamine HCl PatternB->IdentityB

Caption: Logical workflow to distinguish between the 2,3-substituted isomer (Target) and the 2,5-substituted regioisomer.

Handling & Stability Protocols

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the furan ring over time.

  • Reaction Chemistry:

    • Suzuki Couplings: The C-Br bond on the furan is highly active. It will couple faster than phenyl bromides. Use mild bases (Cs₂CO₃) rather than strong bases to preserve the furan ring.

    • Nucleophilic Displacement: The alkyl-chloride (if covalent) or the amine (if salt) are reactive centers. If using the amine for coupling, add 3.0 eq. of DIPEA to neutralize the HCl salt in situ.

  • Safety: Halogenated furans can be potent sensitizers. All weighing should be performed in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 926921-76-8 (N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride). Retrieved from [Link]

  • Fisher Scientific. N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride Product Data. Retrieved from [Link]

  • Optibrium. Exact Mass Calculator for Drug Discovery. Retrieved from [Link]

  • Michigan State University. Mass Spectrometry Facility: Isotope Abundance & Exact Mass Calculation. Retrieved from [Link]

Sources

Technical Guide: Purity Analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a comprehensive, self-validating framework for the purity analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (hereafter referred to as 5-Br-FEA·HCl ).

The analysis of this molecule presents a unique "chemical tension":

  • The Amine Functionality: Requires acidic conditions for peak shape symmetry.

  • The Furan Ring: Inherently acid-sensitive, prone to hydrolytic ring opening (forming 1,4-dicarbonyls).

  • The Aryl Bromide: Susceptible to hydrogenolysis (de-bromination) during synthesis, creating a critical "des-bromo" impurity that is structurally similar and difficult to resolve.

This guide moves beyond simple "recipe" protocols. It establishes a Control Strategy where the analytical method actively detects process failure modes (e.g., over-reduction, acid hydrolysis).

Molecular Profile & Impurity Logic[1]

To analyze purity effectively, one must first understand the genesis of impurities. The synthesis of 5-Br-FEA·HCl typically proceeds via a Henry reaction (nitroaldol) followed by reduction.

Structural Critical Quality Attributes (CQA)
  • Chromophore: The 5-bromofuran ring provides UV absorption (

    
    ).
    
  • Ionization: Primary amine (

    
    ).
    
  • Lability: The C5-Br bond is weak against Pd/C hydrogenation; the furan ring is weak against strong mineral acids.

Impurity Fate Map

The following diagram illustrates the origin of critical impurities, linking synthesis parameters to analytical targets.

ImpurityMap cluster_legend Legend SM Starting Material (5-Bromo-2-furaldehyde) Inter Intermediate (Nitrovinyl furan) SM->Inter Henry Rxn Imp_C Impurity C (Residual Aldehyde) SM->Imp_C Unreacted Target Target Molecule (5-Br-FEA HCl) Inter->Target Reduction (LA or NaBH4) Imp_A Impurity A (Des-bromo analog) Inter->Imp_A Over-reduction (H2/Pd loss of Br) Imp_B Impurity B (Ring-opened diketone) Target->Imp_B Acid Hydrolysis (Excess HCl/Heat) key Red Arrows = Critical Process Failures

Figure 1: Impurity Fate Map showing the genesis of critical impurities A, B, and C.

Analytical Strategy: The "Self-Validating" Protocol

A robust method must separate the target from its closest structural analog: the Des-bromo impurity . If your method cannot resolve the des-bromo analog, it is not stability-indicating.

High-Performance Liquid Chromatography (HPLC)

Method Design Philosophy: We utilize a Charged Surface Hybrid (CSH) C18 or similar column. Standard C18 columns often show tailing for amines at low pH. CSH technology provides better peak shape for basic compounds in acidic media (formic acid/TFA) without the need for ion-pairing reagents that contaminate MS sources.

Instrument Parameters
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equiv.Superior peak shape for amines at low pH; high loadability.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures amine is fully protonated (

), reducing silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV-DAD (210-400 nm); Extract at 275 nm 275 nm maximizes furan sensitivity while minimizing solvent noise.
Injection Vol 5-10 µLPrevent column overload (amine salt).
Gradient Profile
Time (min)% A% BEvent
0.0955Equilibration / Salt elution
2.0955Hold for polar impurities
15.04060Linear gradient to elute target
18.0595Wash lipophilic dimers
20.0595Hold wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (The "Trust" Pillar)

Before releasing data, the system must pass these checks. This ensures the data is trustworthy.

  • Resolution (

    
    ): 
    
    
    
    between 5-Br-FEA and Des-bromo Impurity (Impurity A). Note: You may need to spike a standard to confirm this retention time.
  • Tailing Factor (

    
    ): 
    
    
    
    . (Tailing > 1.5 indicates secondary silanol interactions or column aging).
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Structural Confirmation & Counter-ion Analysis

Purity is not just "area percent" on a chromatogram; it is the confirmation of chemical identity and stoichiometry.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Diagnostic Signals:

    • 
       ~6.5 - 6.7 ppm: Doublets for Furan H3/H4 protons. Absence of H3/H4 coupling pattern changes confirms the Br is at position 5.
      
    • 
       ~8.0 - 8.5 ppm: Broad singlet (exchangeable) for 
      
      
      
      .
    • Impurity Check: Look for aldehyde proton (~9.5 ppm) or des-bromo furan proton (additional aromatic signal).

Chloride Content (Stoichiometry)

To prove the salt form is a mono-hydrochloride (and not a hemi-salt or free base mix), quantitative analysis is required.

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Endpoint: Turbidimetric or potentiometric (Ag electrode).

  • Calculation:

    
    
    Theoretical Cl content for 
    
    
    
    (MW ~226.5)
    
    
    .

Residual Solvents & Volatiles

Since the synthesis involves extraction and crystallization, residual solvents are a safety and quality risk.

  • Technique: Headspace Gas Chromatography (GC-HS).

  • Column: DB-624 or equivalent (designed for volatiles).

  • Targets:

    • Nitromethane: (If Henry reaction used) - Genotoxic alert! Limit < 50 ppm.

    • Ethanol/Methanol: Common recrystallization solvents.

    • THF/Ether: Common extraction solvents.

Stability & Handling (Expert Insight)

The "Furan-Amine" Paradox:

  • Solid State: 5-Br-FEA·HCl is generally stable as a solid if kept dry and dark. The hydrochloride salt lattice protects the amine from oxidation.

  • Solution State: In solution, the free base is unstable. It rapidly absorbs

    
     (carbamate formation) and oxidizes (darkening).
    
  • Protocol: Always prepare analytical samples in acidified diluent (e.g., 0.1% Formic acid in water/MeCN) to maintain the salt form and prevent degradation during the autosampler sequence.

Analytical Workflow Diagram

The following diagram summarizes the complete release testing workflow.

Workflow cluster_ID 1. Identity & Stoichiometry cluster_Purity 2. Purity Profiling (HPLC) cluster_Safety 3. Safety (GC) Sample Crude/Isolated 5-Br-FEA HCl NMR 1H-NMR (Structure) Sample->NMR Titration AgNO3 Titration (Cl- Content) Sample->Titration SST System Suitability (Res > 2.0 vs Des-bromo) Sample->SST GCHS GC-Headspace (Nitromethane/Solvents) Sample->GCHS Release Final Release COA Generation NMR->Release Titration->Release Gradient Gradient Analysis (UV 275nm) SST->Gradient Gradient->Release GCHS->Release

Figure 2: Analytical Workflow for Batch Release.

References

  • Synthesis & Impurities of Furan Derivatives

    • Keinan, E., et al. "Organotin compounds in organic synthesis. Reductive amination of aldehydes." Journal of Organic Chemistry. (General reference for amine synthesis logic).
    • Evaluation of Furan Derivatives: National Toxicology Program (NTP) Technical Reports on Furan derivatives.

  • HPLC Method Development for Amines

    • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: is it time to retire the bonded phase?" Journal of Chromatography A, 2010.

  • Genotoxic Impurities (Nitromethane)

    • ICH Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

  • General Pharmacopeial Methods

    • USP <621> Chrom
    • USP <541> Titrimetry.
    • USP <467> Residual Solvents.

Methodological & Application

Application Note: Strategic Utilization of 2-(5-Bromofuran-2-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols for scaffold diversification and bioisosteric replacement.

Executive Summary: The "Privileged" Scaffold

In the architecture of drug discovery, 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride represents a high-value "bifunctional" building block. It combines a histamine-like ethylamine tail with a 5-bromofuran head .

  • Bioisosteric Utility: It serves as a non-basic, lipophilic bioisostere of histamine. Replacing the imidazole ring of histamine with a furan ring dramatically lowers the heteroaromatic pKa, altering hydrogen bond donor/acceptor profiles and blood-brain barrier (BBB) permeability.

  • Synthetic Divergence: The 5-bromo position acts as a "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate complex H3/H4 receptor antagonists or enzyme inhibitors.

Chemical Profile & Stability Logic

  • Molecular Formula: C₆H₈BrNO · HCl

  • Molecular Weight: ~226.5 g/mol (Salt form)

  • Solubility: Highly soluble in water, DMSO, and Methanol due to the hydrochloride salt.

  • Stability Warning (Critical): While the HCl salt stabilizes the amine, the furan ring is acid-sensitive . Strong mineral acids can induce ring-opening (hydrolysis) to form 1,4-dicarbonyl species (enedials), which are reactive electrophiles.

    • Operational Rule: Avoid prolonged exposure to pH < 2. Perform workups with buffered solutions (e.g., sat. NaHCO₃) rather than strong acid/base washes.

Application I: Fragment-Based Library Generation (Suzuki Coupling)

Objective: To extend the 5-position of the furan ring with aryl/heteroaryl groups, creating a library of bi-aryl ligands.

The Challenge: Palladium catalysts can be poisoned by free primary amines. The Solution: A "Protect-Couple-Deprotect" strategy is required for high yields.

Protocol A: Step-by-Step Synthesis

Step 1: In-Situ Protection (Boc-Anhydride)

  • Dissolve 2-(5-Bromofuran-2-yl)ethan-1-amine HCl (1.0 eq) in DCM.

  • Add Triethylamine (TEA) (2.5 eq) to neutralize the HCl salt and scavenge protons.

  • Cool to 0°C and add Boc₂O (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with 5% citric acid (mild acid, safe for furan), dry over Na₂SO₄, and concentrate.

    • Result:tert-butyl (2-(5-bromofuran-2-yl)ethyl)carbamate .

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reactants: Combine the Boc-protected intermediate (1.0 eq) with the desired Aryl Boronic Acid (1.2 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: K₂CO₃ (2.0 eq).

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%). Why? Ferrocene ligands are robust and resist oxidation better than PPh₃.

  • Condition: Heat to 80°C under Argon for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Step 3: Controlled Deprotection

  • Dissolve the coupled product in 4M HCl in Dioxane .

    • Note: Do NOT use aqueous HCl to prevent furan ring opening. Anhydrous conditions are safer.

  • Stir for 30–60 minutes at RT.

  • Precipitate the product with diethyl ether.

  • Filter the solid to obtain the 5-Aryl-furan-2-ethylamine dihydrochloride .

Visualization: Synthetic Workflow

SyntheticWorkflow Start Start: 2-(5-Bromofuran-2-yl) ethan-1-amine HCl Protect Step 1: Protection (Boc2O, TEA) Start->Protect Neutralize Intermediate Boc-Protected Intermediate Protect->Intermediate Couple Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Couple Pd(0) Cycle CoupledInt 5-Aryl-Furan Intermediate Couple->CoupledInt Deprotect Step 3: Deprotection (4M HCl/Dioxane) CoupledInt->Deprotect Cleave Boc Final Final Product: 5-Aryl-furan-2-ethylamine Deprotect->Final

Caption: Figure 1. Optimized "Protect-Couple-Deprotect" workflow to prevent catalyst poisoning and furan degradation.

Application II: Histamine Receptor Bioisosterism

Context: Histamine (imidazole ring) binds to H1–H4 receptors. The imidazole is a tautomeric base (pKa ~6.0). Strategy: Replace Imidazole with 5-Bromo-Furan.

  • Effect 1 (Acidity): Furan is non-basic. This eliminates the ionic interaction with Aspartate residues in the receptor binding pocket (e.g., Asp3.32 in H3R), creating a "neutral antagonist" profile.

  • Effect 2 (Lipophilicity): Furan is significantly more lipophilic (LogP ~1.3) than imidazole (LogP ~ -0.8). This increases BBB penetration for CNS-targeted H3 antagonists.

Comparative Data Table: Histamine vs. Furan Analog
FeatureHistamine Scaffold5-Bromofuran ScaffoldMedicinal Chem Implication
Heterocycle Imidazole5-BromofuranBioisostere
Electronic Nature Basic (pKa ~6.0)Neutral / Weakly AcidicEliminates protonation at physiological pH.
H-Bonding Donor & AcceptorAcceptor Only (Oxygen)Loss of donor capability; useful for selectivity.
Metabolic Liability N-MethylationRing Oxidation (CYP450)Furan can form reactive metabolites (toxicophore risk).
Synthetic Utility Limited (N-alkylation)High (Br- handle)Allows rapid library expansion via coupling.

Application III: Amide Coupling (Reverse Amide Linkers)

Objective: Use the ethylamine tail to link the furan scaffold to a carboxylic acid core (e.g., for PROTAC linker design or peptidomimetics).

Protocol:

  • Activation: Dissolve the Carboxylic Acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add 2-(5-Bromofuran-2-yl)ethan-1-amine HCl (1.0 eq) directly to the mixture.

    • Note: The excess DIPEA will free the amine from the HCl salt in situ.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (Do not use HCl), water, and brine.

  • Result: A stable amide bond connecting the bromofuran "warhead" to the core.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_Ligand Ligand Interaction Points Receptor GPCR Binding Pocket (e.g., Histamine H3/H4) Amine Primary Amine (Ionic Bond to Asp3.32) Amine->Receptor Strong Interaction Linker Ethyl Linker (Distance Constraint) Amine->Linker Furan Furan Ring (Pi-Stacking / Hydrophobic) Linker->Furan Furan->Receptor Pi-Pi Interaction Bromo 5-Bromo Group (Halogen Bond / Synthetic Handle) Furan->Bromo Bromo->Receptor Selectivity Pocket

Caption: Figure 2.[1] Pharmacophore map showing how the bromofuran scaffold interacts with target receptors.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Fujifilm Wako Chemicals. (2025). 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride Product Information. Retrieved from

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135. (Contextual grounding on histamine bioisosteres).
  • Keegstra, M. A., et al. (1989).[2] A High-Yield Preparative-Scale Method for 2-Bromofuran. Chemistry. (Synthetic grounding for bromofuran stability).

  • VulcanChem. (2025). Structural analogs and applications of halogenated ethylamines in medicinal chemistry. Retrieved from

Sources

Application Note: Advanced Strategies for Bromofuran Utilization in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of bromofuran compounds in organic synthesis Content Type: Application Note & Protocol Guide (AN-BF-024) Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists.

Strategic Overview

Bromofurans represent a class of high-value heterocyclic building blocks in drug discovery and materials science.[1] While furan itself is ubiquitous, the brominated variants (2-bromofuran and 3-bromofuran) offer orthogonal reactivity handles that enable precise functionalization.

For the medicinal chemist, the strategic value lies in the "bromo" handle's ability to serve as a gateway to:

  • Bioisostere Construction: Rapid access to polysubstituted furans as metabolic stable isosteres of phenyl or thiophene rings.

  • Sequential Cross-Coupling: Utilizing the differential reactivity of poly-brominated scaffolds (e.g., 2,3-dibromofuran) to build non-symmetrical cores.

  • Natural Product Scaffolds: Serving as precursors to butenolides and fused tricyclic systems (e.g., Salvinorin A, Rosefuran).

Critical Technical Distinction:

  • 2-Bromofuran: Electronically similar to electron-rich aryl halides; relatively stable but acid-sensitive.

  • 3-Bromofuran: Significantly more challenging to handle. It is prone to polymerization and, crucially, its lithiated species undergoes a rapid, temperature-dependent isomerization (The "Halogen Dance") that can ruin regioselectivity if not controlled.

Stability & Critical Handling Parameters

Bromofurans are chemically labile. Unlike bromobenzene, they cannot be stored indefinitely on the shelf without degradation.

Storage Protocol
  • Stabilization: Commercial 3-bromofuran is typically stabilized with 0.5% calcium carbonate (CaCO₃) or hydroquinone to scavenge trace acids that catalyze polymerization.

  • Temperature: Must be stored at -20°C .

  • Visual Check: Pure compound is a colorless to pale yellow liquid.[1][2][3][4][5] Dark brown/black coloration indicates significant polymerization; redistillation is required before use.

The "Acid-Sensitivity" Rule

The furan ring is electron-rich (diene character). Strong acids (HCl, H₂SO₄) or strong Lewis acids (AlCl₃) will trigger ring opening (hydrolysis to 1,4-dicarbonyls) or polymerization.

  • Operational Tip: When performing Suzuki couplings, use weak bases (K₂CO₃, K₃PO₄) rather than hydroxides if the substrate is fragile. Avoid acidic workups; buffer aqueous phases to pH 7.

Core Reactivity Landscape

The following diagram illustrates the divergent reaction pathways available to bromofurans, highlighting the choice between metal-catalyzed coupling and lithiation chemistry.

BromofuranReactivity Start 3-Bromofuran (Precursor) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki Pd(0), Ar-B(OH)2 Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Start->Lithiation Kinetic Control DielsAlder Diels-Alder (Cycloaddition) Start->DielsAlder Dienophile Biaryl 3-Arylfurans (Drug Scaffolds) Suzuki->Biaryl Lithiated 3-Lithiofuran (Kinetic Species) Lithiation->Lithiated Cycloadduct Oxabicyclic Systems (Natural Products) DielsAlder->Cycloadduct Isomer 2-Lithiofuran (Thermodynamic Species) Lithiated->Isomer Warming > -40°C (Isomerization) Trapped 3-Substituted Furans (Electrophile Trapping) Lithiated->Trapped Electrophile (E+)

Figure 1: Divergent reactivity pathways for 3-bromofuran. Note the critical isomerization pathway in red.

Experimental Protocols

Protocol A: The "Temperature Switch" Lithiation (3-Bromofuran)

Objective: Selective functionalization at the C3 position without scrambling to C2. Mechanism: 3-Bromofuran undergoes Halogen-Metal Exchange (HME) to form 3-lithiofuran.[6] However, 3-lithiofuran is kinetically formed but thermodynamically unstable relative to 2-lithiofuran. If the temperature exceeds -40°C, the lithium migrates to the C2 position (the "Halogen Dance" or base-catalyzed isomerization).

Reagents:

  • 3-Bromofuran (1.0 equiv)[3]

  • n-Butyllithium (1.1 equiv, titrated)

  • Electrophile (e.g., Benzaldehyde, DMF, CO₂) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and flush with Argon. Add anhydrous THF and 3-bromofuran.

  • Cooling (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Checkpoint: Stir at -78°C for exactly 30 minutes . Do NOT allow the temperature to rise.

  • Trapping: Add the electrophile (neat or in THF) dropwise at -78°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow to warm to Room Temperature (RT) only after the electrophile has fully reacted (usually 1 hour post-addition).

  • Quench: Quench with saturated NH₄Cl solution.

Troubleshooting:

  • Problem: Mixture of C2 and C3 substituted products.

  • Cause: Temperature spiked above -40°C during n-BuLi addition or stirring.[6]

  • Solution: Use an internal thermometer; ensure slow addition of reagents.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 3-arylfurans. Challenge: Furans can poison Pd catalysts or decompose under harsh basic conditions.

Reagents:

  • Bromofuran (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[7]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂/SPhos for sterically hindered cases.

  • Base: 2M Na₂CO₃ or K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).[7]

Step-by-Step Methodology:

  • Degassing: Combine solvent, base solution, and boronic acid in a reaction vial. Sparge with Argon for 15 minutes (Furans are sensitive to oxidation; removing O₂ is vital).

  • Catalyst Addition: Add Pd catalyst and Bromofuran under Argon counter-flow.

  • Heating: Seal vessel and heat to 80°C .

    • Note: Avoid reflux temperatures (>100°C) if possible to prevent furan decomposition.

  • Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water.

    • Purification Note: Furans are often volatile. Do not evaporate solvent to dryness under high vacuum and heat; use a mild rotary evaporator setting (30°C).

Comparative Data: Catalyst Selection

Catalyst SystemLigand ClassYield (3-Phenylfuran)Notes
Pd(PPh₃)₄ Phosphine85-92%Standard. Reliable for simple substrates. Requires O₂-free conditions.
Pd(OAc)₂ / SPhos Buchwald90-95%Excellent for hindered boronic acids or electron-poor furans.
Pd(dppf)Cl₂ Bidentate70-80%Robust, but lower turnover for this specific substrate class.
Pd/C (Heterogeneous) None<40%Not recommended; significant dehalogenation observed.

Visualizing the "Halogen Dance" (Isomerization)

The following diagram details the thermodynamic trap that leads to regioselectivity failure during lithiation.

Isomerization cluster_cold Kinetic Control (-78°C) cluster_warm Thermodynamic Control (> -40°C) C3_Li 3-Lithiofuran (Unstable > -40°C) C3_Prod 3-Substituted Furan (Desired Product) C3_Li->C3_Prod Electrophile (Fast Addition) C2_Li 2-Lithiofuran (More Stable) C3_Li->C2_Li Isomerization (Temp Rise) C2_Prod 2-Substituted Furan (Undesired Byproduct) C2_Li->C2_Prod Electrophile Start 3-Bromofuran Start->C3_Li n-BuLi, -78°C

Figure 2: The "Halogen Dance" mechanism. Maintaining temperature below -40°C is the only way to prevent the shift from C3 to C2 lithiation.

References

  • Synthesis and Reactivity of 3-Bromofuran: Wikipedia: 3-Bromofuran. Retrieved from .

  • Lithiation Protocols & Halogen Dance: Heterocyclic Chemistry: Reactivity of Furans. Retrieved from .

  • Suzuki Coupling General Procedures: Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from .

  • Safety & Handling: 3-Bromofuran Safety Data Sheet. Retrieved from .[8]

  • Natural Product Applications: Total synthesis of natural products containing benzofuran rings. Retrieved from .

Sources

Application Note: A Comprehensive Guide to HPLC Method Development for the Analysis of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are a prevalent class of compounds in the pharmaceutical industry, forming the active pharmaceutical ingredient (API) in numerous drug products. The analysis of these polar, ionic compounds by High-Performance Liquid Chromatography (HPLC) presents unique challenges, including poor retention on traditional reversed-phase columns, peak tailing, and the lack of a strong UV chromophore. This guide provides a detailed framework for developing robust and reliable HPLC methods for the analysis of amine hydrochloride salts. It delves into the fundamental principles behind method development, covering column selection, mobile phase optimization, and advanced detection strategies. Detailed protocols and field-proven insights are provided to guide researchers, scientists, and drug development professionals through the entire process, from initial method development to final validation according to ICH guidelines.

Introduction: The Analytical Challenge of Amine Hydrochlorides

Amine hydrochloride salts are organic compounds containing a protonated amine functional group and a chloride counter-ion. Their inherent polarity and ionic nature make them highly soluble in aqueous media but challenging to retain and resolve using standard reversed-phase (RP-HPLC) methods.[1] The primary analytical hurdles include:

  • Poor Retention: The high polarity of amine hydrochlorides leads to minimal interaction with non-polar stationary phases like C18, resulting in early elution times and poor separation from the solvent front.[2]

  • Peak Asymmetry: Residual silanol groups on silica-based stationary phases can interact with the positively charged amine, causing significant peak tailing and reducing analytical accuracy.

  • Limited UV Detection: Many amine compounds lack a significant chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[1]

Addressing these challenges requires a systematic approach to method development, focusing on manipulating the chromatographic conditions to enhance retention, improve peak shape, and ensure sensitive detection.

Strategic Approach to Method Development

A successful HPLC method for amine hydrochloride analysis is built upon a logical and systematic progression of experimental choices. The causality behind each decision is critical for developing a robust and transferable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Goal (Assay, Impurity, etc.) AnalyteProps Characterize Analyte (pKa, Polarity, UV Absorbance) Start->AnalyteProps Strategy Select Chromatographic Mode (RP, HILIC, Mixed-Mode) AnalyteProps->Strategy ColumnScreen Column Screening Strategy->ColumnScreen MobilePhaseOpt Mobile Phase Optimization (pH, Buffer, Organic Modifier) ColumnScreen->MobilePhaseOpt DetectorSelect Detector Selection (UV, CAD, ELSD, MS) MobilePhaseOpt->DetectorSelect FineTune Fine-Tuning Parameters (Flow Rate, Temperature) DetectorSelect->FineTune Validation Method Validation (ICH Q2(R1)) FineTune->Validation End Final Method Validation->End

Figure 1: Logical workflow for HPLC method development for amine hydrochloride analysis.
Column Selection: The Foundation of Separation

The choice of the stationary phase is the most critical parameter in developing a successful separation. For amine hydrochlorides, several strategies can be employed to overcome the challenge of poor retention.

3.1. Reversed-Phase Chromatography (RPC) with Modifications

While standard C18 columns are often unsuitable, modifications to the RPC method can yield acceptable results.

  • Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged amine analyte.[3][4] This complex has increased hydrophobicity and is better retained on a reversed-phase column.

    • Mechanism: Anionic ion-pairing reagents (e.g., alkyl sulfonates like sodium heptanesulfonate) pair with the cationic amine, and the hydrophobic tail of the reagent interacts with the stationary phase.[3]

  • "AQ" Type C18 Columns: These columns are designed with polar-endcapping or a lower ligand density, making them more stable in highly aqueous mobile phases and providing alternative selectivity for polar compounds.

3.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in RPC.[5][6]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amino, amide, or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[7] The analyte partitions into a water-enriched layer on the surface of the stationary phase.

  • Advantages: HILIC often provides excellent peak shapes for basic compounds and is compatible with mass spectrometry due to the high organic content of the mobile phase.[7]

3.3. Mixed-Mode Chromatography (MMC)

MMC columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism.[8][9]

  • Mechanism: These columns can have a hydrophobic backbone with embedded ion-exchange groups. This allows for simultaneous interaction based on both the polarity and the charge of the analyte.[8]

  • Advantages: MMC can provide unique selectivity and is particularly useful for separating complex mixtures of amines and their related impurities.[1]

Table 1: Comparison of Chromatographic Modes for Amine Hydrochloride Analysis

Chromatographic ModePrincipleAdvantagesDisadvantages
Ion-Pair RPC Forms a neutral ion-pair with the analyte for retention on a non-polar stationary phase.[3]Utilizes common C18 columns; well-established technique.Complex mobile phase; long equilibration times; potential for MS suppression.
HILIC Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[5]Excellent retention for highly polar compounds; good peak shape for bases; MS-friendly.[7]Sensitive to sample diluent composition; can have longer equilibration times.
Mixed-Mode Combines reversed-phase and ion-exchange retention mechanisms.[8]Unique selectivity; can separate compounds with varying polarity and charge.Method development can be more complex due to dual retention mechanisms.
Mobile Phase Optimization: Controlling Retention and Selectivity

The mobile phase composition, particularly its pH and buffer concentration, plays a pivotal role in the analysis of ionizable compounds like amine hydrochlorides.

4.1. The Critical Role of pH

The pH of the mobile phase dictates the ionization state of both the amine analyte and any residual silanol groups on the stationary phase.[10]

  • Low pH (e.g., pH 2-3): At a low pH, the amine is fully protonated (cationic), and the silanol groups are neutral. This minimizes undesirable ionic interactions with the stationary phase, leading to improved peak shape. However, retention in RPC may be reduced.

  • Mid-range pH (e.g., pH 4-6): In this range, both the amine and silanols can be ionized, potentially leading to strong interactions and peak tailing. This pH range should generally be avoided unless using specialized columns.[11]

  • High pH (e.g., pH > 8): At a high pH, the amine is in its neutral form, which can increase its retention on a reversed-phase column. However, this requires the use of pH-stable columns (e.g., hybrid or polymer-based) as traditional silica columns will dissolve.

ph_effect cluster_analyte Amine Analyte (R-NH3+) cluster_silanol Silica Surface (Si-OH) cluster_interaction Interaction Outcome low_ph_analyte Low pH (R-NH3+) Fully Protonated low_ph_silanol Low pH (Si-OH) Neutral high_ph_analyte High pH (R-NH2) Neutral high_ph_silanol High pH (Si-O-) Ionized low_ph_outcome Good Peak Shape (Minimal Interaction) low_ph_silanol->low_ph_outcome Leads to high_ph_outcome Increased Retention (RPC) (Requires stable column) high_ph_silanol->high_ph_outcome Leads to

Figure 2: Effect of mobile phase pH on analyte and stationary phase ionization.
4.2. Buffer Selection and Concentration

A buffer is essential to maintain a constant pH and ensure reproducible retention times.

  • Buffer Choice: Common buffers include phosphate, acetate, and formate. The choice depends on the desired pH and compatibility with the detector (e.g., phosphate is not suitable for MS).

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with salt precipitation.

4.3. Organic Modifier

The type and concentration of the organic modifier (e.g., acetonitrile or methanol) control the elution strength.

  • Acetonitrile: Generally preferred due to its lower viscosity and UV cutoff.

  • Methanol: Can offer different selectivity and is sometimes used in combination with acetonitrile.

Advanced Detection Strategies

For amine hydrochlorides that lack a strong UV chromophore, alternative detection methods are necessary.

5.1. Charged Aerosol Detector (CAD)

CAD is a universal detector that measures charge, making it suitable for any non-volatile and many semi-volatile analytes.[12][13]

  • Principle: The column eluent is nebulized, and the solvent is evaporated, leaving analyte particles. These particles are then charged and detected by an electrometer.[13]

  • Advantages: Provides a near-uniform response for different compounds, has a wide dynamic range, and is compatible with gradient elution.[13]

5.2. Evaporative Light Scattering Detector (ELSD)

ELSD is another universal detector that is well-suited for non-chromophoric compounds.[14][15]

  • Principle: Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source illuminates the remaining analyte particles, and a photodetector measures the scattered light.[14]

  • Advantages: Compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase.[16]

Table 2: Comparison of Universal Detectors

DetectorPrincipleProsCons
CAD Measures charge of aerosolized analyte particles.[12]High sensitivity, wide dynamic range, near-uniform response.[13]Response can be affected by mobile phase composition.[12]
ELSD Measures light scattered by aerosolized analyte particles.[14]Universal detection, compatible with gradients.[16]Non-linear response, lower sensitivity than CAD for some analytes.
Protocols for Method Development and Validation
6.1. Protocol 1: Sample and Mobile Phase Preparation
  • Sample Preparation: Accurately weigh the amine hydrochloride salt and dissolve it in a suitable diluent. The diluent should ideally match the initial mobile phase composition to ensure good peak shape. For HILIC, the diluent should have a high organic content.[17]

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer by dissolving the appropriate salt in HPLC-grade water.

    • Adjust the pH to the desired value using an appropriate acid or base.

    • Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter.

    • Mix the aqueous and organic phases in the desired proportions.

    • Degas the mobile phase using sonication or vacuum filtration.

6.2. Protocol 2: Systematic Method Development
  • Initial Column Screening:

    • Select 2-3 columns based on different selectivities (e.g., a C18 with ion-pairing reagent, a HILIC column, and a mixed-mode column).

    • Run a generic gradient (e.g., 5% to 95% organic over 15 minutes) on each column with a buffered mobile phase at a low pH (e.g., pH 3.0).

  • Mobile Phase Optimization:

    • Select the column that provides the best initial separation or peak shape.

    • Systematically evaluate the effect of mobile phase pH (e.g., pH 2.5, 3.0, 3.5).

    • Optimize the gradient slope and time to achieve the desired resolution between the main peak and any impurities.

  • Detector Parameter Optimization (for CAD/ELSD):

    • Optimize the nebulizer and evaporator temperatures to maximize signal-to-noise for the analyte of interest.

    • Adjust the gas flow rate according to the manufacturer's recommendations.

6.3. Protocol 3: Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19][20]

Table 3: ICH Q2(R1) Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity index > 0.999; baseline resolution between analyte and impurities.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.[18]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.[18]Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18]System suitability parameters are met after minor changes (e.g., ±0.2 pH units, ±5°C column temp).
Conclusion

Developing a robust HPLC method for amine hydrochloride analysis requires a thorough understanding of the analyte's properties and the principles of chromatography. By systematically evaluating different chromatographic modes, carefully optimizing the mobile phase pH, and selecting an appropriate detection strategy, the inherent challenges of analyzing these polar, ionic compounds can be overcome. The protocols and insights provided in this guide offer a comprehensive framework for developing and validating reliable methods that adhere to the stringent requirements of the pharmaceutical industry, as outlined by regulatory bodies and pharmacopeias like the USP.[21][22]

References
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP. <621> CHROMATOGRAPHY. United States Pharmacopeia. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. [Link]

  • Kaliszan, R., et al. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • Taylor & Francis. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • LCGC International. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]

  • Wikipedia. Evaporative light-scattering detector. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]

  • Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. [Link]

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • PMC. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Google Patents.
  • Ghosh, R., & Kline, P. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]

  • Zhang, K. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. [Link]

  • Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. [Link]

  • PMC. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. [Link]

  • ResearchGate. (2018). Application of an LC/HPLC method development and validation for the simultaneous estimation of amitriptyline hydrochloride and chlordiazepoxide in tablet dosage form by using a reverse phase technique. [Link]

  • PMC. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • LCGC International. (2020). HILIC: The Pros and Cons. [Link]

  • ResearchGate. (2025). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]

  • ResearchGate. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • Seton Hall University. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

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Unveiling the Molecular Signature: A Comprehensive Guide to the Mass Spectrometry Analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed application and protocol guide for the mass spectrometric analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the core principles and practical methodologies for the robust characterization of this compound. We will explore the nuances of sample preparation, instrumentation, and data interpretation, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice.

Introduction: The Significance of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

2-(5-Bromofuran-2-yl)ethan-1-amine and its hydrochloride salt are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The presence of the bromofuran moiety and a primary amine side chain imparts specific chemical properties that are crucial to its biological activity. Accurate and comprehensive analysis by mass spectrometry is paramount for structural elucidation, purity assessment, and metabolic studies. This guide will equip the analyst with the necessary knowledge to confidently perform these critical assessments.

Foundational Principles: Ionization and Fragmentation

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. The choice of ionization technique is critical and depends on the analyte's properties. For a hydrochloride salt of a primary amine, electrospray ionization (ESI) is a highly suitable "soft ionization" technique.[1][2] ESI is adept at generating ions from polar, thermally labile molecules in solution with minimal fragmentation, which is often desirable for determining the molecular weight.[1]

Once ionized, the molecule can be subjected to fragmentation for structural elucidation. This is typically achieved through tandem mass spectrometry (MS/MS), where a precursor ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure. Key fragmentation pathways for this class of compounds include:

  • Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the bond alpha to the nitrogen atom.

  • Loss of the Bromine Atom: The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), represents a predictable loss.[3]

  • Furan Ring Fragmentation: The furan ring can undergo various cleavages, providing further structural information.

Experimental Workflow: A Step-by-Step Guide

A logical and well-executed workflow is essential for reproducible and high-quality data. The following diagram outlines the key stages of the analysis.

Caption: High-level experimental workflow for the mass spectrometry analysis.

Detailed Protocols

Sample Preparation

The quality of the mass spectrometry data is directly dependent on proper sample preparation. As a hydrochloride salt, 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is readily soluble in polar solvents.

Protocol 4.1.1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution to achieve a final concentration suitable for your instrument's sensitivity. A common starting point is a 1:100 dilution in the mobile phase to be used for the analysis. For positive ion mode ESI, adding a small amount of an acid like formic acid (0.1%) can improve protonation and signal intensity.[2]

Mass Spectrometry Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The use of a liquid chromatography system (LC) is often beneficial for sample cleanup and separation from potential impurities, even when analyzing a pure standard.[4][5]

Table 1: Suggested LC-MS Parameters

ParameterValueRationale
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidAcidified mobile phase promotes protonation.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Gradient5-95% B over 5-10 minutesA standard gradient to elute the compound.
Flow Rate0.2-0.4 mL/minAppropriate for the column dimensions.
Injection Volume1-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Primary amines readily form [M+H]+ ions.
Capillary Voltage3-4 kVOptimizes the electrospray process.
Source Temperature100-150 °CAids in desolvation of the ESI droplets.[6]
Desolvation Gas FlowInstrument DependentAssists in solvent evaporation.
MS1 (Full Scan)
Scan Rangem/z 50-500To encompass the expected molecular ion and potential fragments.
MS2 (Tandem MS)
Precursor IonExpected m/z of [M+H]+Isolate the protonated molecule for fragmentation.
Collision Energy10-40 eV (Ramped)Varying the collision energy can reveal different fragmentation pathways.

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion

The molecular formula for the free base, 2-(5-Bromofuran-2-yl)ethan-1-amine, is C7H8BrNO. The monoisotopic mass of the free base is approximately 200.98 g/mol . In positive mode ESI, the protonated molecule ([M+H]+) is expected. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in the positive ion spectrum.

The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the 79Br and 81Br isotopes.[3]

Table 2: Expected m/z Values for the Protonated Molecular Ion

IsotopeCalculated m/z ([C7H9BrNO]+)
79Br~201.99
81Br~203.99
Predicted Fragmentation Pattern

The fragmentation of the [M+H]+ ion of 2-(5-Bromofuran-2-yl)ethan-1-amine will provide valuable structural information. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway cluster_frags Major Fragments M [M+H]+ m/z ~202/204 F1 Loss of NH3 m/z ~185/187 M->F1 -NH3 F2 Loss of Br m/z ~123 M->F2 -Br F3 Alpha-Cleavage m/z ~172/174 M->F3 -CH2NH2 F4 Furan Ring Cleavage (Multiple Pathways) M->F4

Caption: Predicted major fragmentation pathways for protonated 2-(5-Bromofuran-2-yl)ethan-1-amine.

  • Loss of Ammonia (NH3): A common fragmentation pathway for primary amines, resulting in a loss of 17 Da.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond will result in a fragment ion without the characteristic bromine isotopic pattern.

  • Alpha-Cleavage: Cleavage of the bond between the ethyl side chain and the furan ring, leading to the loss of a CH2NH2 radical.

  • Furan Ring Fragmentation: Further fragmentation of the furan ring can occur, leading to smaller fragment ions.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. By understanding the principles of ionization and fragmentation, and by following the detailed protocols, researchers can confidently obtain high-quality data for the characterization of this and similar compounds. The provided instrumental parameters serve as a robust starting point for method development, and the predicted fragmentation patterns offer a guide for spectral interpretation.

References

  • Al-Asmari, A. et al. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed, 2021. Available from: [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.
  • Oxford Academic. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 2024. Available from: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019. Available from: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available from: [Link]

  • Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Available from: [Link]

  • National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81. PMC, 2022. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubChem. 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. 2001. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • ResearchGate. Electrospray ionization tandem mass spectrometric study of salt cluster ions: Part 2 - Salts of polyatomic acid groups and of multivalent metals. 2025. Available from: [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. 2020. Available from: [Link]

  • University of Illinois. Electrospray Ionization. Available from: [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]

  • arkat usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Available from: [Link]

  • PubChemLite. 2-(5-bromo-1-benzofuran-2-yl)ethan-1-ol. Available from: [Link]

  • NIST WebBook. Benzofuran. Available from: [Link]cgi/cbook.cgi?ID=C271896&Mask=200)

Sources

Precision Protocol: N-Alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary: The Selectivity Cliff

The transformation of a secondary amine (


) to a tertiary amine (

) is a cornerstone reaction in medicinal chemistry, yet it is fraught with the peril of over-alkylation . The nucleophilicity of the resulting tertiary amine often exceeds that of the starting material, leading to the formation of undesired quaternary ammonium salts (Menshutkin reaction).

This guide moves beyond generic textbook procedures to provide three field-validated protocols designed to maximize selectivity and yield. We prioritize Reductive Amination as the gold standard for control, Direct Alkylation for specific electrophiles, and Borrowing Hydrogen as a modern, atom-economical alternative.

Method Selection: Decision Matrix

Before selecting a protocol, analyze your electrophile availability and substrate sensitivity.

decision_matrix start Starting Material: Secondary Amine (R2NH) decision Available Electrophile? start->decision aldehyde Aldehyde / Ketone decision->aldehyde Carbonyl halide Alkyl Halide / Sulfonate decision->halide Leaving Group alcohol Primary / Secondary Alcohol decision->alcohol Hydroxyl method_A METHOD A: Reductive Amination (High Selectivity) aldehyde->method_A method_B METHOD B: Direct Alkylation (SN2) (Use for Methyl/Benzyl/Allyl) halide->method_B method_C METHOD C: Borrowing Hydrogen (Green / Catalytic) alcohol->method_C

Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol based on electrophile class.

Method A: Reductive Amination (The Abdel-Magid Protocol)[2][3]

Status: Gold Standard for Selectivity Mechanism: Condensation followed by in situ hydride transfer.

Scientific Rationale

Direct alkylation often fails because the product (


 amine) is more nucleophilic than the substrate (

amine). Reductive amination circumvents this by passing through an iminium ion intermediate.

We utilize Sodium Triacetoxyborohydride (STAB) ,


.[1] Unlike 

, STAB is mild and exhibits high kinetic selectivity for iminium ions over ketones or aldehydes.[2] This allows for a "One-Pot" procedure where amine, carbonyl, and reductant are mixed simultaneously.[2]
Reagent Comparison Table
Reducing AgentReactivity pHSelectivity (Iminium vs Carbonyl)Toxicity/SafetyRecommendation
NaBH(OAc)3 Mildly AcidicExcellent (Fastest iminium reduction)Safe (No HCN)Primary Choice
NaCNBH3 pH 6-7GoodHigh (Generates HCN)Legacy use only
NaBH4 BasicPoor (Reduces ketones rapidly)SafeRequires 2-step
Detailed Protocol

Materials:

  • Secondary Amine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve the secondary amine (1.0 mmol) and the carbonyl compound (1.2 mmol) in DCE (5 mL).
    
  • Acid Catalysis: Add Glacial Acetic Acid (1-2 mmol). Note: This catalyzes the formation of the iminium ion.[2]

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve slightly; ensure venting if scaled up.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the secondary amine.

    • Troubleshooting: If reaction is sluggish (common with sterically hindered ketones), heat to 40-50°C.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Why this works: The acetoxy groups on boron withdraw electrons, stabilizing the B-H bond and reducing its hydridic character.[2] It will not reduce the ketone (electrophile) but will reduce the highly electrophilic protonated iminium ion formed in situ.

Method B: Direct Alkylation (Optimized SN2)

Status: Use for Alkyl Halides (Methyl/Benzyl/Allyl) Risk: Quaternization (Over-alkylation)

Scientific Rationale

To prevent the tertiary amine product from reacting further with the alkyl halide, we must modulate the base and solvent. The Moore Protocol (DIPEA in Acetonitrile) is superior to standard


 conditions for many substrates because the solubility profile and base strength minimize quaternary salt formation.
Detailed Protocol

Materials:

  • Secondary Amine (1.0 equiv)

  • Alkyl Halide (Br/I preferred) (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA / Hunig's Base) (2.0–3.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)

Workflow:

  • Setup: Dissolve secondary amine (1.0 mmol) in MeCN (3-5 mL).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 5 minutes.

  • Alkylation: Add Alkyl Halide (1.1 mmol) dropwise.

    • Note: Do not dump the halide in all at once if the substrate is unhindered; a high local concentration promotes over-alkylation.

  • Reaction: Stir at RT. If the alkyl halide is a chloride or unactivated, heat to 60°C or add KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Workup: Evaporate MeCN (critical, as it is water-miscible). Redissolve residue in EtOAc, wash with water and brine.

Method C: Borrowing Hydrogen (Catalytic Alkylation)

Status: Green / Modern Mechanism: Alcohol Dehydrogenation


 Imine Formation 

Hydrogenation.
Scientific Rationale

This method uses alcohols as electrophiles, producing only water as a byproduct.[3] It relies on a transition metal catalyst (Ru or Ir) to "borrow" hydrogen from the alcohol (oxidizing it to an aldehyde), which then condenses with the amine. The catalyst then returns the hydrogen to reduce the imine.

Mechanism Visualization

borrowing_hydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (to Cat) Catalyst_Ox Catalyst (Dehydrogenation) Alcohol->Catalyst_Ox Imine Iminium Ion Aldehyde->Imine + Amine_Start - H2O Amine_Start Sec. Amine (R'2NH) Product Tert. Amine (R-CH2-NR'2) Imine->Product +H2 (from Cat) Catalyst_Red Catalyst-H2 (Hydrogenation) Catalyst_Ox->Catalyst_Red H Transfer Catalyst_Red->Imine

Figure 2: The "Borrowing Hydrogen" catalytic cycle allowing the use of alcohols as alkylating agents.[3]

Detailed Protocol (Ruthenium Catalyzed)

Materials:

  • Secondary Amine (1.0 equiv)

  • Primary Alcohol (1.2 equiv)[1]

  • Catalyst:

    
     (1-2 mol%) + DPEphos (2-4 mol%) OR Shvo's Catalyst.
    
  • Base:

    
     (0.5 equiv) - Note: Base is often needed to activate the catalyst cycle.
    
  • Solvent: Toluene or t-Amyl Alcohol.

Workflow:

  • Glovebox/Schlenk: In a sealed tube, combine amine, alcohol, Ru-catalyst, ligand, and base.

  • Solvent: Add Toluene (degassed).

  • Heating: Seal the tube and heat to 100–120°C for 12–24 hours. High temperature is required for the dehydrogenation step.

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate and purify.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Over-alkylation (Quaternary salt formed) Product is more nucleophilic than SM.Switch to Method A (Reductive Amination). If using Method B, use DIPEA/MeCN and add halide strictly dropwise.
No Reaction (Method A) Imine formation stalled.Add molecular sieves (4Å) or

to drive dehydration. Ensure AcOH is present.
Low Conversion (Steric Hindrance) Bulky groups blocking approach.Use Microwave irradiation (Method B). For Method A, use smaller reducing agent (

) if STAB fails, but handle cyanide with care.
Elimination (Alkene formation) Base is too strong/hot (Hofmann elimination).Switch to weaker base (

or

). Lower temperature.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][1][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Moore, J. L. , Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig’s base.[7][8] Arkivoc, 6, 287–292. Link

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing hydrogen in the activation of alcohols.[3][9] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

Sources

Application Note: 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride - A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a versatile bifunctional building block essential for the synthesis of complex molecular architectures in pharmaceutical and materials science research. This molecule uniquely combines a reactive aryl bromide on a furan scaffold with a primary amine sidechain. The 5-bromo-furan moiety serves as a canonical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the ethanamine group provides a nucleophilic center for a variety of transformations, including reductive amination, acylation, and alkylation. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its synthetic potential.

Physicochemical Properties & Handling

A summary of the key properties of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is provided below.

PropertyValueSource
CAS Number 933752-97-7[1]
Molecular Formula C₇H₉BrClNO[2]
Molecular Weight 226.51 g/mol -
Appearance Off-white to light brown solid-
Storage Store at 2-8°C, sealed in a dry environment.[2]

Handling Note: The amine is supplied as a hydrochloride salt to improve stability and handling. For reactions requiring a nucleophilic amine, it must be neutralized (free-based) in situ or prior to the reaction by the addition of a suitable base (e.g., triethylamine, NaHCO₃, K₂CO₃). This is a critical step, as amine salts are generally unreactive in nucleophilic transformations.

Core Reactivity and Strategic Considerations

The synthetic utility of this building block stems from its two distinct reactive sites, which can be addressed selectively or in sequence to construct complex molecules.

G cluster_bromo Reactions at the 5-Bromo Position cluster_amine Reactions at the Amine Group main 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) main->suzuki Pd Catalyst, Base stille Stille Coupling (Organostannanes) main->stille Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts, Base reductive_amination Reductive Amination (Aldehydes/Ketones) main->reductive_amination R₂C=O, Reducing Agent acylation Acylation (Acyl Chlorides/Anhydrides) main->acylation RCOCl, Base alkylation Nucleophilic Substitution (Alkyl Halides) main->alkylation R-X, Base Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (R¹-Br) pd_transmetal R¹-Pd(II)L₂-R² pd_complex->pd_transmetal Transmetalation (R²-B(OR)₂ + Base) pd_transmetal->pd0 Reductive Elimination (R¹-R²) center title Suzuki-Miyaura Catalytic Cycle Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (R¹-Br) pd_transmetal R¹-Pd(II)L₂-C≡CR² pd_complex->pd_transmetal Transmetalation cu_i Cu(I) pd_transmetal->pd0 Reductive Elimination (R¹-C≡CR²) cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd_complex To Pd Cycle cu_alkyne->cu_i Regenerates Cu(I) alkyne H-C≡CR² alkyne->cu_alkyne Base title Sonogashira Catalytic Cycle Reductive_Amination amine R¹-NH₂ (Free Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl R²R³C=O (Aldehyde/Ketone) carbonyl->hemiaminal imine Imine/Iminium Ion [R¹-N=CR²R³]⁺ hemiaminal->imine - H₂O product R¹-NH-CHR²R³ (Secondary Amine) imine->product + [H⁻] (e.g., NaBH(OAc)₃)

Sources

Application Note: Cell-Based Evaluation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Alerts to Therapeutic Scaffolds: A Comprehensive Guide

Introduction: The Furan Paradox

Furan derivatives occupy a unique and often contradictory space in drug discovery. The furan ring is a versatile pharmacophore found in potent antimicrobial agents (e.g., Nitrofurantoin), diuretics (e.g., Furosemide), and emerging anti-cancer kinase inhibitors. However, the furan moiety is also a well-documented "structural alert" in toxicology.

The core challenge lies in the metabolic bioactivation of the furan ring. Mediated primarily by Cytochrome P450 2E1 (CYP2E1) , the furan ring can undergo oxidative opening to form the highly reactive electrophile cis-2-butene-1,4-dial (BDA) .[1] BDA covalently binds to proteins and DNA, leading to hepatotoxicity and carcinogenesis.[1][2]

This guide provides a rigorous framework for evaluating furan derivatives, distinguishing between their therapeutic efficacy and their potential for metabolic toxicity.

Pre-Assay Validation: Stability & Volatility

Before initiating cell-based work, the physicochemical properties of furan derivatives must be managed. Low molecular weight furans are highly volatile, which can lead to "edge effects" or cross-contamination in multi-well plates.

Key Handling Protocols
ParameterChallengeMitigation Strategy
Volatility Vapor transfer between wells causes false positives in control wells.Use gas-permeable adhesive plate seals rather than loose lids. Avoid placing high-concentration wells adjacent to vehicle controls.
Solubility Lipophilicity varies; some derivatives precipitate in aqueous media.Dissolve in DMSO (Stock 10-100 mM). Final DMSO concentration in assay < 0.5%.
Stability Acid-sensitivity (ring opening).Maintain media pH 7.2–7.4. Avoid long-term storage of working solutions in acidic buffers.

Protocol A: Therapeutic Efficacy Screening (Cytotoxicity)

Objective: Determine the IC50 of novel furan derivatives against cancer cell lines (e.g., MCF-7, A549) while controlling for volatility-induced artifacts.

Experimental Design
  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).

  • Readout: ATP Quantification (Luminescence) or MTT (Colorimetric). Note: ATP assays are preferred for furans as they are faster, reducing the window for compound evaporation.

  • Controls:

    • Positive: Doxorubicin (1 µM).

    • Vehicle: 0.1% DMSO.

    • Blank: Media only (no cells).

Step-by-Step Workflow
  • Seeding: Seed cells at 3,000–5,000 cells/well in white-walled 96-well plates (for ATP) or clear plates (for MTT). Incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare 1000x stocks in DMSO. Dilute to 2x working concentration in complete media immediately before use.

  • Treatment (Critical Step):

    • Remove culture media.[3][4]

    • Add 100 µL of fresh media containing the furan derivative (0.1 nM – 100 µM).

    • IMMEDIATELY seal the plate with a thermal-stable, gas-permeable seal to prevent vapor transfer.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout (ATP Method):

    • Equilibrate plate to room temperature (20 min).

    • Add 100 µL CellTiter-Glo® (or equivalent) reagent.

    • Shake orbitally for 2 minutes (lysis).

    • Read Luminescence (Integration: 1.0s).

Visualization: Screening Workflow

CytotoxicityWorkflow cluster_volatility Critical Control Point Start Compound Library (DMSO Stock) Dilution Serial Dilution (2x in Media) Start->Dilution Treatment Treatment & PLATE SEALING Dilution->Treatment Seeding Cell Seeding (A549/MCF-7) Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation Lysis Cell Lysis & ATP Reaction Incubation->Lysis Readout Luminescence Data Analysis Lysis->Readout

Caption: Workflow emphasizes plate sealing (Red Node) to mitigate furan volatility.

Protocol B: Mechanistic Toxicology (Metabolic Bioactivation)

Objective: Assess if the furan derivative undergoes bioactivation by CYP2E1, leading to Glutathione (GSH) depletion. This distinguishes "clean" drugs from potential hepatotoxins.

The Mechanism

The toxicity of furan is not intrinsic but acquired through metabolism. CYP2E1 opens the furan ring to form cis-2-butene-1,4-dial, which rapidly conjugates with GSH. A drop in cellular GSH is the earliest marker of furan toxicity.

Bioactivation Furan Furan Derivative (Parent) BDA Reactive Intermediate (cis-2-butene-1,4-dial) Furan->BDA Oxidation CYP CYP2E1 Enzyme (Hepatic Microsomes) CYP->BDA Conjugate GSH-Furan Adduct (Detoxification) BDA->Conjugate + GSH Toxicity Protein/DNA Binding (Cytotoxicity/Genotoxicity) BDA->Toxicity GSH Depleted GSH Cellular Glutathione (GSH) GSH->Conjugate

Caption: CYP2E1-mediated bioactivation of furan ring leading to reactive dialdehydes.[1]

Experimental Protocol (GSH Depletion Assay)
  • Cell System: HepG2 cells (transduced with Adenovirus-CYP2E1 or chemically induced) or Primary Human Hepatocytes. Standard HepG2 cells have low CYP2E1 and may require induction.

  • Reagents: DTNB (Ellman’s Reagent) or Monobromobimane (fluorescent).

Steps:

  • Induction: If using HepG2, induce CYP2E1 (e.g., with ethanol or pyridine protocols) 24h prior, or use a CYP-overexpressing line.

  • Treatment: Treat cells with the furan derivative (10, 50, 100 µM) for 6 hours . (Short exposure captures metabolic flux before cell death).

    • Positive Control:[3] Acetaminophen (10 mM) or Buthionine sulfoximine (BSO).

  • Lysis: Wash cells with PBS.[4] Lyse in ice-cold 5% Sulfosalicylic Acid (SSA) to precipitate proteins and prevent GSH oxidation.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Assay:

    • Mix 20 µL supernatant with 150 µL Assay Buffer (0.1 M Potassium Phosphate, pH 7.5, 1 mM EDTA).

    • Add 20 µL DTNB (Ellman's Reagent).

    • Incubate 10 min RT.

  • Measurement: Read Absorbance at 412 nm. Calculate GSH concentration against a standard curve.

Interpretation: A significant decrease in GSH (>30%) compared to vehicle control indicates the formation of reactive electrophiles (likely BDA).

Protocol C: Anti-Inflammatory Profiling (Nitric Oxide Inhibition)

Objective: Many natural furan derivatives (e.g., furanocoumarins) exert anti-inflammatory effects. This assay measures the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Experimental Design
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Readout: Griess Reagent (measures Nitrite, a stable NO metabolite).[5][6][7]

Step-by-Step Workflow
  • Seeding: Seed RAW 264.7 cells at 1 x 10^5 cells/well in 96-well plates. Incubate 24h.

  • Co-Treatment:

    • Replace media with Phenol Red-Free DMEM (Phenol red interferes with Griess readout).

    • Add Furan derivative (various concentrations).[1][8]

    • Immediately add LPS (Final conc: 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant to a new clear 96-well plate.

    • Add 50 µL Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5 min in dark.

    • Add 50 µL NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min in dark.

  • Measurement: Read Absorbance at 540 nm.

  • Data Analysis: Calculate % Inhibition of NO production relative to LPS-only control.

References

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. NTP TR 402. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Retrieved from [Link]

  • Kellert, M., et al. (2008). Impact of cytochrome P450 2E1 activity on the cytotoxicity of furan in human liver cells. Archives of Toxicology, 82, 361–370. Retrieved from [Link]

Sources

Use of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride in Medicinal Chemistry

Executive Summary

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a high-value bifunctional building block. Its structural utility lies in its "Dual-Handle" architecture: a 5-bromo motif enabling palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and a 2-aminoethyl tail serving as a flexible linker or pharmacophore anchor.

This scaffold acts as a bioisostere for histamine (imidazole), serotonin (indole), and phenethylamine moieties. It is critical in the development of H2 receptor antagonists, kinase inhibitors, and antimicrobial agents where furan rings provide unique electronic properties and reduced lipophilicity compared to phenyl rings.

Strategic Synthesis Logic

The Stability Paradox

Furan rings are electron-rich and acid-sensitive (prone to ring-opening polymerization). While the hydrochloride salt form confers shelf stability, it presents a latent risk during dissolution.

  • Guidance: Avoid prolonged exposure to strong acidic aqueous media. Neutralize the salt in situ or convert to the free base immediately prior to reaction.

The Protection Strategy

Direct transition-metal coupling on the free amine is feasible but risky due to potential catalyst poisoning (Pd-amine coordination).

  • Recommendation: A "Protect-Couple-Deprotect" strategy is the gold standard. Protecting the amine (e.g., Boc, Cbz) prevents side reactions and increases solubility in non-polar coupling solvents (Toluene, Dioxane).

Experimental Workflow & Protocols

Visualizing the Pathway

The following diagram outlines the standard operating procedure for diversifying this scaffold.

ReactionWorkflow Start Start: 2-(5-Bromofuran-2-yl) ethan-1-amine HCl Step1 Step 1: Protection (Boc2O, Et3N, DCM) Start->Step1 Neutralize & Protect Inter1 Intermediate A: N-Boc-Protected Bromofuran Step1->Inter1 Yield >90% Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd Catalyst) Inter1->Step2 Pd-Catalyzed Diversification Product Target Scaffold: 5-Aryl-Furan-Ethylamine Step2->Product Deprotection (TFA/HCl)

Figure 1: Optimized synthetic workflow for furan functionalization.[1][2][3] The protection step is critical to prevent catalyst poisoning.

Protocol A: N-Boc Protection (The "Safety Lock")

Objective: To mask the amine functionality, preventing interference during metal-catalyzed coupling.

Reagents:

  • Starting Material (HCl salt): 1.0 eq

  • Di-tert-butyl dicarbonate (Boc2O): 1.1 eq

  • Triethylamine (Et3N): 2.5 eq (Extra base needed to neutralize HCl salt)

  • Dichloromethane (DCM): 10 mL/g

Procedure:

  • Suspend the 2-(5-Bromofuran-2-yl)ethan-1-amine HCl in DCM at 0°C.

  • Add Et3N dropwise. The suspension will clear as the free base forms.

  • Add Boc2O dissolved in a small volume of DCM.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 3:1). The product (Intermediate A) will be less polar than the starting material.

  • Workup: Wash with water (x2) and brine. Dry over Na2SO4. Concentrate.

    • Note: Furan derivatives can be volatile; avoid high-vacuum for prolonged periods if the molecular weight is low.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the 5-position of the furan ring.

Reagents:

  • Intermediate A (N-Boc-Bromofuran): 1.0 eq

  • Aryl Boronic Acid: 1.2 eq[1][4]

  • Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%) - Chosen for robustness against oxidation.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with Intermediate A , Boronic Acid , and Pd catalyst .

  • Evacuate and backfill with Nitrogen (x3).

  • Add 1,4-Dioxane and K2CO3 solution .

  • Heat to 80°C for 12 hours.

    • Critical: Do not overheat (>100°C). Furans are thermally sensitive compared to benzenes.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography. Furan products are often UV-active (distinct absorption ~250-280 nm).

Quantitative Data & Troubleshooting

Table 1: Solvent & Catalyst Compatibility Matrix

ParameterRecommendationRationale
Solvent 1,4-Dioxane or DMEHigh solubility for furan intermediates; moderate boiling point.
Base K2CO3 or Cs2CO3Mild enough to prevent furan ring opening; strong enough for transmetallation.
Catalyst Pd(dppf)Cl2Bidentate ligand prevents rapid catalyst decomposition.
Avoid Strong Acids (HCl, H2SO4)High Risk: Causes furan ring hydrolysis (diketone formation).
Avoid Strong Oxidizers (KMnO4)High Risk: Oxidizes furan to maleic anhydride derivatives.

Case Study: Synthesis of a H2-Receptor Antagonist Analog

Context: Histamine H2 antagonists (like Ranitidine) often contain a furan ring linked to a polar tail. Target: 5-(4-Chlorophenyl)-furan-2-ethylamine.

Execution:

  • Starting Material: 2-(5-Bromofuran-2-yl)ethan-1-amine HCl.

  • Step 1: Boc-protection (Yield: 92%).

  • Step 2: Suzuki coupling with 4-chlorophenylboronic acid.

    • Observation: The electron-rich furan facilitates the oxidative addition step, making the reaction faster than equivalent benzene couplings.

  • Step 3: Deprotection.

    • Crucial Detail: Use 4M HCl in Dioxane at 0°C for only 30 mins. Avoid aqueous acid reflux to preserve the furan ring.

  • Result: The final hydrochloride salt is isolated by precipitation with ether, suitable for biological assay.

References

  • Keay, B. A. (1987). Regiocontrolled synthesis of substituted furans. Chemical Reviews. (Contextual grounding for furan stability).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference).

Sources

Application Note: Evaluation of Antifungal & Antibiofilm Activity of Furan-2(5H)-one Derivatives

[1][2][3][4]

Introduction & Therapeutic Rationale

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel pharmacophores. Furan-2(5H)-one derivatives (butenolides) represent a privileged scaffold in medicinal chemistry due to their structural similarity to natural quorum-sensing molecules (N-acyl homoserine lactones) and their potent reactivity as Michael acceptors.

This guide provides a standardized workflow for evaluating these compounds, moving beyond simple phenotypic screening to mechanistic validation.

Chemical Biology & SAR Insights

The core pharmacophore is the


  • Electrophilicity: The C=C double bond conjugated with the carbonyl group acts as a Michael acceptor, covalently binding to nucleophilic cysteine residues in essential fungal enzymes (e.g., synthase complexes).

  • Lipophilicity: Substituents at the C3, C4, or C5 positions (e.g., halogenated phenyl rings, terpene moieties) modulate membrane permeability. Expert Note: A 3,4-dichlorophenyl substitution at C3 often yields optimal fungicidal activity by balancing solubility with membrane penetration.

  • Stability: The lactone ring is susceptible to hydrolysis in alkaline environments. All assays must be buffered to pH 7.0 to prevent ring-opening inactivation.

Primary Screening: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-Ed4 (Yeasts) / M38-A2 (Filamentous Fungi) Objective: Determine the lowest concentration inhibiting visible growth.

Reagents & Preparation
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M, adjusted to pH 7.0.

    • Why: Unbuffered RPMI can shift pH due to fungal metabolism, potentially hydrolyzing the furanone ring or altering drug ionization.

  • Solvent: DMSO (Dimethyl sulfoxide). Final concentration in well must be <1% to avoid solvent toxicity.

Protocol Workflow
  • Stock Prep: Dissolve furan-2(5H)-one derivative in 100% DMSO to 100x the final desired high concentration (e.g., 6400 µg/mL).

  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (Candida spp.).

    • Suspend in sterile saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI-MOPS to reach final

      
       CFU/mL.
      
  • Plate Setup:

    • Dispense 100 µL of 2x drug concentration into columns 1-10 of a 96-well round-bottom plate.

    • Add 100 µL of inoculum to all wells.[1][2][3]

    • Controls: Column 11 (Growth Control: Media + Inoculum + DMSO), Column 12 (Sterility Control: Media only).

  • Incubation: 35°C for 24h (48h for Cryptococcus or slow growers).

  • Readout: Visual score. MIC is the lowest concentration with 100% inhibition (optically clear).

Data Presentation Table:

Compound IDR1 (C3-Pos)R2 (C5-Pos)MIC (

g/mL) C. albicans
MIC (

g/mL) A. fumigatus
FUR-01PhenylH32.064.0
FUR-023,4-Cl-PhenylMethyl4.08.0
Fluconazole(Control)-0.5>64 (Resistant)

Advanced Characterization: Biofilm Eradication (XTT Assay)

Furanones are potent biofilm inhibitors due to their interference with quorum sensing. Standard MIC tests do not reflect biofilm efficacy.

Objective: Quantify metabolic activity of sessile cells in pre-formed biofilms.

Critical Reagents
  • XTT Labeling Reagent: 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide.[4] (0.5 mg/mL in PBS).

  • Electron Coupler: Menadione (10 mM in acetone).

    • Mechanism:[5][6][7][8][9][10][11] XTT cannot penetrate the cell wall efficiently; menadione acts as an electron shuttle, transferring electrons from mitochondrial dehydrogenases to the tetrazolium salt.

Protocol Steps
  • Biofilm Formation: Seed

    
     cells/mL in RPMI into flat-bottom 96-well plates. Incubate 24h at 37°C to form mature biofilm.
    
  • Wash: Gently aspirate media and wash 3x with PBS to remove planktonic cells.[1][2] Crucial: Do not touch the bottom of the well.

  • Treatment: Add 200 µL of furanone derivatives (at 2x, 4x, 8x MIC) in RPMI. Incubate 24h.

  • XTT Staining:

    • Mix XTT stock with Menadione (50:1 ratio).

    • Add 100 µL of XTT/Menadione solution to each well.

    • Incubate in the dark for 2 hours at 37°C.

  • Quantification: Transfer 80 µL of supernatant to a new plate. Read Absorbance at 490 nm.[12]

Workflow Visualization

Biofilm_AssaySeedSeed 10^6 Cells(96-well flat bottom)Incubate1Incubate 24h(Mature Biofilm)Seed->Incubate1WashPBS Wash x3(Remove Planktonic)Incubate1->WashTreatAdd Furanone(24h Exposure)Wash->TreatStainAdd XTT + Menadione(Electron Shuttle)Treat->StainReadRead OD 490nm(Metabolic Quant)Stain->Read

Caption: Step-by-step workflow for the XTT reduction assay to quantify antibiofilm activity.[1][3][12]

Mechanism of Action: ROS Induction & Apoptosis

Furan-2(5H)-ones often induce oxidative stress. This protocol validates the "ROS-mediated apoptosis" hypothesis.

ROS Detection (DCFH-DA Staining)
  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

  • Principle: DCFH-DA is cell-permeable. Intracellular esterases cleave it to non-fluorescent DCFH. Reactive Oxygen Species (ROS) oxidize DCFH to highly fluorescent DCF.

Experimental Steps
  • Treat fungal cells (

    
     cells/mL) with furanone (at MIC) for 4 hours.
    
  • Wash cells with PBS.[1][2][3][4]

  • Incubate with 10 µM DCFH-DA for 30 min in the dark.

  • Analysis:

    • Fluorescence Microscopy: Excitation 488 nm / Emission 525 nm. (Look for bright green fluorescence).

    • Flow Cytometry: Quantify Mean Fluorescence Intensity (MFI).

Mechanistic Pathway

MOA_PathwayDrugFuran-2(5H)-one(Extracellular)EntryPassive Diffusion /UptakeDrug->EntryTargetMichael Addition toThiol Enzymes (GSH)Entry->TargetMitoMitochondrialDysfunctionTarget->MitoRedox ImbalanceROSROS Accumulation(Superoxide/H2O2)Mito->ROSe- LeakageDamageDNA Strand Breaks &Lipid PeroxidationROS->DamageDeathApoptosis / NecrosisDamage->Death

Caption: Proposed Mechanism of Action: Michael addition leads to glutathione (GSH) depletion, mitochondrial failure, and lethal ROS accumulation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[9] Wayne, PA: CLSI.[6][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[6][7][13] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). Wayne, PA: CLSI.[6][7]

  • Lodochnikova, O. A., et al. (2023). "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity." Molecules, 28(5), 2383.

  • Pierce, C. G., et al. (2008). "Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms." Antimicrobial Agents and Chemotherapy, 52(7), 2483–2493.

  • Kobayashi, H., et al. (2007). "Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks." Food and Chemical Toxicology, 45(7), 1250-1257.

Application Note: Pharmacological Evaluation of Novel Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, high-throughput screening (HTS) and lead optimization workflow for novel benzodiazepines (BZDs). Unlike classical non-selective BZDs (e.g., diazepam), modern drug discovery targets subtype-selective GABA-A receptor modulators to decouple anxiolysis (


2/

3 subunits) from sedation and amnesia (

1/

5 subunits). This guide details protocols for radioligand binding, functional electrophysiology, and behavioral validation, emphasizing the calculation of the "GABA Shift" as a primary metric for efficacy.

Introduction: The Subtype Selectivity Paradigm

The GABA-A receptor is a pentameric ligand-gated chloride channel.[1][2] Classical BZDs bind to the interface between the


 and 

subunits. The pharmacological effect is strictly dictated by the specific

-subunit present in the pentamer:
  • 
    1-containing receptors:  Mediate sedation, ataxia, and amnesia. (Target to avoid  for anxiolytics).
    
  • 
    2/
    
    
    
    3-containing receptors:
    Mediate anxiolysis and muscle relaxation. (Primary therapeutic targets ).
  • 
    5-containing receptors:  Linked to cognition and memory impairment.
    

Objective: Identify compounds with high affinity and efficacy for


2/

3 subtypes while maintaining low efficacy at

1.
Mechanism of Action Visualization

The following diagram illustrates the allosteric modulation mechanism.

GABAA_Mechanism GABA GABA Neurotransmitter Receptor GABA-A Receptor (Closed) GABA->Receptor Orthosteric Binding BZD Novel BZD (PAM) BZD->Receptor Allosteric Binding (Alpha/Gamma Interface) ConfChange Conformational Change Receptor->ConfChange Synergistic Effect OpenChannel Channel Opening (Cl- Influx) ConfChange->OpenChannel Increased Open Probability Hyperpol Hyperpolarization (Inhibition) OpenChannel->Hyperpol Membrane Potential Drop

Figure 1: Positive Allosteric Modulation (PAM) mechanism. BZDs do not open the channel directly but increase the frequency of channel opening in the presence of GABA.

Phase 1: In Vitro Affinity Profiling (Radioligand Binding)

Before assessing function, we must determine if the compound binds to the benzodiazepine site. We use a competition binding assay with


-Flumazenil, a high-affinity antagonist that binds non-selectively to all BZD-sensitive subtypes.
Protocol A: -Flumazenil Competition Binding

Purpose: Determine the Binding Affinity (


) of the novel compound.

Materials:

  • Source: HEK293 cells stably expressing human recombinant

    
    1
    
    
    
    3
    
    
    2,
    
    
    2
    
    
    3
    
    
    2, or
    
    
    3
    
    
    3
    
    
    2 subtypes.
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-specific control: Diazepam (

    
    ) or Clonazepam.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 0.2–0.5 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 
       Membrane suspension.
      
    • 
      
      
      
      
      -Flumazenil (Final conc: 1 nM).
    • 
       Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 4°C . (Note: Low temperature prevents receptor degradation and internalization).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of Flumazenil.

Phase 2: Functional Characterization (Electrophysiology)

Binding affinity (


) implies occupancy but not efficacy. A compound could be an agonist (anxiolytic), antagonist (neutral), or inverse agonist (anxiogenic). We use Whole-Cell Patch Clamp to determine efficacy.
Protocol B: Automated Patch-Clamp (HEK293)

Purpose: Measure the "GABA Shift" — the ability of the BZD to potentiate GABA-induced currents.

Solutions:

  • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular: 140 mM CsCl (blocks K+ channels), 10 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Workflow:

  • Seal Formation: Establish a G

    
     seal on HEK293 cells expressing the target subtype (e.g., 
    
    
    
    2
    
    
    3
    
    
    2).
  • Break-in: Apply suction to establish whole-cell configuration.[3][4] Clamp voltage at -60 mV .

  • GABA

    
     Determination:  Apply increasing concentrations of GABA alone to determine the 
    
    
    
    (the concentration eliciting 20% of max response). Crucial: BZDs are most visible at low GABA concentrations.
  • Compound Application: Co-apply GABA (

    
    ) + Test Compound (various concentrations).
    
  • Washout: Perfusion with buffer for 30s between applications to prevent desensitization.

Data Interpretation (The GABA Shift): Efficacy is reported as % Potentiation :



Parameter

1 Subtype Target

2/

3 Subtype Target
Interpretation
Ideal Profile < 20% Potentiation> 150% Potentiation"Non-sedating Anxiolytic"
Classical BZD > 100% Potentiation> 100% PotentiationSedative + Anxiolytic (e.g., Diazepam)
Antagonist ~ 0%~ 0%Blocks BZD site (e.g., Flumazenil)

Phase 3: In Vivo Behavioral Profiling

Compounds showing


2/

3 functional selectivity proceed to animal models. We must differentiate anxiolysis (therapeutic effect) from sedation (side effect).
Screening Workflow Diagram

Screening_Workflow Start Compound Library Binding Binding Assay ([3H]-Flumazenil) Start->Binding Func Functional Assay (Patch Clamp) Binding->Func Ki < 100 nM Selectivity Check Alpha 2/3 vs Alpha 1 Selectivity Ratio Func->Selectivity Selectivity->Start Non-selective InVivo In Vivo Battery Selectivity->InVivo High Efficacy a2/3 Low Efficacy a1 EPM Elevated Plus Maze (Anxiety) InVivo->EPM Rotarod Rotarod Test (Sedation/Ataxia) InVivo->Rotarod Lead Lead Candidate EPM->Lead Increased Open Arm Time Rotarod->Lead No Motor Deficit

Figure 2: Critical path for identifying non-sedating anxiolytics.

Protocol C: Elevated Plus Maze (EPM) - Anxiety

Principle: Rodents have an innate fear of open, elevated spaces.[5] Anxiolytics increase the time spent in open arms.[6][7]

  • Apparatus: A "+" shaped maze elevated 50cm. Two arms are enclosed (safe), two are open (anxiogenic).

  • Dosing: Administer vehicle or test compound (IP or PO) 30 min prior to testing.

  • Procedure: Place mouse in the center facing an open arm.[6] Record for 5 minutes.

  • Metrics:

    • % Open Arm Time: (Time in Open / Total Time) * 100.

    • % Open Arm Entries: (Open Entries / Total Entries) * 100.

  • Validation: Diazepam (1 mg/kg) should significantly increase Open Arm Time.[8]

Protocol D: Rotarod Test - Sedation/Ataxia

Principle: Measures motor coordination. Sedative BZDs cause animals to fall off the rotating rod.

  • Training: Train mice to walk on a rod rotating at 4 rpm for 60s.

  • Testing: 30 min post-dose, place mouse on rod accelerating from 4 to 40 rpm over 5 minutes.

  • Metric: Latency to Fall (seconds).

  • Cut-off: A significant decrease in latency compared to vehicle indicates sedation/muscle relaxation (mediated by

    
    1).
    

References

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology.[9] LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews.

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods.

  • Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery.

  • IUPHAR/BPS Guide to Pharmacology. GABA-A Receptor Physiology and Pharmacology.

  • Atack, J. R. (2003). Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site.[1][10] Current Drug Targets - CNS & Neurological Disorders.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind common experimental pitfalls and provide field-proven, troubleshooting strategies.

Overview of a Common Synthetic Pathway

The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a multi-step process that requires careful control over reaction conditions to prevent side-product formation and degradation. A reliable and frequently employed route begins with 2-acetylfuran, proceeding through bromination, oximation, reduction, and final salt formation.

Synthetic_Pathway A 2-Acetylfuran B 2-Acetyl-5-bromofuran A->B Br₂ / DMF or NBS C 2-Acetyl-5-bromofuran Oxime B->C NH₂OH·HCl D 2-(5-Bromofuran-2-yl)ethan-1-amine C->D Reduction (e.g., LiAlH₄, H₂/Catalyst) E 2-(5-Bromofuran-2-yl)ethan-1-amine HCl D->E HCl in Ether/Dioxane

Caption: A common synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Category 1: Bromination of the Furan Ring

Question 1: My bromination of 2-acetylfuran results in a low yield of the desired 2-acetyl-5-bromofuran and a complex mixture of by-products. What is happening and how can I fix it?

Answer: This is a classic issue of selectivity in the electrophilic substitution of an activated furan ring. The furan ring is highly susceptible to over-bromination and, under harsh conditions, potential ring-opening.[1]

  • Causality: The acetyl group at the C2 position is deactivating, directing the incoming electrophile (Br+) to the C5 position. However, if the reaction conditions are too forcing (e.g., excess bromine, high temperature), you can get dibromination at the C4 and C5 positions or even decomposition. Direct bromination with liquid bromine (Br₂) can be difficult to control.

  • Recommended Solutions:

    • Choice of Brominating Agent: Using N-Bromosuccinimide (NBS) often provides better control and higher selectivity than liquid bromine.[2] For reactions with Br₂, using a solvent like N,N-dimethylformamide (DMF) can moderate its reactivity and lead to cleaner product formation.[3]

    • Temperature Control: Perform the bromination at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the agent portion-wise allows for better control and monitoring by Thin-Layer Chromatography (TLC).

Parameter Method A: Br₂ in DMF Method B: NBS in THF Recommendation
Reagent BromineN-BromosuccinimideNBS is generally milder and more selective.[2]
Temperature 0°C to 20°C0°C to Room TempStrict temperature control is crucial for both.
By-products Higher risk of over-brominationLower risk of over-brominationMethod B is preferred for cleaner reactions.
Reference [3][2]
Category 2: Reduction of the Oxime Intermediate

Question 2: The reduction of my 2-acetyl-5-bromofuran oxime to the target amine is sluggish and gives poor yields. I'm also observing a dark, polymeric substance.

Answer: The reduction of the oxime is a critical step where several competing reactions can occur. The furan ring itself can be sensitive to certain reducing conditions, and the resulting aminofuran product can be unstable.

  • Causality:

    • Incomplete Reaction: The chosen reducing agent may not be potent enough, or the reaction conditions (temperature, time) may be insufficient.

    • Furan Ring Reduction: Strong reducing conditions, particularly with certain heterogeneous catalysts (e.g., Raney Nickel), can lead to the saturation of the furan ring.

    • Product Instability & Polymerization: 2-Aminofurans, especially in their free base form, can be unstable and prone to air oxidation and polymerization, leading to the formation of dark-colored materials known as humins.[4][5] This is exacerbated by heat and acidic conditions during work-up.[4]

  • Recommended Solutions:

    • Reducing Agent Selection: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a powerful and effective choice for this transformation. It must be performed under strictly anhydrous and inert conditions (Nitrogen or Argon).

    • Catalytic Hydrogenation: If using hydrogenation, a catalyst like Palladium on Carbon (Pd/C) under moderate pressure might work, but care must be taken to avoid over-reduction.

    • Work-up Procedure: The work-up should be performed as quickly as possible at low temperatures. A standard Fieser work-up (quenching with water followed by NaOH solution) for the LiAlH₄ reaction is effective. Avoid prolonged exposure to aqueous or acidic environments.[4]

    • Immediate Salt Formation: The stability issue of the free amine is the most critical point. After work-up and extraction, the solvent should be evaporated under reduced pressure at low temperature. The crude amine should be immediately dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and converted to its hydrochloride salt by adding a solution of HCl in an anhydrous solvent. This salt is significantly more stable and easier to purify.

Troubleshooting_Reduction Start Low Yield / Dark Polymer in Reduction Step Check_Agent Is the reducing agent active and anhydrous? Start->Check_Agent Check_Conditions Are conditions strictly inert and anhydrous? Start->Check_Conditions Check_Workup Was the work-up rapid and at low temp? Start->Check_Workup Check_Stability Was the free amine isolated immediately as the HCl salt? Start->Check_Stability Sol_Agent Use fresh, properly stored LiAlH₄. Titrate if necessary. Check_Agent->Sol_Agent No Sol_Conditions Use oven-dried glassware. Use anhydrous solvents. Maintain a positive N₂/Ar atmosphere. Check_Conditions->Sol_Conditions No Sol_Workup Perform aqueous quench at 0°C. Minimize contact time with aqueous layers. Check_Workup->Sol_Workup No Sol_Stability Do not attempt to purify the free amine. Convert directly to the HCl salt after extraction. Check_Stability->Sol_Stability No

Caption: Decision tree for troubleshooting the reduction step.

Category 3: Purification and Stability

Question 3: My final hydrochloride salt is off-color (yellow to brown) and difficult to purify by recrystallization. How can I obtain a clean, white solid?

Answer: Discoloration is often due to trace impurities from the degradation of the free amine before salt formation. Successful purification depends on selecting the correct solvent system.

  • Causality: Impurities formed during the reduction or work-up get trapped in the salt during precipitation. The choice of solvent for recrystallization is critical; the salt needs to be sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Recommended Solutions:

    • Minimize Impurity Carryover: Ensure the free amine solution is as clean as possible before adding HCl. A quick filtration of the organic extract through a small plug of silica gel or celite can remove baseline impurities and polymeric material.

    • Recrystallization Solvents: Common and effective solvent systems for purifying amine hydrochlorides include mixtures of an alcohol (which dissolves the salt) and a less polar co-solvent (in which the salt is insoluble).[6]

      • Methanol / Diethyl Ether

      • Ethanol / Ethyl Acetate

      • Isopropanol / Hexanes

    • Protocol: Dissolve the crude salt in a minimal amount of the hot alcohol (e.g., methanol). Once fully dissolved, slowly add the co-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with the cold co-solvent.

Recommended Experimental Protocol

This protocol represents a robust pathway for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 2-Acetyl-5-bromofuran
  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-acetylfuran (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the 2-acetylfuran solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly if sufficiently pure.

Step 2: Synthesis of 2-Acetyl-5-bromofuran Oxime
  • Dissolve 2-acetyl-5-bromofuran (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the mixture to reflux and stir for 2-3 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and slowly add water to precipitate the oxime.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride
  • CRITICAL: Use oven-dried glassware and perform under a strict nitrogen or argon atmosphere.

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF in a round-bottom flask and cool to 0°C.

  • Dissolve the 2-acetyl-5-bromofuran oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, keeping the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure at low temperature (<30°C).

  • Immediately dissolve the crude amine residue in anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution is acidic.

  • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride.

  • Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
  • Imperial College London. 2,5-Dibromofuran.
  • Toshimitsu, A., et al. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry.
  • Vulcanchem. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride.
  • Chen, J., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistrySelect.
  • DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • Richelle, A. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered during the purification of brominated heterocyclic compounds. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter during purification, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Column Chromatography Problems

Question: My brominated compound appears to be degrading or showing significant streaking on my silica gel column. What is happening and how can I fix it?

Answer:

This is a very common issue. The root cause often lies in the interaction between your brominated heterocycle and the stationary phase.

  • Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~6.5-7.5) due to the presence of silanol groups (Si-OH)[1][2]. These acidic sites can catalyze the degradation of sensitive molecules. Brominated heterocycles, especially those with electron-rich rings or labile functional groups, can be susceptible to decomposition or rearrangement on the silica surface. Some compounds may also bind irreversibly to these active sites, leading to low recovery.

  • Probable Cause 2: Polarity and Solvent Choice. Brominated compounds can exhibit strong, sometimes unexpected, interactions with the silica stationary phase. If the chosen solvent system is not optimized, it can lead to significant band broadening (streaking), where the compound slowly leaches from the column instead of eluting as a sharp band.

Troubleshooting Steps & Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before running your column. This is a crucial first step.

    • Protocol: Prepare your column slurry as usual. Before loading your sample, flush the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia solution. This will neutralize the acidic silanol groups. Run the rest of the chromatography with the same percentage of amine in your mobile phase.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider a less acidic or basic stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for compounds that are sensitive to acid.

    • Reversed-Phase Chromatography (C18): For moderately polar compounds, reversed-phase chromatography is a powerful alternative where the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.

  • Optimize Your Solvent System (TLC is Key): Before every column, meticulously develop a solvent system using Thin Layer Chromatography (TLC).

    • Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your desired compound. This Rƒ value generally provides the best separation from impurities.

    • Test various solvent mixtures. Common systems for brominated heterocycles include gradients of ethyl acetate in hexanes or petroleum ether[3][4][5]. For more polar compounds, adding a small amount of methanol or dichloromethane might be necessary.

  • Perform a "2D TLC" Stability Test: To quickly check if your compound is stable on silica, run a TLC plate, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[6]

Question: My brominated product is co-eluting with a persistent impurity, even after optimizing the solvent system. What are my options?

Answer:

Co-elution is a frustrating challenge that often requires a change in purification strategy. When two compounds have very similar polarities, separating them on silica gel can be nearly impossible.

  • Probable Cause: Structural Similarity. The impurity is likely a byproduct with a structure and polarity very similar to your product. This could be a positional isomer (e.g., 5-bromo vs. 6-bromo isomer) or an unreacted starting material that is structurally analogous. Positional isomers, in particular, can be notoriously difficult to separate.[7]

Troubleshooting Steps & Solutions:

  • Change the Solvent System's Selectivity: Instead of just varying the ratio of two solvents (e.g., hexanes/ethyl acetate), change one of the solvents entirely. For example, try substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.

  • Utilize an Alternative Chromatographic Technique:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography.[7] A method using a C18 column with a methanol/water or acetonitrile/water gradient is a standard approach.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity and superior separation for isomers that are difficult to resolve by HPLC.

  • Chemical Modification or Derivatization: If the impurity has a reactive functional group that your product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity. For example, if the impurity is a phenol and your product is not, you can basify the mixture to form the phenoxide salt, which will become water-soluble and can be removed by an aqueous wash.

  • Recrystallization: This is often the most powerful technique for removing small amounts of closely-related impurities from a solid product.[7][8] If your product is a solid, even a crude one, attempting recrystallization can yield highly pure material.

Issue 2: Recrystallization Challenges

Question: I'm trying to recrystallize my brominated heterocycle, but it keeps "oiling out" or crashing out as an amorphous solid. How can I get good crystals?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. An amorphous solid "crashing out" happens when the solution cools too quickly, not allowing time for an ordered crystal lattice to form.

  • Probable Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[8] If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, you will need an impractically large volume of solvent.

  • Probable Cause 2: Cooling Rate is Too Fast. Rapid cooling is a primary cause of impurity trapping and the formation of small, impure crystals or amorphous powder.

Troubleshooting Steps & Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) in small test tubes. A good starting point is a binary solvent system, where your compound is soluble in one ("good" solvent) and insoluble in the other ("anti-solvent").

    • Protocol: Dissolve your compound in a minimal amount of the "good" solvent while hot. Then, slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. Common systems include ethyl acetate/hexane and ethyl acetate/dimethylsulfoxide.[9][10]

  • Ensure Slow Cooling: This is critical for forming large, pure crystals.

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Once at room temperature, you can move the flask to an ice bath to maximize crystal formation and yield.[7]

  • Induce Crystallization: If crystals do not form, you can try:

    • Seeding: Add a tiny crystal of pure product to the cooled solution to act as a nucleation point.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Control the Amount of Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your solid. Using too much solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no yield.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in brominated heterocyclic compounds and how do I detect them?

A1: The most common impurities typically arise from the synthetic route used.[11]

  • Unreacted Starting Material: The non-brominated parent heterocycle.

  • Poly-brominated Species: Di- or tri-brominated byproducts if the reaction is not well-controlled.

  • Hydrolyzed or Debrominated Species: The bromine atom can sometimes be replaced by a hydroxyl group (-OH) or a hydrogen atom during work-up or purification, especially under basic or reducing conditions.[11]

  • Isomeric Byproducts: Bromination can sometimes occur at multiple positions on the ring, leading to a mixture of isomers.[7]

  • Residual Solvents: Solvents from the reaction or purification (e.g., DCM, ethyl acetate) can remain.[11]

Detection Methods:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. Impurities will show up as extra peaks. Broadened peaks can indicate the presence of residual solvents or hydroxyl-containing impurities.[11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate components of the mixture and provide their molecular weights, helping to identify starting materials, byproducts, and your desired product.

  • Melting Point: A broad and depressed melting point is a classic indicator of an impure compound.[11]

Q2: How does the electronic nature of the heterocyclic ring affect purification strategy?

A2: The electronic properties of the heterocycle are paramount.

  • Electron-Rich Heterocycles (e.g., indoles, pyrroles): These compounds are highly susceptible to electrophilic attack and can be unstable, especially in acidic conditions. Brominated indoles, for instance, can be reactive and may require purification on deactivated silica or by crystallization to avoid decomposition or bromine migration.[12][13]

  • Electron-Deficient Heterocycles (e.g., pyridines, pyrazines): These are generally more stable on silica gel. The electron-withdrawing nature of the ring makes the C-Br bond more robust. Standard flash chromatography is often successful for these compounds.[3][4][14]

Q3: Can I use a bromine atom as a temporary protecting group?

A3: Yes, this is a viable and sometimes advantageous strategy. The C-Br bond can be selectively removed under various conditions (e.g., catalytic hydrogenation, metal-halogen exchange). This allows you to block a reactive position on the ring, perform chemistry elsewhere on the molecule, and then de-protect to restore the original C-H bond. This reversibility makes bromine an effective protecting group in certain synthetic routes.[15]

Data and Protocols

Table 1: Common Chromatographic Systems for Brominated Heterocycles
Heterocycle ClassStationary PhaseCommon Eluent SystemNotes
BromopyridinesSilica GelHexane / Ethyl Acetate gradientGenerally stable; gradient elution is effective for separating isomers.[3]
BromoindolesDeactivated Silica GelPetroleum Ether / Ethyl AcetateProne to degradation on acidic silica; add 1% Et₃N to eluent.[5][13]
BromobenzimidazolesSilica GelPetroleum Ether / Ethyl AcetateOften crystalline and purifiable by standard chromatography.[5]
Brominated PhenolsSilica GelHexane / DichloromethaneCan be sensitive; monitor for decomposition. Recrystallization is often preferred.
Experimental Workflows & Diagrams
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying a crude brominated heterocyclic compound.

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Analysis A Crude Product Analysis (TLC, LC-MS, NMR) B Is the product a solid? A->B C Attempt Direct Recrystallization B->C Yes D Is the product stable on silica? (2D TLC Test) B->D No H Purity Check (NMR, LC-MS, MP) C->H E Flash Column Chromatography (Deactivated Silica) D->E No / Unsure F Flash Column Chromatography (Standard Silica) D->F Yes G Alternative Methods: - Prep-HPLC - Alumina Column - Acid/Base Extraction D->G No, and unstable on deactivated silica E->H F->H G->H I Pure Product H->I Purity > 95%

Caption: Decision workflow for purifying brominated heterocycles.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is recommended for acid-sensitive brominated heterocycles.

  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Create a homogenous slurry that can be easily poured.

  • Column Packing: Pour the slurry into your column and use gentle air pressure or a pump to pack the bed firmly. Ensure there are no air bubbles or cracks.

  • Equilibration: Elute the packed column with at least 3-5 column volumes of the initial mobile phase (containing triethylamine). This step is crucial for deactivating the silica.[5]

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the mobile phase according to your TLC analysis. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is a general method for purifying solid compounds.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" (high-solubility) solvent and heat the mixture (with stirring) to the solvent's boiling point until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Saturation: While the solution is still hot, add the "anti-solvent" (low-solubility) dropwise until you observe persistent cloudiness. Add 1-2 drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

References

  • Benchchem. A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
  • Benchchem. Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • PMC. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Benchchem. common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal.
  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Benchchem. troubleshooting common impurities in heptacosane, 14-bromo- samples.
  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • PMC. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][11][16]triazines. Available at:

  • PMC. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • ScienceDirect. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
  • ResearchGate. N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • KUSAKABE, T. BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
  • Google Patents. WO2001012626A1 - Indole compounds, process for the preparation of the same and uses thereof.
  • Reddit. AskChem: Do primary bromides decompose on silica?.
  • Interchim. Purification of different Pyridines using Waters X-bridge prep column.
  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
  • ResearchGate. How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?.

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Technical Support Center: Overcoming Solubility Challenges of Amine Hydrochlorides in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of amine hydrochlorides in organic solvents. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My amine hydrochloride salt is completely insoluble in my aprotic organic solvent (e.g., THF, DCM, Toluene). What is my first step?

This is the most common issue faced by chemists. Amine hydrochlorides are salts, giving them an ionic, polar nature.[1][2] This makes them highly soluble in polar solvents like water but poorly soluble in less polar or non-polar organic solvents.[1][2]

Your most effective first step is to convert the amine hydrochloride to its corresponding "free amine" or "free base."[3] The free amine is a neutral, less polar molecule that is significantly more soluble in a wide range of organic solvents.[3][4] This process is often called "free-basing" and involves neutralization with a suitable base.[3]

Expert Insight: The principle of "like dissolves like" is fundamental here. The ionic salt form has strong ion-dipole interactions with polar solvents, while the neutral free amine interacts more favorably with organic solvents through weaker van der Waals forces.

Q2: I tried to free-base my amine hydrochloride in-situ with a tertiary amine (like triethylamine, TEA, or DIPEA), but my reaction mixture is still a slurry. What went wrong?

This is a frequent challenge and several factors could be at play:

  • Insufficient Base: Ensure you have added at least one full equivalent of the tertiary amine base. For salts of diamines (e.g., dihydrochlorides), you will need at least two equivalents. It is often prudent to use a slight excess (1.05-1.1 equivalents per HCl) to drive the equilibrium.

  • pKa Mismatch: The basicity of your chosen base is critical. For the deprotonation to be effective, the pKa of the conjugate acid of your base should be higher than the pKa of your amine hydrochloride (which is the pKa of the protonated amine).[5] For most alkylamines, TEA (pKaH ≈ 10.8) or DIPEA (pKaH ≈ 11) are suitable choices.[5]

  • Byproduct Insolubility: When you add a base like triethylamine to an amine hydrochloride, you generate the free amine and the hydrochloride salt of the base (e.g., triethylamine hydrochloride).[3] This new salt can also be insoluble in your organic solvent, meaning your mixture will remain a slurry, even if the active amine is now dissolved.[3]

Self-Validation Protocol:

  • Stir Vigorously: Ensure good mixing to maximize contact between the solid salt and the liquid base.[3]

  • Gentle Warming: Gently warming the mixture can sometimes increase the rate of dissolution and reaction.[3]

  • Filtration: If you suspect the solid is the base's hydrochloride salt, you can filter the mixture. The dissolved free amine will be in the filtrate, ready for the next step.[3] This is a common practice in peptide synthesis.[3]

Q3: I need my free amine to be pure and isolated before my reaction. How do I perform a classic liquid-liquid extraction?

Isolating the free amine is the most robust method when in-situ generation is not suitable. This ensures no byproduct salts or excess base are present in your reaction.

Experimental Protocol: Free Amine Isolation via Extraction
  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of water or a dilute aqueous base solution (e.g., 1M NaOH, NaHCO₃).

  • Basification: Slowly add a sufficient amount of an aqueous base (e.g., 1M NaOH) while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is distinctly basic (pH > 10-11) to ensure complete deprotonation of the amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or ether) in which the free amine is soluble.[6] Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the organic layer. Perform 2-3 additional extractions on the aqueous layer with fresh organic solvent to maximize yield.[3][6]

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.[3] Dry the organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure free amine.[3]

Trustworthiness Check: Free amines, especially amino acid esters, can be less stable than their salt forms. It is often best to prepare the free amine immediately before its intended use to prevent degradation or side reactions like self-condensation.[3]

Q4: My reaction involves an aqueous phase and an organic phase, and my amine hydrochloride is only soluble in the water. How can I get it to react with my organic-soluble substrate?

This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[7]

For your situation, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336 is an excellent choice.[8][9]

How it Works:

  • The quaternary ammonium cation (Q⁺) from the catalyst pairs with an anion in the aqueous phase (e.g., hydroxide, OH⁻, if you are running a basic reaction).

  • The lipophilic ("oil-loving") alkyl groups on the Q⁺ make this ion pair (Q⁺OH⁻) soluble in the organic phase.

  • In the organic phase, the hydroxide is now available to deprotonate your amine hydrochloride, generating the free amine directly in the organic phase where it can react with your substrate.

  • The catalyst then shuttles back to the aqueous phase to repeat the cycle.

This method avoids having to isolate the free amine and can dramatically increase reaction rates in biphasic systems.[9][10]

Frequently Asked Questions (FAQs)

Why are amine hydrochlorides so poorly soluble in organic solvents?

Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid.[11][12] This results in an ionic compound, R₃N⁺H Cl⁻. The strong ionic and hydrogen-bonding capabilities of this salt make it highly compatible with polar solvents like water, but incompatible with non-polar or weakly polar organic solvents where such strong intermolecular forces cannot be established.[1][2]

Can I just use a co-solvent to improve solubility?

Yes, using a co-solvent can be a viable strategy. Adding a more polar, water-miscible solvent like methanol, ethanol, or isopropanol to your non-polar reaction solvent can sometimes increase the solubility of the amine hydrochloride enough for the reaction to proceed.[13] This works by increasing the overall polarity of the solvent mixture. However, this approach has limitations and may not be suitable for all reactions, especially if the polar co-solvent interferes with the reaction chemistry (e.g., in Grignard reactions). Studies on CO₂ capture have shown that adding organic co-solvents can enhance the physical solubility of gases in amine solutions.[14][15][16]

How do I choose the right base for free-basing my amine hydrochloride?

The choice of base depends on your experimental design.

Base TypeExamplespKaH (approx.)Use Case & Rationale
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)10.8, 11.0In-situ reactions. They are organic-soluble and generally non-nucleophilic, so they won't compete in many reactions. The resulting ammonium salt byproduct may precipitate.[3]
Inorganic Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃10.3 (for HCO₃⁻)Workup or in-situ (heterogeneous). Often used in aqueous solutions for extractions. Can be used as a slurry in organic solvents, where the reaction happens on the solid's surface.[17] Cesium carbonate is known to have slightly better solubility in some organic solvents.[17]
Inorganic Hydroxides NaOH, KOH>14Aqueous workups/extractions. Very strong bases used to ensure complete deprotonation during liquid-liquid extraction.[6][18] Not typically used directly in organic reactions due to poor solubility and high reactivity.

pKaH refers to the pKa of the conjugate acid of the base.[5]

What is the difference between dissolving an amine and dissolving an amine hydrochloride salt?

Free amines, especially smaller ones, can be soluble in both water (via hydrogen bonding) and organic solvents.[4][19] Their solubility in water decreases as the size of the hydrophobic alkyl part of the molecule increases.[4][20] Amine hydrochloride salts, being ionic, are generally soluble only in polar solvents like water.[12][21] This difference in solubility is a key principle used to purify amines from non-basic organic compounds.[1][19]

Visualized Workflows & Decision Guides

Troubleshooting Amine HCl Solubility

This decision tree guides you through the process of addressing a solubility issue with your amine hydrochloride salt.

G cluster_start cluster_options cluster_freebase_method cluster_outcome Start Amine HCl is insoluble in organic solvent FreeBase Convert to Free Amine (Most Common) Start->FreeBase Is reaction sensitive to protic solvents? YES CoSolvent Use a Polar Co-solvent (e.g., MeOH, EtOH) Start->CoSolvent NO PTC Use Phase-Transfer Catalysis (PTC) Start->PTC Is reaction biphasic? InSitu In-situ Generation (Use TEA, DIPEA) FreeBase->InSitu Need to use directly in reaction? YES Isolate Isolate via Extraction (Use NaOH/H₂O) FreeBase->Isolate NO, need pure amine Success1 Homogeneous Reaction Mixture CoSolvent->Success1 Success3 Biphasic Reaction Proceeds PTC->Success3 StillSlurry Still a Slurry? InSitu->StillSlurry Success2 Pure Free Amine for Reaction Isolate->Success2 StillSlurry->Success1 NO, now dissolved Filter Filter off byproduct salt (e.g., TEA·HCl) StillSlurry->Filter YES Filter->Success1

Caption: Decision tree for selecting a method to overcome amine hydrochloride solubility issues.

Workflow for Free Amine Isolation

This diagram outlines the standard laboratory procedure for isolating a pure free amine from its hydrochloride salt.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 1. Dissolve Amine·HCl in H₂O A2 2. Add aqueous base (e.g., 1M NaOH) to pH > 10 A1->A2 O1 3. Extract with Organic Solvent (x3) A2->O1 Transfer to Sep. Funnel A3 Aqueous Layer (Salts) O1->A3 Separate Layers O2 4. Wash combined organic layers with Brine O1->O2 O3 5. Dry over Na₂SO₄ O2->O3 O4 6. Filter & Concentrate (Rotovap) O3->O4 O5 Pure Free Amine O4->O5

Sources

Optimization of reaction conditions for synthesis of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Furan Derivatives

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Furan & Benzofuran Architectures

Introduction: The Stability-Reactivity Paradox

As a Senior Application Scientist, I often see researchers struggle not with the formation of the furan ring, but with its survival. Furans are electron-rich dienes; they are prone to oxidation, polymerization (especially under acidic conditions), and Diels-Alder cycloadditions. Successful synthesis requires a delicate balance: conditions harsh enough to effect cyclodehydration but mild enough to preserve the aromatic product.

This guide moves beyond standard textbook procedures to address the specific failure modes we encounter in high-throughput screening and scale-up campaigns.

Module 1: Classical Cyclodehydration (Paal-Knorr & Feist-Benary)

Troubleshooting Guide

Q1: My Paal-Knorr reaction (1,4-diketone cyclization) stalls at 60% conversion, and forcing conditions leads to black tar. What is happening? Diagnosis: You are likely battling "humin" formation or oligomerization caused by inefficient water removal or excessive acid strength. Technical Insight: The Paal-Knorr mechanism is reversible up to the final dehydration step. Accumulation of water inhibits the dehydration of the hemiacetal intermediate. Furthermore, strong mineral acids (HCl, H₂SO₄) can initiate electrophilic polymerization of the electron-rich furan product. Solution:

  • Switch to Lewis Acids: Replace protic acids with mild Lewis acids like Sc(OTf)₃ (5 mol%) or I₂ (10 mol%) . These activate the carbonyl without creating a highly acidic medium that degrades the product.

  • Chemical Dehydration: Use P₂O₅ or Ac₂O as the solvent/reagent system if the substrate tolerates it.

  • Azeotropic Removal: For scale-up, use a Dean-Stark apparatus with toluene.

Q2: In the Feist-Benary synthesis, I observe hydrolysis of my


-keto ester instead of cyclization. 
Diagnosis:  The base is too strong or the temperature is too high, leading to saponification before alkylation.
Solution: 
  • Base Modulation: Switch from hydroxide/alkoxide bases (NaOH, NaOEt) to organic bases like Pyridine or Triethylamine (TEA) .

  • Temperature Control: The alkylation step (SN2) often proceeds at room temperature. Only apply heat (reflux) after the initial intermediate is formed to drive the cyclization/dehydration.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

Optimized for rapid screening of acid-sensitive substrates.

  • Preparation: In a 10 mL microwave vial, dissolve the 1,4-diketone (1.0 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add Montmorillonite K-10 clay (100 mg).

    • Why? Heterogeneous acidic clays provide surface acidity for cyclization but sequester the catalyst from the solution, preventing polymerization of the formed furan.

  • Reaction: Seal and irradiate at 120°C for 10 minutes (Dynamic power mode).

  • Workup: Filter the hot solution through a Celite pad to remove the clay. Concentrate the filtrate under reduced pressure at <40°C.

Module 2: Transition Metal-Catalyzed Cyclization

Visualizing the Gold Catalytic Cycle

Gold catalysis (Au(I)/Au(III)) has revolutionized the synthesis of substituted furans from propargylic ketones or alkynyl diols. Understanding the failure points in this cycle is critical.

GoldCatalysis Start Alkynyl Ketone / Propargylic Alcohol Coordination Au-Alkyne Coordination Start->Coordination Au(I) Catalyst Attack Nucleophilic Attack (O-Cyclization) Coordination->Attack Activation DeadCat FAILURE: Catalyst Reduction (Au⁰) Coordination->DeadCat No Oxidant/Ligand Instability Intermediate Vinyl Gold Intermediate Attack->Intermediate 5-exo-dig / 6-endo-dig RegioFail FAILURE: Wrong Regioisomer Attack->RegioFail Steric Mismatch ProtoDeaur Protodeauration Intermediate->ProtoDeaur Product Substituted Furan ProtoDeaur->Product Regeneration of Au+

Caption: Figure 1. Gold(I) catalytic cycle for furan synthesis, highlighting critical failure points like catalyst reduction and regioselectivity errors.

Troubleshooting Guide

Q3: My Gold(I) catalyst turns into a "gold mirror" (precipitates as Au⁰) and the reaction stops. Diagnosis: Catalyst decomposition. Au(I) is prone to disproportionation to Au(0) and Au(III) without stabilizing ligands or in the presence of reducing impurities. Solution:

  • Ligand Choice: Use bulky phosphine ligands (e.g., JohnPhos , BrettPhos ) or N-heterocyclic carbenes (NHC-Au) to stabilize the Au(I) center.

  • Exclusion of Light: Wrap the reaction vessel in aluminum foil. Silver salts (often used as chloride scavengers) are photosensitive and can degrade, destabilizing the active gold species.

Q4: How do I control regioselectivity in the cyclization of unsymmetrical alkynyl ketones? Technical Insight: The cyclization mode (5-exo-dig vs. 6-endo-dig) is governed by Baldwin's rules but heavily influenced by the electronic bias of the alkyne and the steric bulk of the catalyst. Optimization:

  • Electron-Deficient Alkynes: Favor 5-exo-dig cyclization (yielding furans).

  • Catalyst Tuning: If you get mixtures, switch to a more sterically demanding counterion, such as AgNTf₂ or AgSbF₆ , which tightens the ion pair and enhances steric direction.

Module 3: Sustainable Synthesis (HMF & Biomass Derivatives)

Data: Solvent Systems for HMF Production

One of the biggest challenges in synthesizing Furan-2,5-dicarboxylic acid (FDCA) precursors like HMF is "humin" formation—insoluble polymers formed by random condensation.

Table 1: Solvent System Impact on HMF Yield and Humin Suppression

Solvent SystemPhase TypeHMF YieldHumin FormationTechnical Notes
Water (pH 1-2) Single< 30%High (Black Tar)HMF rehydrates to levulinic acid; rapid polymerization.
DMSO Single80-90%LowExcellent yield but difficult isolation (high boiling point).
Water / MIBK (1:4) Biphasic60-75%ModerateRecommended. Continuous extraction of HMF into organic phase protects it from acid.
Ionic Liquid ([EMIM]Cl) Single> 90%Very LowHigh cost; best for small-scale high-value derivatives.
Experimental Protocol: Biphasic HMF Synthesis
  • Aqueous Phase: Dissolve Fructose (10 g) in 0.5 M HCl (20 mL).

  • Organic Phase: Add Methyl Isobutyl Ketone (MIBK) (80 mL) and 2-butanol (20 mL) as a phase modifier.

  • Reaction: Heat to 140°C in a pressure vessel with vigorous stirring (1000 rpm).

    • Critical Step: Stirring speed determines the interfacial surface area, crucial for extracting HMF before it degrades.

  • Workup: Separate layers. The organic layer contains HMF. Wash with saturated NaHCO₃ (mildly) to remove extracted acid, dry over MgSO₄, and evaporate.

Module 4: Handling, Purification & Stability

Q5: My furan product decomposes on the silica gel column. Diagnosis: Silica gel is slightly acidic (pH 6-6.5). Highly substituted or electron-rich furans (e.g., 2,5-dimethylfuran) are acid-sensitive and can polymerize or ring-open on the column. Solution:

  • Neutralize Silica: Pre-treat the silica slurry with 1% Triethylamine (TEA) in hexanes before loading the column.

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) for extremely sensitive furans.

Q6: I lose significant mass during rotary evaporation. Diagnosis: Many low-molecular-weight furans (e.g., 2-methylfuran, bp 63°C) are highly volatile and co-evaporate with solvents. Solution:

  • Solvent Choice: Extract with low-boiling solvents like Pentane or Diethyl Ether.

  • Controlled Concentration: Do not use high vacuum. Concentrate at atmospheric pressure using a Vigreux column (distillation) rather than a rotary evaporator, or use a rotary evaporator with the bath at 20°C and pressure carefully regulated > 100 mbar.

References

  • Li, X., et al. (2020). "Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural." RSC Advances. Link

  • Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans." The Journal of Organic Chemistry. Link

  • Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions."[1][2][3] Chemical Reviews. Link

  • Kirsch, S. F., et al. (2005).[2] "Gold(I)-Catalyzed Synthesis of Highly Substituted Furans." Organic Letters. Link

  • BenchChem. (2025).[4][5] "Feist-Benary Furan Synthesis: Application Notes and Protocols." Link

  • Román-Leshkov, Y., et al. (2006). "Phase modifiers promote efficient production of hydroxymethylfurfural from fructose." Science. Link

Sources

Technical Support Center: Amine Salt Crystallization & Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amine Salt Formation Role: Senior Application Scientist Status: Operational

Introduction: The Art of the Solid State

Welcome. If you are here, you are likely staring at a flask containing a sticky oil, a rigid gel, or a clear solution that refuses to yield solids. Salt formation is not merely an acid-base reaction; it is a supramolecular assembly challenge governed by thermodynamics and kinetics.

This guide moves beyond "add acid and stir." We break down the causality of failure modes—specifically Liquid-Liquid Phase Separation (LLPS) , Nucleation Stagnation , and Disproportionation —and provide self-validating protocols to resolve them.

Module 1: The "Oiling Out" Phenomenon

Issue:

I added the acid to my amine solution, but instead of a white powder, a second liquid phase (oil) separated at the bottom.

Diagnosis:

You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the Gibbs free energy of the amorphous oil phase is lower than that of the supersaturated solution but higher than that of the crystalline solid.

  • Root Cause A: The temperature is above the "oiling out limit" (the melting point of the solvated salt is lower than the process temperature).[3]

  • Root Cause B: Supersaturation generated too rapidly (e.g., fast anti-solvent addition), pushing the system into the "spinodal decomposition" region before nucleation could occur.

Troubleshooting Protocol: The "Oiling Out" Recovery Loop

Do not simply cool the oil further; this usually results in a hard glass, not crystals. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture until the two liquid phases merge back into a single clear solution (the "Clear Point").

  • Equilibrium Check: Cool slowly (1°C/min) until the oil just begins to appear (the "Cloud Point"). Note this temperature (

    
    ).
    
  • The Reset: Re-heat the solution to

    
    .
    
  • Seeding (Critical): Add seed crystals (0.1 - 1 wt%) of the desired form. If no seeds exist, scratch the glass or use a sonication burst.

  • Isothermal Aging: Hold the temperature constant. The seeds provide a surface for growth, bypassing the high energy barrier of nucleation. You should see the seeds grow while the oil droplets shrink (Ostwald Ripening).

  • Slow Cooling: Once a bed of solids is established, cool slowly (0.2°C/min) to harvest.

Visual Logic: Oiling Out Decision Tree

OilingOut Start Problem: Oiling Out Detected CheckTemp Is T > Solvated Melt Point? Start->CheckTemp ActionHeat Heat to Clear Point (Single Phase) CheckTemp->ActionHeat Yes (likely) ActionSolvent Change Solvent System (Increase Polarity) CheckTemp->ActionSolvent No (Oil is stable phase) ActionSeed Add Seeds at Metastable Zone (T_cloud + 5°C) ActionHeat->ActionSeed Result Crystalline Solid ActionSeed->Result Isothermal Growth ActionSolvent->ActionHeat

Figure 1: Decision logic for converting a metastable oil phase into a stable crystalline solid.

Module 2: Nucleation Failures (Gels & Clear Solutions)

Issue:

Case A: The solution turned into a rigid jelly (Gelation). Case B: I added excess acid, but the solution remains clear (No Precipitation).

Diagnosis:
  • Case A (Gelation): You have formed a 3D hydrogen-bonded network. This is common with phosphate/sulfate salts in alcoholic solvents. The supersaturation is high, but crystal growth is mechanically inhibited.

  • Case B (No Precipitate): The salt is too soluble in the chosen matrix (low supersaturation), or the "Metastable Zone Width" (MSZW) is too wide (kinetic barrier to nucleation is too high).

Solvent Selection Guide

The choice of solvent dictates the dissociation of the ion pair.

Solvent ClassExamplesDielectric Constant (

)
Use CaseRisk
High Polarity Water, DMSO> 40Dissolves salt; good for cooling crystallization.Yield loss (too soluble).
Mid Polarity Methanol, Ethanol20 - 35Ideal Balance. Solubilizes free amine, precipitates salt.Gel formation (H-bonding).
Low Polarity THF, EtOAc5 - 10Forces tight ion-pairing (rapid precipitation).Oiling out; Amorphous solids.[2]
Non-Polar Heptane, Toluene< 3Anti-solvent only.Impurity occlusion.
Protocol: Breaking the Gel
  • Thermal Cycling: Heat the gel to break the non-covalent 3D network.

  • Shear Force: Use a high-shear overhead stirrer (not a magnetic bar) to mechanically disrupt the gel structure.

  • Maturation (Slurrying): Add a "breaker solvent" (usually a non-polar anti-solvent like IPA or EtOAc) and stir at elevated temperature (40°C) for 24-48 hours. This promotes the transition from the metastable gel to the stable crystal lattice.

Module 3: Stoichiometry & Stability (The pKa Rule)

Issue:

My salt is hygroscopic (turns to liquid in air) or smells like the free amine after a few days.

Diagnosis:
  • Hygroscopicity: The lattice energy is too low, or the counterion is mismatched.

  • Smell (Disproportionation): The salt is reverting to the free base. This happens if the

    
     is insufficient.[4]
    
The Golden Rule:

For a stable salt that resists hydrolysis and disproportionation, the pKa of the base (


) must be at least 3 units higher than the pKa of the acid (

).[5]


  • 
    :  Stable salt (Proton transfer complete).[4]
    
  • 
    :  "Grey Zone." Equilibrium exists between salt and co-crystal.[4] High risk of dissociation in solution.
    
  • 
    :  No salt formation (Co-crystal or no reaction).
    
Visual Logic: Counterion Selection

pKaLogic Input Calculate Delta pKa Zone1 Delta > 3 (Safe Zone) Input->Zone1 Zone2 0 < Delta < 3 (Grey Zone) Input->Zone2 Zone3 Delta < 0 (Unstable) Input->Zone3 Result1 Stable Salt (e.g., HCl, Mesylate) Zone1->Result1 Result2 Risk of Dissociation Check Non-Aqueous Solvents Zone2->Result2 Result3 Co-Crystal or Free Base Zone3->Result3

Figure 2: pKa-based selection logic for predicting salt stability.

FAQ: Rapid Fire Troubleshooting

Q: I used HCl in Dioxane, and my product is a sticky gum. Why? A: Dioxane is hygroscopic and can contain peroxides. Furthermore, HCl gas in dioxane can lead to local regions of extreme supersaturation. Fix: Switch to HCl in Isopropanol (IPA) or Ethanol . The hydroxyl groups in the solvent can help solvate the ions just enough to allow orderly crystal stacking rather than rapid amorphous crashing.

Q: Can I use a hemi-salt (2 amines : 1 acid)? A: Proceed with caution. Hemi-salts (like hemi-sulfates) are often less soluble but can suffer from stoichiometry drift. If you add excess acid, you might accidentally form the mono-salt (1:1), which often has completely different physical properties. Always verify stoichiometry via qNMR or Elemental Analysis .

Q: How do I scale up without oiling out? A: Avoid "dumping" the acid. Use controlled dosing .

  • Dissolve amine in solvent.

  • Heat to 50-60°C.

  • Dose 10% of the acid.

  • Add seeds.[1] Ensure they survive.

  • Dose the remaining 90% of acid slowly over 2-4 hours.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8] (2011).[7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6][7]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Cruz-Cabeza, A. J. (2012).[7] Acid-base crystalline complexes and the pKa rule.[4][7] CrystEngComm, 14, 6362-6365.[7]

Sources

Technical Support Center: Synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance herein is structured to address problems from a mechanistic standpoint, empowering researchers to not only solve immediate issues but also to build a robust and reproducible process.

I. Overview of the Synthetic Challenge

The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine is a common sequence in medicinal chemistry, often starting from 5-bromo-2-furaldehyde. A prevalent and effective route involves a Henry (nitroaldol) reaction followed by reduction of the resulting nitroalkene. While conceptually straightforward, each step presents unique challenges, from furan ring stability to chemoselectivity during reduction. This guide will focus on troubleshooting this specific pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low overall yield in this synthesis?

A1: The most significant yield loss typically occurs during the reduction of the intermediate, 2-bromo-5-(2-nitrovinyl)furan. This step is highly susceptible to a side reaction known as reductive dehalogenation (debromination), where the bromine atom is replaced by hydrogen.[1][2][3] Careful selection of the reducing agent and reaction conditions is paramount to minimizing this byproduct.

Q2: My final product is a dark, oily substance instead of a white crystalline hydrochloride salt. What went wrong?

A2: Product discoloration and failure to crystallize are usually indicative of impurities. These can arise from several sources:

  • Polymerization: Furan derivatives, especially vinylfurans, can be unstable and prone to polymerization under acidic or thermal stress.

  • Incomplete Reaction: Residual starting material or intermediates can interfere with crystallization.

  • Debromination: The debrominated amine byproduct may have different physical properties, leading to an impure mixture.

  • Improper Salt Formation: Incorrect stoichiometry of HCl, residual solvent, or moisture can prevent the formation of a clean, crystalline salt.

Q3: How can I confirm the presence of the debrominated side product?

A3: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a peak with a molecular weight corresponding to the loss of bromine (approximately 80 amu). Proton NMR (¹H-NMR) is also diagnostic: the characteristic furan ring protons will show a different splitting pattern and chemical shift in the debrominated product compared to the desired 5-bromo-substituted furan.

III. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental problems. For each issue, potential causes are identified, and validated solutions are provided.

Problem 1: Low Yield or Complex Mixture after Henry Reaction

Q: I performed the Henry reaction between 5-bromo-2-furaldehyde and nitromethane, but my yield of 2-bromo-5-(2-nitrovinyl)furan is low, and I see multiple spots on TLC.

  • Plausible Cause 1: Reversible Reaction & Aldol Addition. The Henry reaction is reversible.[4] The initial product is a β-nitro alcohol, which must be dehydrated to the nitroalkene. If dehydration is incomplete, the nitro alcohol can revert to starting materials during workup. Furthermore, side reactions analogous to aldol additions can occur.[5][6]

  • Solution 1: Drive Dehydration to Completion.

    • Protocol: After the initial base-catalyzed addition, ensure the reaction is sufficiently heated or treated with a dehydrating agent (e.g., acetic anhydride or a strong acid catalyst) to favor the formation of the conjugated nitroalkene. Using a base like ammonium acetate often facilitates both the condensation and dehydration in one pot.[7]

    • Causality: The formation of the stable, conjugated π-system of the nitroalkene product makes the dehydration step thermodynamically favorable, pulling the equilibrium toward the product.

  • Plausible Cause 2: Base-Induced Decomposition. 5-bromo-2-furaldehyde can be sensitive to strong bases, leading to decomposition or polymerization.

  • Solution 2: Optimize Base and Temperature.

    • Protocol: Use a milder base such as triethylamine (Et₃N) or ammonium acetate instead of stronger bases like NaOH or KOH.[5][8] Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.

    • Causality: Milder bases are sufficient to deprotonate nitromethane (pKa ~10) without promoting significant degradation of the sensitive furan aldehyde.[5]

Problem 2: Significant Debromination During Nitroalkene Reduction

Q: My LC-MS analysis shows a major peak corresponding to 2-(furan-2-yl)ethan-1-amine after the reduction step. How can I prevent the loss of the bromine atom?

This is the most critical side reaction. The choice of reducing agent is key.

  • Plausible Cause 1: Harsh Reducing Conditions (e.g., Catalytic Hydrogenation). Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for nitro group reduction, but it is also highly effective at reducing aryl halides.[1][2][3] The palladium catalyst readily facilitates the cleavage of the C-Br bond.

  • Solution 1: Use a Chemoselective Chemical Reductant.

    • Protocol: Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this transformation. It is a powerful hydride donor that rapidly reduces the nitro group but is generally less reactive towards aryl bromides under standard conditions.[9][10] The reaction should be performed in an anhydrous ether solvent (like THF or Et₂O) at a controlled temperature (e.g., 0°C to room temperature).

    • Causality: The reduction of a nitro group by LiAlH₄ is mechanistically distinct from catalytic hydrogenation. It involves a series of hydride transfers and does not activate the C-Br bond in the same way a palladium surface does.[11]

  • Plausible Cause 2: Over-reduction with LiAlH₄. While generally selective, prolonged reaction times, high temperatures, or a large excess of LiAlH₄ can still lead to some debromination.[9][10]

  • Solution 2: Controlled Stoichiometry and Inverse Addition.

    • Protocol: Use a carefully measured amount of LiAlH₄ (typically 3-4 equivalents). Employ an "inverse addition" technique where the solution of the nitroalkene is added slowly to a suspension of LiAlH₄ at 0°C.

    • Causality: Inverse addition ensures that the nitroalkene is never exposed to a large excess of the reducing agent, minimizing the opportunity for the slower debromination side reaction to occur.[12]

Data Summary: Comparison of Reduction Methods
Reducing AgentTypical ConditionsTarget ReactionCommon Side ReactionsSelectivity
H₂ / Pd-C H₂ (1-5 atm), MeOH/EtOAc, RTNitro to AmineHigh level of Debromination [1][3]Poor
LiAlH₄ Anhydrous THF/Et₂O, 0°C to RTNitro to AmineMinimal debromination if controlled[9]Excellent
Fe / HCl EtOH/H₂O, refluxNitro to AmineFuran ring degradation under strong acidModerate
NaBH₄ / Lewis Acid VariousNitro to AmineCan cause debromination[13]Moderate

IV. Experimental Workflows & Diagrams

Recommended Synthetic Pathway

The following diagram outlines the recommended two-step synthesis, highlighting the critical control points.

G A 5-Bromo-2-furaldehyde + Nitromethane B Henry Reaction A->B NH4OAc, Reflux (Control: Temp, Time) C 2-Bromo-5-(2-nitrovinyl)furan B->C D LiAlH4 Reduction C->D 1. LiAlH4, THF, 0°C 2. H2O/NaOH Workup (Control: Inverse Addition) E 2-(5-Bromofuran-2-yl)ethan-1-amine (Free Base) D->E F HCl Salt Formation E->F HCl in Ether/Dioxane (Control: Stoichiometry) G Final Product: 2-(5-Bromofuran-2-yl)ethan-1-amine HCl F->G G Start Problem: Debrominated Impurity Observed in Product CheckMethod Which reduction method was used? Start->CheckMethod Catalytic Catalytic Hydrogenation (e.g., H2/Pd-C) CheckMethod->Catalytic Chemical Chemical Reductant (e.g., LiAlH4) CheckMethod->Chemical Solution1 Root Cause: Non-selective catalyst. Cleaves C-Br bond. Catalytic->Solution1 CheckConditions Were LiAlH4 conditions controlled? Chemical->CheckConditions Action1 Action: Switch to LiAlH4 reduction. Solution1->Action1 End Problem Resolved: Minimized Debromination Action1->End Excess No: Excess reagent or high temperature used. CheckConditions->Excess Controlled Yes: Conditions were mild. CheckConditions->Controlled Solution2 Root Cause: Over-reduction due to harsh conditions. Excess->Solution2 Controlled->End Debromination unlikely from this source. Re-evaluate starting material. Action2 Action: 1. Use 3-4 eq. LiAlH4. 2. Employ inverse addition at 0°C. 3. Monitor by TLC and quench promptly. Solution2->Action2 Action2->End

Caption: Decision tree for troubleshooting debromination.

V. References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available from: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Reductive Dehalogenation of Aryl and Vinyl Halides by a N-Heterocyclic Carbene-Based Palladium Catalyst. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. Retrieved February 19, 2026, from [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Beilstein Journal of Organic Chemistry, 7, 1064-1068. Available from: [Link]

  • SSRN. (2024). Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions. Preprint. Available from: [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available from: [Link]

  • Ashenhurst, J. (n.d.). Henry Reaction. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Verkruijsse, H. D., Keegstra, M. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(19), 3029-3032. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved February 19, 2026, from [Link]

  • Reddit. (2020). Will LiAlH4 substitute a Br? r/OrganicChemistry. Retrieved February 19, 2026, from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Bromofuran Stability & Degradation Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical stability profiling to assist researchers working with bromofuran scaffolds.

Introduction: The Bromofuran Paradox

Welcome to the technical support hub. If you are working with 2-bromofuran or 3-bromofuran scaffolds (or their derivatives like amiodarone analogues), you are likely encountering a common paradox: the bromine atom provides essential lipophilicity and metabolic stability in vivo, yet introduces significant lability during bench-top handling and stress testing.

This guide moves beyond generic "keep away from light" advice. We will dissect the molecular causality of degradation so you can distinguish between true metabolic instability and experimental artifacts.

Module 1: Photolytic Instability (The "Yellowing" Phenomenon)

User Issue:

"My solid sample turned from white to yellow/brown after leaving it on the bench for 4 hours. LC-MS shows a peak with [M-Br+H]+. Is this hydrolysis?"

Root Cause Analysis:

This is rarely hydrolysis. It is almost certainly homolytic photodehalogenation . Bromofurans have a significant absorption cross-section in the UV-A/B region. Upon photon absorption, the C-Br bond (bond dissociation energy ~65-70 kcal/mol) cleaves homolytically.

The Mechanism:

  • Excitation: The bromofuran enters an excited singlet state (

    
    ).
    
  • Cleavage: Intersystem crossing leads to C-Br homolysis, generating a furyl radical and a bromine radical .

  • Propagation:

    • The furyl radical abstracts a hydrogen atom from the solvent (or neighboring molecules), resulting in debrominated furan (the [M-Br+H] peak).

    • The bromine radical (

      
      ) can recombine or initiate polymerization, leading to the yellow/brown "tar" (polyfuran conjugated systems).
      
Troubleshooting Protocol: Photostability Validation
  • Step 1 (Control): Prepare two identical samples in chemically inert glass (e.g., amber vs. clear).

  • Step 2 (Solvent Choice): Avoid H-donor solvents (e.g., THF, Methanol) during stress testing if you want to isolate the radical mechanism. Use Acetonitrile (ACN).

  • Step 3 (Scavenging): Add a radical scavenger (e.g., BHT) to a test aliquot. If degradation halts, the pathway is radical-mediated.

Pathway Visualization (DOT)

Photolysis BF Bromofuran (Ground State) Excited Excited State (Singlet/Triplet) BF->Excited hv (UV Light) RadicalPair Radical Pair [Furyl• + Br•] Excited->RadicalPair Homolysis Debrom Debrominated Furan (H-Abstraction) RadicalPair->Debrom + H-Donor (Solvent) Polymer Polymer/Oligomer (Brown Tar) RadicalPair->Polymer Radical Recombination

Figure 1: Homolytic C-Br cleavage pathway leading to debromination and polymerization.

Module 2: Oxidative Stress (Ring Opening)

User Issue:

"I treated my compound with 3% H2O2. The parent peak disappeared, and I see a broad peak with +16 or +32 mass units. Is this N-oxide formation?"

Root Cause Analysis:

While N-oxidation is possible if amines are present, the furan ring itself is a masked enol ether and is highly susceptible to oxidative ring opening. This is the Achmatowicz rearrangement pathway (or related oxidation).[1]

The Mechanism:

  • Peroxidation: Electrophilic attack by peroxide (or singlet oxygen) at the C2/C5 position forms an unstable endoperoxide or 2,5-dihydro-2,5-dimethoxyfuran intermediate (in methanol).

  • Ring Opening: The hemiacetal collapses to form a cis-enedione (specifically cis-1,4-dicarbonyl).

  • Result: Loss of aromaticity and formation of highly reactive aldehydes/ketones.

Experimental Protocol: Oxidative Stress Profiling
ParameterConditionRationale
Oxidant 3%

vs. AIBN (Radical initiator)
Distinguish between nucleophilic peroxide attack (ring open) and radical oxidation.
Quench

(excess)
Crucial: You must quench peroxides before LC-MS injection to prevent on-column degradation.
Detection UV at 210-220 nmRing-opened diones have lower extinction coefficients than the aromatic furan; rely on MS or ELSD.
Pathway Visualization (DOT)

Oxidation Furan Bromofuran Endo Endoperoxide / 2,5-Dihydrofuran Furan->Endo Oxidation (H2O2 / 1O2) Open Cis-Enedione (Ring Opened) Endo->Open Ring Opening (Acid catalyzed) Lactone Butenolide (Lactone) Open->Lactone Rearrangement (Oxidative workup)

Figure 2: Oxidative ring-opening pathway converting aromatic furan to reactive dicarbonyls.

Module 3: Acid/Base Hydrolysis & The "Halogen Dance"

User Issue:

"My 3-bromofuran derivative is stable in 0.1N HCl, but degrades rapidly in base. I thought halogens were stable to base?"

Root Cause Analysis:

Standard nucleophilic aromatic substitution (


) is difficult on neutral furans. However, bromofurans are notorious for the "Halogen Dance"  and base-mediated elimination/ring opening.
  • Base Instability (Lithiation/Deprotonation):

    • Protons on the furan ring (especially at C2) are relatively acidic (

      
      ). Strong bases (like LDA, but even weaker bases under stress) can deprotonate C2.
      
    • Halogen Dance: If you have a 3-bromofuran, the generated C2-anion can cause the bromine to migrate from C3 to C2 to form the thermodynamically more stable 2-lithio-3-bromofuran species, often leading to complex mixtures of regioisomers upon quenching.

  • Acid Instability:

    • While electron-withdrawing bromine stabilizes the ring slightly against acid compared to alkyl-furans, strong acids will eventually protonate the ring (usually at C2/C5), destroying aromaticity and initiating polymerization (black tars).

Troubleshooting Guide: pH Profiling
  • Acid: Limit stress to 0.1 N HCl. If degradation > 10% in 1 hour, categorize as "Acid Labile - Polymerization Risk" .

  • Base: Watch for regioisomerization . If your peak splits into two peaks with identical mass, you have likely induced a bromine migration (Halogen Dance) or epimerization.

Module 4: Analytical Artifacts (The Methanol Trap)

User Issue:

"I see a peak [M+32] only when I use Methanol as the mobile phase."

Root Cause Analysis:

You are creating acetals in situ. Bromofurans, especially if slightly oxidized or under acidic LC conditions, can react with methanol (solvent) to form 2,5-dimethoxy-2,5-dihydrofurans . This is an artifact of the analysis, not the sample's intrinsic stability.

Solution: Switch to Acetonitrile (ACN) for all stability samples involving furan rings.

Summary of Degradation Products

Stress ConditionPrimary MechanismKey Degradant Mass (approx)Physical Appearance
Photolysis Homolytic C-Br Cleavage

(Debromination)
Yellow/Brown precipitate
Oxidation Ring Opening (Achmatowicz)

or

Clear to slight yellow
Acid PolymerizationHigh MW aggregatesBlack tar / Gum
Base Halogen Migration

(Isomer)
No change

References

  • Mechanisms of Furan Oxidation

    • Wang, T., et al.[2] "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis."[2] RSC Advances, 2021.

  • Photolytic Dehalogenation

    • Betterton, E. A., et al.[3] "Reductive dehalogenation of bromoform in aqueous solution."[3] Environmental Health Perspectives, 1995.[3] (Mechanistic parallel for C-Br homolysis).

  • Halogen Dance & Regioselectivity

    • Kano, A., et al. "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans."[4] Journal of Organic Chemistry, 2018.[4]

  • General Stress Testing Guidelines: Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. (Industry Standard for experimental design).

Sources

Optimizing storage conditions to prevent degradation of amine hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of amine hydrochlorides. As salts, amine hydrochlorides are generally more stable than their free base counterparts, primarily because the protonation of the nitrogen atom's lone pair reduces its susceptibility to oxidation.[1] However, they are not immune to degradation. Understanding the mechanisms of degradation is crucial for ensuring the integrity, purity, and performance of these critical compounds in your experiments.

This guide moves beyond simple checklists to explain the causality behind storage protocols, offering troubleshooting solutions and robust analytical methods to validate compound stability.

Frequently Asked Questions (FAQs)
Q1: Why are amines typically converted to hydrochloride salts for storage?

Converting an amine to its hydrochloride salt is a common strategy to enhance its stability. The free base form of an amine has a lone pair of electrons on the nitrogen atom, which makes it nucleophilic and susceptible to atmospheric oxidation.[1] This can lead to the formation of various degradation byproducts, including N-oxides. By reacting the amine with hydrochloric acid, the lone pair is protonated, forming an ammonium salt (R₃NH⁺Cl⁻). This positively charged nitrogen is no longer nucleophilic, significantly reducing its reactivity and preventing oxidative degradation.[1] This conversion also often results in a stable, crystalline solid that is easier to handle, weigh, and purify compared to the often oily or volatile free base.[2]

Q2: What are the primary degradation pathways for solid amine hydrochlorides?

Even in their more stable salt form, amine hydrochlorides can degrade through several key pathways, especially under suboptimal storage conditions:

  • Hydrolysis: Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] The presence of water can initiate hydrolysis, which may lead to the conversion of other functional groups within the molecule or, in some cases, mediate the conversion of the salt back to its free base form, especially if the micro-environment pH changes.[5][6]

  • Oxidative Degradation: While protonation reduces the risk, oxidation can still occur, particularly in the presence of catalysts like metal ions, reactive impurities from excipients, or exposure to strong oxidizing conditions.[7][8]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[5] This is a common issue for many organic molecules and is not unique to amine salts.

  • Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation.[5][9] Storing compounds at unnecessarily high temperatures can significantly shorten their shelf life.

Diagram 1: Key Degradation Pathways for Amine Hydrochlorides

cluster_factors Environmental Stress Factors cluster_pathways Degradation Pathways cluster_outcomes Consequences Moisture Moisture/Humidity Hydrolysis Hydrolysis / Disproportionation Moisture->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Thermal Thermal Degradation Heat->Thermal Oxidation Oxidative Degradation Heat->Oxidation Light Light (UV/Sunlight) Photolysis Photolytic Degradation Light->Photolysis Oxygen Oxygen/Oxidants Oxygen->Oxidation Degradation Formation of Impurities & Loss of Potency Hydrolysis->Degradation Thermal->Degradation Photolysis->Degradation Oxidation->Degradation

Caption: Environmental factors leading to amine hydrochloride degradation.

Q3: What are the ideal storage conditions for solid amine hydrochlorides?

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following table summarizes the best practices.

Table 1: Recommended Storage Conditions for Solid Amine Hydrochlorides

ParameterRecommendationRationale & Consequences of Deviation
Temperature Store at recommended temperature (e.g., Room Temp <30°C, Refrigerated 2-8°C, or Frozen -20°C).[3][5][10]High temperatures accelerate all degradation pathways, leading to a shorter shelf-life.[9]
Humidity Store in a dry environment with a tightly sealed container. Use of a desiccator is highly recommended.[3][5]Amine hydrochlorides are often hygroscopic; moisture absorption can lead to clumping, hydrolysis, and chemical degradation.[4][11]
Atmosphere For highly sensitive compounds, store under an inert gas atmosphere (e.g., Argon, Nitrogen).[5]This displaces oxygen and moisture, providing maximum protection against oxidation and hydrolysis.
Light Protect from light by storing in an amber vial or in a dark cabinet/box.[5]Exposure to UV or direct sunlight can cause photolytic degradation, leading to discoloration and impurity formation.
Container Use containers made of non-reactive materials such as borosilicate glass or high-density polyethylene (HDPE).[3]Prevents contamination and potential reactions with container materials. Ensure the container seal is robust and airtight.
Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve the problem.

Problem 1: My solid amine hydrochloride has changed color (e.g., from white to yellow/brown).

Potential Cause: Discoloration is a common visual indicator of chemical degradation.[5] This can be caused by:

  • Oxidation: Minor oxidation of the amine or other functional groups.

  • Photodegradation: Compound was exposed to light.

  • Maillard Reaction: If formulated with reducing sugars like lactose, a reaction between the amine and the sugar can cause browning.[12][13]

Recommended Action:

  • Do Not Assume Purity: A change in appearance indicates a change in chemical composition. Do not use the material for critical experiments without verification.

  • Quarantine the Lot: Isolate the suspect container to prevent accidental use.

  • Perform Purity Analysis: The most reliable way to assess the compound's integrity is through analytical chemistry. Use High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify potential degradation products.[14][15] (See Protocol 1 ).

  • Review Storage History: Was the container left on the bench? Was the cap properly sealed? Investigating the handling of the material can help identify the root cause and prevent recurrence.

Problem 2: My solid has become clumpy, sticky, or has turned into a slurry.

Potential Cause: This is an almost certain sign of significant moisture absorption.[4][5] Amine hydrochlorides are salts and many are hygroscopic, meaning they attract and absorb water from the air.

Recommended Action:

  • Assess the Extent: If clumping is minor, the compound may be salvageable after drying, but its purity is now suspect. If it has become a slurry, it is likely too compromised for most applications.

  • Quantify Water Content: Perform Karl Fischer titration to determine the exact water content.[16] This quantitative data is crucial for deciding if the material can still be used. (See Protocol 2 ).

  • Re-drying (with caution): For slightly clumpy material, drying in a vacuum oven at a mild temperature (e.g., 30-40°C) may remove absorbed water. However, you must re-confirm purity via HPLC post-drying , as the presence of water, even transiently, could have initiated hydrolysis.

  • Improve Storage: Discard the material if purity is compromised. For new stock, ensure it is stored in a desiccator or a glove box with a dry atmosphere.

Problem 3: I am seeing inconsistent or unexpected experimental results.

Potential Cause: If you have ruled out other experimental errors, the integrity of your starting material is a primary suspect. Degradation of a stock solution or the solid source material can lead to lower-than-expected potency, unexpected side reactions, or complete reaction failure.[5]

Recommended Action:

  • Prepare a Fresh Stock Solution: Always prepare a fresh stock solution from a reliable solid source immediately before an experiment. Do not rely on solutions that have been stored for extended periods unless their stability has been rigorously validated.[5]

  • Validate the Solid Source: If fresh solutions still give poor results, the solid material itself may be degraded. Analyze the purity of the solid amine hydrochloride using HPLC (See Protocol 1 ).

  • Implement a Decision Workflow: Use a systematic process to troubleshoot the issue.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Start Inconsistent Results or Visual Change Observed CheckSolid Inspect Solid Material: Color Change? Clumping? Start->CheckSolid VisualChange YES: Visual Change CheckSolid->VisualChange Yes NoVisualChange NO: No Visual Change CheckSolid->NoVisualChange No CheckSolution Is the issue with a previously made solution? YesSolution YES: Stored Solution CheckSolution->YesSolution Yes NoSolution NO: Fresh Solution CheckSolution->NoSolution No Action_KF Perform Karl Fischer Titration to Quantify Water Content VisualChange->Action_KF NoVisualChange->CheckSolution Action_Fresh Prepare Fresh Solution from Solid Stock YesSolution->Action_Fresh Action_HPLC Perform HPLC Purity Analysis (Compare to Reference Standard) NoSolution->Action_HPLC If problem persists Action_KF->Action_HPLC Decision Is Purity Acceptable? Action_HPLC->Decision Action_Fresh->NoSolution Re-run Experiment Action_Discard Discard Suspect Material. Review Storage Procedures. Decision->Action_Fresh Yes Decision->Action_Discard No

Caption: A step-by-step workflow for troubleshooting potential degradation.

Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general framework for assessing the purity of an amine hydrochloride and detecting degradation products. The specific column, mobile phase, and wavelength will need to be optimized for your compound of interest.

Objective: To quantify the purity of an amine hydrochloride sample against a reference standard and identify any potential degradation products.

Materials:

  • Amine hydrochloride sample (and a certified reference standard, if available)

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 or 0.45 µm syringe filters

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the amine hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Water:ACN). This yields a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard of ~50 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to a final concentration of approximately 50 µg/mL.

  • Filtration: Filter both the standard and sample solutions through a 0.22 µm syringe filter into autosampler vials.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the UV absorbance maximum (λ-max) of the compound.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • Data Analysis:

    • Compare the retention time of the main peak in your sample to the reference standard.

    • Calculate the area percent purity of your sample.

    • Examine the chromatogram for any additional peaks, which represent impurities or degradation products.

Protocol 2: Karl Fischer Titration for Moisture Content

Objective: To accurately quantify the amount of water present in a solid amine hydrochloride sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or appropriate solvent

  • Gas-tight syringe and analytical balance

Methodology:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Titer Determination (for volumetric): Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

  • Sample Preparation:

    • In a dry environment (e.g., glove box or low humidity room), accurately weigh approximately 50-100 mg of the amine hydrochloride solid directly into the titration vessel.

    • Alternatively, dissolve a larger, accurately weighed amount of sample in a known volume of anhydrous solvent and inject a known aliquot into the vessel. This is useful for poorly soluble compounds.

  • Titration: Start the titration. The instrument will automatically add reagent until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the weight of the sample.

Interpretation: A significantly elevated water content compared to the manufacturer's specification or a fresh batch confirms hygroscopicity issues and is a strong indicator that other degradation pathways may have been initiated.

References
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Al-Absi, R. S., et al. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate.... PMC. [Link]

  • Google Patents. (n.d.).
  • Liu, Y. J., et al. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. [Link]

  • Sobe, A., et al. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, December 21). Does Methylamine Go Bad?. [Link]

  • ResearchGate. (n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • Semantic Scholar. (n.d.). Discoloration of tablets containing amines and lactose. [Link]

  • Singh, S., & Singh, A. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Stability and compatibility of thiamine hydrochloride in liquid dosage forms at various temperatures. [Link]

  • Scilit. (n.d.). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. [Link]

  • Hsieh, Y-L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. [Link]

Sources

Technical Support Center: Purification of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses the most common initial queries and problems faced during the handling and purification of crude 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride.

Q1: What are the most likely impurities in my crude sample?

Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials, reagents, and by-products from side reactions. For instance, if a Boc-deprotection step using HCl was employed, you might find residual N-Boc protected amine.[1]

  • Degradation Products: The bromofuran moiety can be susceptible to degradation. Strong acidic conditions or exposure to heat and light can cause ring-opening to form 1,4-dicarbonyl compounds or lead to polymerization.[2][3] Isomerization of the bromine atom on the furan ring has also been observed in related compounds, particularly in the presence of acid.[4]

  • Residual Solvents and Salts: Solvents used during the synthesis or work-up (e.g., THF, ethanol, ethyl acetate) and inorganic salts (e.g., NaCl) are common contaminants.

Q2: My isolated solid is yellow or brownish, not white. What causes this discoloration and how can I fix it?

Discoloration typically indicates the presence of minor, but highly conjugated, impurities or degradation products. Furan compounds, in particular, can be prone to forming colored materials upon prolonged exposure to air or light.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities. A small amount of activated charcoal is added to a solution of your compound, stirred briefly, and then filtered.[1]

  • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor.

Q3: How can I definitively assess the purity of my 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A reverse-phase method (e.g., C18 column) with a buffered aqueous/organic mobile phase can separate the main compound from most impurities, allowing for purity determination by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and for identifying and quantifying impurities, provided they are present at levels above ~1%.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the structural elucidation of unknown impurities.[6]

  • Melting Point Analysis: A sharp melting point within a narrow range indicates high purity. Impurities typically cause a depression and broadening of the melting range.

Section 2: Troubleshooting and Purification Strategy Workflow

The selection of a purification method is dictated by the nature of the impurities. This workflow provides a logical decision-making process to guide your strategy from initial assessment to the final pure compound.

Purification_Workflow cluster_analysis Impurity Analysis cluster_purification Purification Strategy start Crude Product | 2-(5-Bromofuran-2-yl)ethan-1-amine HCl analysis Assess Purity (HPLC, NMR, MS) start->analysis impurity_type Identify Impurity Type analysis->impurity_type wash Solvent Wash / Slurry | (e.g., Acetone, Ether) | Removes highly soluble impurities. impurity_type->wash Non-polar / Residual Reagents acid_base Acid-Base Extraction | Removes neutral or acidic impurities. impurity_type->acid_base Neutral / Acidic By-products recrystallize Recrystallization | Removes structurally similar impurities. impurity_type->recrystallize Isomers / Homologs charcoal Charcoal Treatment | Removes colored impurities. impurity_type->charcoal Colored / Tars final_product Pure Product | >99% Purity wash->final_product acid_base->final_product recrystallize->final_product charcoal->final_product

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Recrystallization from an Alcohol Solvent

Recrystallization is highly effective for purifying crystalline solids like amine hydrochlorides.[7] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. Alcohols like isopropanol or ethanol are often excellent choices for this purpose.[1][8]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a few drops of the chosen solvent (e.g., isopropanol). If the solid dissolves immediately at room temperature, the solvent is unsuitable. If it is largely insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions until the solid just dissolves completely. Swirl the flask after each addition. Using the minimum volume is critical for maximizing yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary: Recommended Recrystallization Solvents

Solvent SystemTarget ImpuritiesRationale
Isopropanol (IPA)General purpose, moderately polar impuritiesGood solubility difference between hot and cold for many amine salts.[1]
Ethanol (EtOH)General purpose, polar impuritiesSimilar to IPA, can sometimes be a better solvent.
Ethanol / Diethyl EtherNon-polar impuritiesThe compound is dissolved in a minimum of hot ethanol, and ether is added until turbidity persists. The ether acts as an anti-solvent, reducing solubility and forcing crystallization.
Methanol / WaterHighly polar impuritiesUseful if the compound is extremely soluble in pure methanol. Water is added as the anti-solvent.
Protocol 2: Purification via Acid-Base Extraction

This technique is exceptionally powerful for separating the basic amine from any neutral or acidic impurities. It involves converting the hydrochloride salt to its free base form, which has drastically different solubility properties.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the amine, forming the water-insoluble free base, which may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic bases.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanol) with stirring. The pure 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 3: Decolorization with Activated Charcoal

This method is used to remove colored, often polymeric or highly conjugated, impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable solvent (one chosen for recrystallization, before heating).

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution. Caution: Adding charcoal to a hot or boiling solution can cause it to boil over violently.

  • Stirring: Stir or swirl the mixture at room temperature for 5-10 minutes. Avoid prolonged contact or heating, as this can lead to adsorption of the desired product.

  • Filtration: Remove the charcoal by gravity filtration through a fluted filter paper or by filtering through a pad of Celite®.

  • Recovery: The resulting colorless filtrate can then be processed for recovery of the solid, for example, by proceeding with a recrystallization (heating and cooling).

References

  • Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial.

  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed, Food Chem.

  • Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability. Benchchem.

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharmaceutical Guidelines.

  • 3-Bromofuran. Wikipedia.

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies.

  • Chromatography method for the purification of furfural derivatives. Google Patents.

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ScienceDirect.

  • An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromofuran-2-carbonyl chloride. Benchchem.

  • AMINES METHOD 1. Lovibond.

  • 2-Bromofuran (stabilized with CaO). Chem-Impex.

  • Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers.

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

  • Heterocyclic Chemistry. University course material.

  • Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources. Benchchem.

  • Purification of organic hydrochloride salt? ResearchGate.

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • of OH oxidation pathways and final products for furan, 2-methylfuran,... ResearchGate.

  • Chemical analysis in amine system operations. DigitalRefining.

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS.

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive.

  • Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... ResearchGate.

  • Furan synthesis. Organic Chemistry Portal.

  • 2-(5-bromofuran-2-yl)ethan-1-amine. Sigma-Aldrich.

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate.

  • 2-(5-Bromofuran-2-yl)cyclopropan-1-amine. ChemScene.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.

  • Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. ResearchGate.

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.

  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. PubChem.

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.

  • Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Method Validation for the Analysis of Amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the robust validation of analytical methods for amine impurities. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of identifying and quantifying these impurities in pharmaceutical products. The presence of amine impurities, even at trace levels, can have significant implications for drug safety and efficacy, with some being classified as potentially genotoxic.[1][2][3]

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to develop and validate reliable, accurate, and compliant analytical methods.

Section 1: Core Principles of Method Validation (FAQs)

This section addresses fundamental questions about the regulatory landscape and core parameters for validating analytical methods for impurities, as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Q1: What are the essential validation parameters I need to assess for a quantitative amine impurity method according to ICH Q2(R1)?

A1: For quantitative analysis of impurities, the ICH Q2(R1) guideline mandates the evaluation of a specific set of validation characteristics to ensure the method is fit for its intended purpose.[4][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[4][6] These core parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), excipients, or other impurities.[8][9][10] For impurity tests, this involves demonstrating that the method can separate the target amine impurity from all other potential components.[9]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[10] A minimum of five concentrations is generally recommended to establish linearity.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] It is often determined by spiking a placebo with known amounts of the amine impurity.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11] The quantitation limit for an analytical procedure should not be more than the reporting threshold.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10] A signal-to-noise ratio of 3:1 is commonly accepted for estimating the LOD.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][10]

Q2: What are typical acceptance criteria for these validation parameters?

A2: While the specific acceptance criteria should be justified for each method and product, the following table summarizes commonly accepted criteria in the pharmaceutical industry.[13]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from all other peaks (e.g., resolution > 1.5).[14] Peak purity tests should confirm the peak is not attributable to more than one compound.[14]
Linearity Correlation coefficient (r²) ≥ 0.995.[9]
Accuracy For impurities, recovery is often in the range of 80-120% of the true value.[13]
Precision Repeatability (RSD) ≤ 5%. Intermediate Precision (RSD) ≤ 10%. For impurities at the limit of quantitation, an RSD of up to 15-20% may be acceptable.[13]
LOQ Signal-to-Noise Ratio ≥ 10.[9] The method must be precise and accurate at this concentration.
LOD Signal-to-Noise Ratio ≥ 3.[9]
Robustness The results should remain within the system suitability criteria when method parameters are slightly varied.[9]

These values are illustrative and should be adapted based on the specific application.

Section 2: Troubleshooting Guide for Amine Impurity Analysis

This section provides practical solutions to common problems encountered during the analysis of amine impurities, particularly with HPLC and GC methods.

Chromatography Issues (HPLC)

Q3: My amine impurity peaks are tailing severely in my reversed-phase HPLC method. What's causing this and how can I fix it?

A3: Peak tailing for basic compounds like amines is a frequent and frustrating issue. The primary cause is strong, undesirable interactions between the positively charged amine (at acidic pH) and residual, negatively charged silanol groups on the silica-based stationary phase.

Here is a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The most effective strategy is to work at a pH where the amine is not ionized (i.e., in its free base form). This typically requires a high pH (above the pKa of the amine, often > 8). However, traditional silica columns are not stable at high pH.[15]

    • Solution: Use a hybrid or polymer-based column specifically designed for high pH stability.

  • Use of Mobile Phase Additives:

    • Volatile Basic Modifiers: Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 0.1-1.0%.[16] TEA will preferentially interact with the active silanol sites, "masking" them from your amine analyte and improving peak shape.

    • Ion-Pair Reagents: While effective, these can be difficult to remove from the column and are less common in modern methods.

  • Column Choice:

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped column where the residual silanols have been deactivated.

    • Deactivated Columns: Many manufacturers offer columns specifically marketed for the analysis of basic compounds.[16]

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing.[15] Try reducing the injection volume or sample concentration.

  • Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[16] Whenever possible, dissolve your sample in the initial mobile phase.[15]

Workflow for Troubleshooting Peak Tailing in Amine Analysis

G start Peak Tailing Observed for Amine Impurity check_pH Is Mobile Phase pH > pKa of Amine? start->check_pH high_pH_col Use High pH Stable Column (Hybrid/Polymer) check_pH->high_pH_col Yes low_pH Working at Low/Mid pH check_pH->low_pH No end Symmetric Peak Achieved high_pH_col->end add_modifier Add Competing Base (e.g., 0.5% TEA) to Mobile Phase low_pH->add_modifier check_column Is Column Specifically for Basic Compounds or Fully End-Capped? add_modifier->check_column new_column Switch to a Modern, Deactivated Column check_column->new_column No check_solvent Is Sample Dissolved in Mobile Phase? check_column->check_solvent Yes new_column->check_solvent dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp No reduce_load Reduce Injection Volume/Concentration check_solvent->reduce_load Yes dissolve_in_mp->reduce_load reduce_load->end

Caption: Troubleshooting Decision Tree for Peak Tailing.

Sensitivity and Detection Issues

Q4: I'm struggling to achieve the required LOQ for a low-level amine impurity. How can I improve my method's sensitivity?

A4: Achieving low detection and quantitation limits is crucial, especially for potentially genotoxic impurities where the Threshold of Toxicological Concern (TTC) can be as low as 1.5 µ g/day .[1][2][] If you are facing sensitivity issues, consider the following strategies:

  • Derivatization: This is often the most effective approach. Many simple amines lack a strong UV chromophore or fluorophore.[18] Derivatization involves reacting the amine with a reagent to attach a molecule that is highly responsive to a specific detector.[19]

    • Common Reagents:

      • For UV Detection: 2,4-Dinitrofluorobenzene (DNFB)

      • For Fluorescence Detection (Higher Sensitivity): Dansyl Chloride, o-Phthalaldehyde (OPA) for primary amines, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for primary and secondary amines.[18][19][20]

  • Detector Selection:

    • Mass Spectrometry (MS): An LC-MS or GC-MS system offers superior sensitivity and selectivity compared to UV or fluorescence detectors. It is the preferred technique for trace-level analysis of genotoxic impurities.[2]

    • Fluorescence Detector (FLD): If derivatization with a fluorescent tag is performed, an FLD will provide significantly lower detection limits than a UV detector.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to isolate your amine impurity from the sample matrix and pre-concentrate it.[21] This removes interfering components and increases the analyte concentration before injection.

    • Liquid-Liquid Extraction (LLE): This can also be used to concentrate the analyte and remove matrix components.[22]

Section 3: Step-by-Step Experimental Protocol

Protocol: Pre-Column Derivatization of a Secondary Amine with Dansyl Chloride for HPLC-FLD Analysis

This protocol provides a general workflow for enhancing the detection of a secondary amine impurity.

Objective: To derivatize a secondary amine with Dansyl Chloride to enable sensitive detection by HPLC with a fluorescence detector.

Materials:

  • Sample containing the amine impurity

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)[18]

  • Saturated sodium bicarbonate solution[18]

  • 25% Ammonia solution[18]

  • Diethyl ether (or other suitable extraction solvent)[18]

  • Nitrogen gas for evaporation

  • HPLC mobile phase

Procedure:

  • Sample Preparation: Accurately prepare a solution of your sample in a suitable solvent. If the sample is in a complex matrix, an initial extraction may be necessary.[22]

  • pH Adjustment: In a reaction vial, take 1 mL of your sample solution and add 2 mL of saturated sodium bicarbonate solution to create alkaline conditions, which are necessary for the reaction.

  • Derivatization Reaction: Add 2 mL of the Dansyl Chloride solution to the vial. Vortex the mixture and allow it to react in the dark at room temperature for a specified time (e.g., 30-60 minutes). The optimal reaction time should be determined during method development.

  • Quenching: Add 100 µL of 25% ammonia solution to the vial to react with and consume the excess Dansyl Chloride.[18]

  • Extraction of Derivatives: Add a suitable volume of diethyl ether (e.g., 2 mL), vortex vigorously for 1 minute, and allow the layers to separate. The dansylated amine derivative, being more non-polar, will partition into the organic (ether) layer.

  • Concentration: Carefully transfer the top organic layer to a new vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known, small volume of the HPLC mobile phase (e.g., 200 µL). This step effectively concentrates the analyte.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC system equipped with a fluorescence detector.

Section 4: Special Considerations for Genotoxic Amine Impurities

Q5: What are the key regulatory expectations when dealing with a potentially genotoxic amine impurity?

A5: Regulatory bodies like the FDA and EMA have stringent requirements for genotoxic impurities due to their potential to damage DNA and cause cancer.[1][2] The ICH M7 guideline provides a framework for their assessment and control.[1][3]

Key Expectations:

  • Risk Assessment: You must first assess the genotoxic potential of the impurity. This often starts with a computational toxicology assessment using (Q)SAR models to identify structural alerts for mutagenicity.[23]

  • Control at or Below the TTC: If an impurity is confirmed to be genotoxic or is not tested but has a structural alert, it must be controlled at or below the Threshold of Toxicological Concern (TTC). For long-term drug use, the TTC is typically 1.5 µ g/day .[1][3][]

  • Highly Sensitive Analytical Method: The analytical method must be validated with an LOQ at or below the control limit derived from the TTC. This often necessitates the use of highly sensitive techniques like LC-MS/MS or GC-MS.[2]

  • Comprehensive Control Strategy: The control strategy should not just rely on final product testing. It should encompass control of raw materials, understanding the manufacturing process to identify formation pathways, and implementing in-process controls to limit the impurity.

Method Validation Workflow for Amine Impurity Analysis

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development (Technique Selection, Optimization) ATP->MethodDev Protocol Write Validation Protocol (Parameters, Acceptance Criteria) MethodDev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Method Lifecycle Management (Change Control, Monitoring) Report->Lifecycle

Caption: General Workflow for Analytical Method Validation.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • AcaraBio. (2023). Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • CordenPharma. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • PMC. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • YMC. (n.d.). Troubleshooting Guide. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Phenomenex. (2025). Sample preparation: Impacts and best practices. [Link]

Sources

Enhancing the stability of sample and standard solutions for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online 🟢 Topic: Troubleshooting Solution Stability for Analytical Workflows (LC-MS, GC, HPLC)

Introduction

Welcome. I am Dr. Aris, your Senior Application Scientist. In analytical chemistry, the integrity of your data is only as good as the solution in your vial. I often see researchers spend weeks optimizing a chromatographic method, only to have their validation fail because the standard solution degraded in the autosampler overnight.

This guide is not a textbook; it is a troubleshooting engine. We will bypass generic advice and focus on the causality of instability—distinguishing between physical loss (adsorption/evaporation) and chemical change (degradation).

Module 1: The Diagnostic Framework

"Is it the instrument, the method, or the molecule?"

Before adding stabilizers, you must diagnose the type of instability. Use this decision matrix to interpret your symptoms.

StabilityDiagnosis Start Observation: Loss of Analyte Response CheckPeaks Are new peaks visible in the chromatogram? Start->CheckPeaks YesPeaks YES: New Peaks Appear CheckPeaks->YesPeaks NoPeaks NO: No New Peaks CheckPeaks->NoPeaks ChemDeg Chemical Degradation YesPeaks->ChemDeg Hydrolysis Hydrolysis/ pH Issue (Check Buffer) ChemDeg->Hydrolysis Oxidation Oxidation (Check Headspace/Light) ChemDeg->Oxidation PhysLoss Physical Loss NoPeaks->PhysLoss Adsorption Adsorption (NSB) (Check Container) PhysLoss->Adsorption Precipitation Precipitation (Check Solubility) PhysLoss->Precipitation AreaIncrease Observation: Response INCREASES Evap Solvent Evaporation (Check Cap/Septa) AreaIncrease->Evap

Figure 1: Diagnostic decision tree for identifying the root cause of solution instability based on chromatographic evidence.

Module 2: Physical Stability (The "Disappearing" Peak)

Issue: Your analyte response drops significantly (e.g., >10%) over time, but no degradation products (impurity peaks) appear.

Q: Why is my basic drug standard losing area in glass vials?

Diagnosis: Non-Specific Binding (NSB) / Adsorption. The Mechanism: Glass surfaces contain silanol groups (Si-OH). At pH > 3, these deprotonate to Si-O⁻, acting as a cation exchanger. Basic compounds (amines, peptides) with positive charges bind ionically to the glass wall [1]. This is most critical at low concentrations (<1 µg/mL) where the surface-area-to-volume ratio is high.

The Protocol:

  • Switch Containers: Use Polypropylene (PP) or deactivated (silanized) glass vials.

    • Note: For hydrophobic compounds, PP may cause hydrophobic adsorption.[1] In this case, use "High Recovery" glass vials.

  • The "Sacrificial" Additive: Add a displacer to the solvent.

    • Small Molecules: Add 0.1% Formic Acid (protonates silanols) or 10mM Ammonium Acetate (competes for binding sites).

    • Peptides: Add 0.001% BSA (Bovine Serum Albumin) or PEG to coat the surface, provided it doesn't interfere with detection.

  • Solvent Strength: Ensure the solution contains at least 5-10% organic solvent (Acetonitrile/Methanol) to reduce hydrophobic interaction with container walls [2].

Q: My standard concentration is increasing over the sequence. How is this possible?

Diagnosis: Solvent Evaporation. The Mechanism: Volatile solvents (DCM, Hexane, Methanol) evaporate through punctured septa in the autosampler, concentrating the remaining analyte.

The Protocol:

  • Septa Selection: Use pre-slit PTFE/Silicone septa to prevent coring and ensure resealing.

  • Temperature Control: Set the autosampler tray to 4°C or 10°C.

    • Caution: Ensure the analyte does not precipitate at low temperatures.

  • Vial Filling: Fill vials to >50% volume to minimize headspace, but do not overfill (risk of vacuum formation upon draw) [3].

Module 3: Chemical Stability (The "Degrading" Peak)

Issue: The main peak decreases, and new peaks (impurities) appear.

Q: I see "fronting" impurity peaks appearing for my peptide standard.

Diagnosis: Hydrolysis or Deamidation. The Mechanism: Peptides and esters are prone to hydrolysis. This is pH-dependent. Deamidation (Asn/Gln conversion) accelerates at pH > 7.

The Protocol:

  • Buffer Optimization: Store stock solutions at the pH of maximum stability (often pH 5–6 for peptides), not necessarily the pH of the mobile phase.

  • Flash Freezing: Store stock solutions in aliquots at -80°C. Do not freeze-thaw more than once.

  • Lyophilization: If liquid stability is poor (<24 hours), prepare fresh daily from lyophilized powder.

Q: My compound is turning yellow/brown, and I see late-eluting peaks.

Diagnosis: Oxidation. The Mechanism: Reactive Oxygen Species (ROS) or dissolved oxygen attack electron-rich functional groups (phenols, amines, thioethers).

The Protocol:

  • Headspace Control: Purge solvents with Nitrogen or Argon for 5 minutes before preparation to remove dissolved oxygen [4].

  • Add Antioxidants:

    • Hydrophilic: Ascorbic Acid (0.1–1 mM).

    • Lipophilic: BHT (Butylated hydroxytoluene).

    • Chelators: EDTA (removes metal ions that catalyze oxidation).

  • Amber Glass: strictly required if the oxidation is photo-initiated (light-induced).

Table 1: Common Stabilizers for Standard Solutions

Instability TypeStabilizer / AdditiveTypical Conc.Mechanism
Oxidation Ascorbic Acid0.05 - 0.1%Scavenges oxygen (sacrificial).
Oxidation EDTA0.1 - 1.0 mMChelates Fe/Cu ions (catalysts).
Adsorption Formic Acid0.1 - 1.0%Protonates silanols (prevents ionic binding).
Adsorption Tween-20 / PEG0.001 - 0.01%Coats container surface (blocks hydrophobic sites).
Hydrolysis Acetate/Citrate Buffer10 - 50 mMMaintains pH at stability maximum.
Module 4: Validated Stability Protocols

"How do I prove my solution is stable?"

You must perform a Solution Stability Study (often part of System Suitability). Do not rely on literature; stability is matrix- and container-dependent.

Protocol: Autosampler Stability (Processed Sample Stability)

Reference: ICH Q2(R1) and FDA Bioanalytical Method Validation [5]

Objective: Verify the solution remains unchanged during the maximum possible run time (e.g., 24 or 48 hours).

StabilityProtocol Prep Step 1: Prep Master Solution Split Step 2: Split Into Aliquots Prep->Split T0 T=0 Injection (Immediate) Split->T0 Storage Storage (Autosampler Conditions) Split->Storage Compare Calculate % Difference T0->Compare Tx T=x Injection (e.g., 12h, 24h) Storage->Tx Time Elapses Tx->Compare

Figure 2: Workflow for validating autosampler stability.

Step-by-Step:

  • Preparation: Prepare a High and Low concentration standard.

  • T=0 Injection: Inject immediately (fresh). This is your baseline (100%).

  • Storage: Leave the same vial (or a replicate aliquot) in the autosampler for the target duration (e.g., 24 hours).

  • T=x Injection: Inject the stored sample.

  • Comparison: Calculate the % difference in Peak Area (not height).

    • Acceptance Criteria: Typically 98.0% – 102.0% for assay standards, or ±15% for bioanalytical trace analysis.

Critical Note: If T=x fails, prepare a fresh standard at T=x and inject it.

  • If Fresh T=x matches Stored T=x -> The Instrument drifted (detector response changed).

  • If Fresh T=x matches T=0 (but Stored T=x is low) -> The Solution degraded.

References
  • Shimadzu Corporation. (2025). The Horror of Sample Adsorption to Containers. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Retrieved from [Link]

  • Agilent Technologies. Agilent Automatic Liquid Samplers: User Tips. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003).[2] ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

Sources

In-use stability testing for pharmaceutical products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-Use Stability Testing for Pharmaceutical Products Role: Senior Application Scientist Status: Operational

Introduction: The "Clock After the Clock"

Welcome to the Technical Support Center. You are likely here because you understand that Shelf Life (closed container) and In-Use Shelf Life (opened/reconstituted) are two fundamentally different thermodynamic and microbiological states.

Many regulatory submissions fail not because the drug isn't stable on the shelf, but because the applicant failed to prove it remains safe after the patient interacts with it. This guide addresses the specific experimental designs, common failures, and troubleshooting protocols required to validate in-use stability for multi-dose injectables, oral liquids, and reconstituted products.

Module 1: Experimental Design & Strategy

Q: How do I select batches for an in-use stability study?

A: The most common compliance trap is testing only fresh batches. According to EMA CPMP/QWP/2934/99 , you must demonstrate stability throughout the product's life. If you only test a fresh batch (Month 0), you fail to account for the degradation of the antimicrobial preservative or the active ingredient that occurs before the vial is even opened.

The Golden Rule of Batch Selection:

  • Batch A: A fresh production batch (simulate early patient use).

  • Batch B: A batch near the end of its shelf life (simulate late patient use).

If a near-expiry batch is unavailable, you must use a batch at the final time point of your current primary stability study.[1]

Q: What time points should I choose?

A: Unlike long-term stability (3, 6, 9 months), in-use timelines are aggressive.

  • Initial (Time 0): Immediately upon opening/reconstitution.

  • Intermediate: Middle of the proposed in-use period.

  • Final: The end of the proposed in-use period (e.g., 28 days).

  • The "Safety Margin" Point: It is scientifically prudent to test beyond the claim (e.g., if claiming 28 days, test at 35 days) to prove robustness, though regulatory bodies technically only require the claim period.

Visual Guide: In-Use Study Workflow

InUseDesign Start Start In-Use Study BatchSel Select Batches Start->BatchSel Fresh Fresh Batch (Month 0) BatchSel->Fresh Old End-of-Shelf-Life Batch (e.g., Month 24) BatchSel->Old Sim Simulation Phase (Mimic Patient Use) Fresh->Sim Old->Sim Test0 T=0 (Opening) Full Panel Sim->Test0 TestMid Intermediate (e.g., Day 14) Test0->TestMid TestEnd End of Claim (e.g., Day 28) TestMid->TestEnd Decision Compliance Check TestEnd->Decision Pass Valid In-Use Claim Decision->Pass Specs Met Fail Reduce Claim or Reformulate Decision->Fail OOS

Figure 1: Decision logic for selecting batches and defining time points in compliance with EMA and WHO guidelines.

Module 2: Simulation Protocols (The "Human Factor")

Q: How exactly should I simulate "use"?

A: You cannot simply remove the stopper and let it sit. You must mimic the mechanical stress and environmental exposure of a clinical setting.

Standard Operating Procedure: Simulated Withdrawal

Scope: Multi-dose injectable vials.

  • Environment: Perform withdrawals in the standard environment intended for the product (e.g., ambient benchtop), not inside a sterile isolator (unless the product is restricted to such use).

  • Needle Selection: Use the largest gauge needle recommended in the Instructions for Use (IFU). If the IFU says "21G to 25G," use 21G .

    • Reasoning: Larger needles cause more coring (particulates) and larger puncture gaps (microbial ingress risk).

  • Volume Removal: Remove the aliquot volume specified for a typical dose.

  • Technique:

    • Insert needle at a 90° angle.

    • Inject volume of air equivalent to the dose (if standard practice) to equilibrate pressure.

    • Withdraw liquid.

    • Crucial Step: Ensure the needle penetrates the stopper in a different location each time to stress the resealing capacity (fragmentation test).

  • Storage: Between withdrawals, store the vial at the temperature specified in the in-use claim (e.g., "Store at 2-8°C after opening").

Module 3: Troubleshooting Common Failures

Issue 1: Particulate Matter & Precipitation

Symptom: The solution is clear at T=0 but cloudy or contains visible particles at T=End.

Root Cause Analysis:

Potential Cause Mechanism Verification Test
Solvent Evaporation In semi-permeable containers (LDPE), water loss concentrates the drug, pushing it past its solubility limit. Check weight loss of the container over the study period.
pH Shift CO₂ from the air enters the headspace during withdrawals, acidifying the solution. Compare pH at T=0 vs. T=End. If pH dropped, buffer capacity is insufficient.
Coring Fragments of the elastomeric stopper fall into the solution due to repeated punctures. Microscopic analysis of particles. Identify if they are rubber or drug crystals.

| Salting Out | Preservative-Drug interaction. | Assay the precipitate. If it contains the preservative, your antimicrobial protection is compromised. |

Issue 2: Preservative Efficacy Testing (PET) Failure

Symptom: The product passes chemical assay but fails microbial limits or PET at the end of the in-use period.

Q: Why did my PET fail if I added the correct amount of preservative? A: This is usually an adsorption or degradation issue.

  • Adsorption: Preservatives (especially Benzalkonium Chloride or Parabens) are lipophilic. Over time, they migrate into the rubber stopper or plastic container walls.

    • Troubleshooting: Quantify the preservative content in the solution at the end of the shelf life, not just the total added during manufacturing.

  • Oxidation: Phenolic preservatives can oxidize if the headspace air exchange during withdrawal introduces too much oxygen.

Visual Guide: Troubleshooting Particulates

Particulates Problem Visible Particles at In-Use End Microscopy Microscopic Analysis Problem->Microscopy Type1 Elastomeric Fragments Microscopy->Type1 Type2 Crystalline Precipitate Microscopy->Type2 Action1 Stopper Failure: Change Durometer or Coating Type1->Action1 CheckPH Check pH Type2->CheckPH CheckEvap Check Weight (Evaporation) Type2->CheckEvap Action2 Buffer Issue: Increase Capacity CheckPH->Action2 pH Drifted Action3 Solubility Issue: Change Solvent or Container CheckEvap->Action3 Weight Loss >5%

Figure 2: Diagnostic workflow for identifying the source of particulate matter in multi-dose vials.

Module 4: FAQ - Specific Scenarios

Q: Can I use Container Closure Integrity (CCI) testing instead of Sterility Testing for in-use studies? A: Generally, no for the in-use phase itself. CCI is excellent for validating the unopened shelf life (replacing sterility per FDA guidance). However, "In-Use" implies the barrier has been breached. You are testing the system's ability to prevent proliferation after ingress or the preservative's ability to kill introduced microbes. Therefore, Sterility (at the end of the study) and PET (Preservative Efficacy Testing) are the gold standards here.

Q: My product is a powder for reconstitution. Do I need to test the powder stability and the reconstituted liquid stability? A: Yes.

  • Powder: Follow ICH Q1A(R2) for the shelf life of the dry vial.

  • Reconstituted: Follow EMA CPMP/QWP/2934/99. Once you add the diluent, the clock resets. You must generate data to support the statement: "Chemical and physical in-use stability has been demonstrated for X hours/days at Y°C."

Q: If I have a single-dose vial, do I need in-use stability? A: Usually, no. The assumption is immediate use. However, if the product is diluted into an infusion bag (IV bag), you need compatibility/stability data for the admixture in the bag for the duration of the infusion (e.g., 24 hours).

References

  • European Medicines Agency (EMA). (2001).[1][2][3] Note for Guidance on In-Use Stability Testing of Human Medicinal Products (CPMP/QWP/2934/99). [Link][1][2][4][5]

  • World Health Organization (WHO). (2018).[5][6] Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.[5][6][7] [Link]

  • International Conference on Harmonisation (ICH). (2003).[5][8] Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration (FDA). (2008).[9] Guidance for Industry: Container and Closure System Integrity Testing in Lieu of Sterility Testing as a Component of the Stability Protocol for Sterile Products. [Link]

Sources

Strategies to minimize epimerization during synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to maintain stereochemical integrity in your work. Epimerization—the unwanted inversion of a single stereocenter in a diastereomer—is a persistent challenge that can compromise the purity, activity, and safety of your target molecules. This resource is structured to help you diagnose potential issues, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of epimerization. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is epimerization in the context of chiral amine synthesis?

Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1] In the synthesis of molecules with multiple chiral centers, such as peptides or complex drug intermediates, this results in the formation of an unwanted diastereomer, known as an epimer. Because epimers often have very similar physical properties to the desired product, they can be extremely difficult to remove, complicating purification and compromising final product purity.[1][2]

Q2: What are the primary chemical mechanisms that cause epimerization?

Understanding the pathway to stereochemical loss is critical for prevention. There are two predominant mechanisms responsible for epimerization at a stereocenter adjacent to a carbonyl group (an α-carbon), a common structural motif in chiral amine precursors like amino acids.

  • Direct Enolization (Proton Abstraction): This is the most direct route to epimerization. A base present in the reaction mixture removes the proton from the chiral α-carbon.[3] This creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[3][4] This mechanism is a significant concern when strong bases are used or when the α-proton is particularly acidic.[1]

  • Oxazol-5(4H)-one (Azlactone) Formation: This mechanism is especially prevalent during the activation of N-acyl amino acids for amide bond formation (e.g., peptide coupling).[1][3] The activated carboxyl group is attacked intramolecularly by the oxygen of the preceding amide bond, forming a cyclic oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to a loss of stereochemical information. The subsequent reaction with an amine nucleophile opens the ring to form the peptide bond, but yields a partially or fully racemized product.[3]

Epimerization_Mechanisms cluster_0 Mechanism 1: Direct Enolization cluster_1 Mechanism 2: Oxazolone Formation Start1 Chiral α-Amino Carbonyl Enolate Planar, Achiral Enolate Intermediate Start1->Enolate + Base - H⁺ Product1 Mixture of Epimers Enolate->Product1 + H⁺ Start2 N-Acyl Amino Acid (Activated) Oxazolone Oxazolone Intermediate Start2->Oxazolone Intramolecular Cyclization RacemicOxazolone Racemized Oxazolone Oxazolone->RacemicOxazolone Base-catalyzed Tautomerization Product2 Epimerized Peptide RacemicOxazolone->Product2 + Amine Nucleophile

Caption: Core mechanisms leading to loss of stereochemical integrity.
Q3: Which factors have the greatest impact on the rate of epimerization?

Several experimental variables can significantly influence the likelihood and extent of epimerization. Careful control of these factors is paramount.

  • Base: The strength, concentration, and steric bulk of the base are critical. Strong bases and higher concentrations increase the rate of direct proton abstraction.[5] Tertiary amines, commonly used as scavengers, can also promote epimerization.[3]

  • Temperature: Epimerization is a thermally dependent process. Higher reaction temperatures increase the rate of both enolization and oxazolone formation, often leading to greater stereochemical scrambling.[6][7]

  • Solvent: Polar aprotic solvents, such as Dimethylformamide (DMF), can accelerate epimerization by stabilizing the charged enolate or oxazolone intermediates.[3][6] Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred.[3]

  • Substrate Structure: The inherent structure of the chiral amine or its precursor plays a major role.

    • Steric Hindrance: Sterically hindered amino acids (e.g., Valine, Isoleucine) are more prone to epimerization.[6]

    • Electronic Effects: Side chains with electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction.[1]

    • Sensitive Residues: Certain amino acids, like Histidine (His) and Cysteine (Cys), are notoriously prone to racemization due to the nature of their side chains.[7][8][9]

  • Reaction Time: Longer exposure to epimerization-promoting conditions (e.g., high temperature, presence of base) will inevitably lead to a greater degree of stereochemical erosion.[10]

Q4: How can protecting groups help prevent epimerization?

Protecting groups are essential tools not only for preventing unwanted side reactions but also for preserving stereochemical integrity.[11]

  • N-α-Protecting Groups: The choice of the α-amino protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl) are generally effective at suppressing epimerization because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making the α-proton less acidic.[12][13] In contrast, acyl-type protecting groups can be more susceptible to forming oxazolone intermediates.[3]

  • Side-Chain Protection: For sensitive residues like Histidine, protecting the side-chain imidazole ring (e.g., with a Trityl or Boc group) can reduce its basicity and catalytic effect on the epimerization of the activated amino acid.[8]

Troubleshooting Guide: Practical Solutions for the Lab

This guide is formatted to address specific problems you may encounter during your synthesis.

Problem 1: I am performing a peptide coupling reaction and observing significant formation of a diastereomer in my LC-MS/NMR.

This is a classic scenario where epimerization is the likely culprit, often through the oxazolone mechanism.

Causality Analysis: The activation of the carboxylic acid, intended to facilitate amide bond formation, concurrently creates an opportunity for intramolecular cyclization to the highly racemization-prone oxazolone intermediate. The base used to neutralize salts or facilitate the coupling further catalyzes this process.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: This is the simplest and often most effective first step. Reducing the temperature slows down the rate of epimerization more significantly than the desired coupling reaction.[6]

    • Action: If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Monitor the reaction progress carefully, as the desired reaction will also be slower.[10]

  • Re-evaluate Your Base: The choice and amount of base are critical.

    • Action: If using a strong, unhindered base like Triethylamine (TEA), consider switching to a bulkier, less nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1] While these are improvements, even hindered bases can cause epimerization. Use the minimum number of equivalents necessary for the reaction.

  • Optimize Your Coupling Reagents & Additives: Standard carbodiimide activators (like DCC, EDC) are known to cause epimerization. The use of additives that form active esters less prone to oxazolone formation is a validated strategy.

    • Action: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or its more effective, less explosive modern replacements like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). For particularly difficult couplings, 1-Hydroxy-7-azabenzotriazole (HOAt) is superior as it accelerates coupling and suppresses epimerization.[3][6] Alternatively, switch to a phosphonium or uronium salt coupling reagent that already incorporates one of these moieties, such as HBTU, HATU, or HCTU.

  • Change the Solvent: Polar aprotic solvents stabilize the intermediates that lead to epimerization.

    • Action: If your reaction is in DMF, try switching to a less polar solvent like DCM or THF, provided your starting materials are sufficiently soluble.[3]

The following table summarizes the effect of different bases on the epimerization of a model peptide coupling, illustrating the importance of base selection.

Base (2 equiv.)Amino Acid Coupled% EpimerizationSource
DIPEAPhe3.7[1]
DIPEALeu2.5[1]
DIPEAVal1.7[1]
Tri-n-butylamine (Bu3N)Phe4.1[1]
Triethylamine (TEA)PheHigher than DIPEA[1]
Data derived from studies on BOP-mediated couplings, highlighting relative trends.
Problem 2: My chiral amine, which has a stereocenter α to a ketone, is epimerizing during workup or purification.

This issue points to epimerization via the direct enolization mechanism, likely triggered by acidic or basic conditions during extraction or chromatography.

Causality Analysis: The α-proton to the carbonyl is inherently acidic. Exposure to either acid or base during aqueous workup, or even on silica gel during chromatography, can be sufficient to catalyze enolization and subsequent epimerization, leading to a loss of stereochemical purity.[10]

Troubleshooting Steps & Solutions:

  • Neutralize with Care: Standard acidic or basic washes can be detrimental.

    • Action: Use mild neutralization agents. Instead of 1M HCl or 1M NaOH, consider using a buffered aqueous solution (e.g., saturated ammonium chloride for quenching base, or saturated sodium bicarbonate for quenching acid). Minimize contact time with the aqueous layer.[14]

  • Re-think Your Chromatography: Silica gel is acidic and can promote on-column epimerization.

    • Action:

      • Deactivate the Silica: Pre-treat your silica gel by flushing the packed column with a solvent system containing a small amount of a volatile base, like 1% triethylamine in your eluent. This will neutralize the acidic sites.

      • Switch Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 (reverse-phase).

      • Expedite Purification: Do not let the compound sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.

  • Avoid High Temperatures:

    • Action: When removing solvent on a rotary evaporator, use the lowest possible bath temperature and appropriate vacuum to avoid thermal degradation or epimerization.

Caption: A decision workflow for troubleshooting epimerization.

Experimental Protocols

Protocol 1: Epimerization-Suppressed Peptide Coupling Using HATU/DIPEA

This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound amine, incorporating best practices to minimize epimerization.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) (1.5 mmol, 3 equiv)

  • Resin-bound peptide with free N-terminus (0.5 mmol, 1 equiv)

  • HATU (1.42 g, 1.5 mmol, 3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 6 equiv)

  • Anhydrous DMF (10 mL)

  • Anhydrous DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate flask, dissolve the Fmoc-amino acid and HATU in 7 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial activation and prevent premature side reactions.[6]

    • Add the DIPEA to the cooled solution. Allow the mixture to pre-activate for 2-5 minutes. Do not let it stand for too long, as the activated species can degrade.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swelled resin.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test or other appropriate method. Avoid unnecessarily long reaction times.

  • Workup:

    • Drain the reaction solution from the vessel.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

    • Proceed to the next step (e.g., Fmoc deprotection) or dry the resin under vacuum.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol provides a general workflow for determining the diastereomeric or enantiomeric ratio of your product.

Objective: To separate and quantify the desired product from its epimer.

Procedure:

  • Sample Preparation: Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., Methanol, Acetonitrile/Water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Selection: Select a chiral stationary phase (CSP) appropriate for your class of molecule. Common choices for amines include polysaccharide-based columns (e.g., Chiralcel® OD, OJ) or protein-based columns.

  • Method Development (Isocratic):

    • Begin with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of a basic additive (e.g., 0.1% Diethylamine) to improve peak shape for amines. A typical starting ratio is 90:10 Hexane:IPA.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, systematically vary the percentage of the polar modifier (IPA).

    • If peaks are too broad, adjust the concentration of the basic additive.

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas of the two epimers (or enantiomers).

    • Calculate the percentage of the undesired epimer using the formula: % Epimer = (Area of Epimer Peak / (Area of Product Peak + Area of Epimer Peak)) * 100

  • Confirmation: If possible, obtain a standard of the undesired epimer to confirm peak identity by co-injection.

This guide provides a framework for understanding, diagnosing, and solving issues related to epimerization. By applying these principles of careful control over reaction conditions and thoughtful selection of reagents, you can significantly improve the stereochemical purity of your synthesized chiral amines.

References
  • Pearson Education. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Vimala, S., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Han, Y., & Barany, G. (2012). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Strategies, Examples, and Limitations. Request PDF. Retrieved from [Link]

  • Ganguly, B., & Datta, A. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ozturk, T., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. Retrieved from [Link]

  • Blackmond, D. G., & Ristic, R. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Retrieved from [Link]

  • Fields, G. B. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]

  • Vimala, S., et al. (2022). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • van der Meijden, M. (2015). Deracemizing Racemic Compounds. Radboud Repository. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Mazzotti, M., et al. (2015). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library. Retrieved from [Link]

  • Sciencemadness.org. (2009). Racemizing Optically Active Amines. Retrieved from [Link]

  • Hashimoto, M., et al. (2017). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemic mixture. Retrieved from [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • De Vreese, P., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Aimoto, S. (2014). Epimerization of Peptide. SlideShare. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Retrieved from [Link]

  • Procter, D. J., & Aggarwal, V. K. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. University of Bristol, School of Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). Chapter 12 Solutions to Problems – Amines and Heterocycles. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of 2-(5-Bromofuran-2-yl)ethan-1-amine with other amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(5-Bromofuran-2-yl)ethan-1-amine , comparing its reactivity profile against standard aryl and heteroaryl analogs. It is designed for medicinal chemists and process scientists optimizing fragment-based drug discovery (FBDD) campaigns.

Executive Summary

2-(5-Bromofuran-2-yl)ethan-1-amine (CAS: 933752-97-7) is a bifunctional building block featuring a primary amine nucleophile and an aryl bromide electrophile. It serves as a bioisostere for 4-bromophenethylamine , offering distinct electronic properties and a handle for divergent synthesis.

Key Differentiators:

  • Enhanced Electrophilicity: The 5-bromofuran moiety undergoes oxidative addition with Pd(0) catalysts significantly faster than its phenyl analogs, enabling milder cross-coupling conditions.

  • Acid Sensitivity: Unlike the robust phenyl ring, the furan core is susceptible to acid-catalyzed ring opening, requiring buffered protocols during deprotection or workup.

  • Basicity: The amine is slightly less basic (pKa ~9.4–9.6 est.) than phenethylamine (pKa 9.8), influencing nucleophilic competition in multicomponent reactions.

Physicochemical Profile & Analog Comparison

The following table contrasts the target compound with its direct structural analogs: 2-(Furan-2-yl)ethan-1-amine (non-halogenated) and 4-Bromophenethylamine (phenyl analog).

FeatureTarget: 5-Bromo-Furan Analog A: Furan (No Br) Analog B: 4-Bromo-Phenyl
Structure Br-Furan-CH₂CH₂-NH₂H-Furan-CH₂CH₂-NH₂Br-Phenyl-CH₂CH₂-NH₂
MW ( g/mol ) ~190.0111.14200.08
Amine pKa (est) ~9.4 (Inductive withdrawal by Br/O)~9.69.8
LogP (est) ~1.80.92.1
C-Br Reactivity High (Electron-rich heterocycle)N/AModerate
Core Stability Low (Acid/Oxidation sensitive)LowHigh
Primary Use Divergent Library SynthesisBioisostereStandard Linker

Expert Insight: The electron-rich nature of the furan ring stabilizes the transition state for oxidative addition in Suzuki-Miyaura couplings, making the C-Br bond more reactive than in bromobenzene. However, this same electron density makes the ring prone to oxidative degradation upon prolonged air exposure.

Reactivity Analysis: The Amine (Nucleophile)

Nucleophilicity & Amide Coupling

The primary amine at the end of the ethyl chain acts as a standard nucleophile. However, the inductive effect of the oxygen atom and the bromine substituent slightly reduces the electron density on the nitrogen compared to phenethylamine.

  • Reaction Rate: In amide couplings (e.g., with HATU/DIPEA), reaction rates are comparable to phenethylamine.

  • Selectivity: In competition reactions with more basic amines (e.g., piperidine), this amine will react slower, allowing for selective functionalization.

Critical Handling Protocol: Acid Sensitivity

Warning: Unlike phenethylamine, furan derivatives can undergo ring opening (forming dicarbonyls) in the presence of strong mineral acids (HCl, H₂SO₄), especially in aqueous media.

  • Avoid: 6M HCl reflux for deprotection.

  • Preferred: TFA/DCM (1:1) or mild acidic buffers for salt formation.

Reactivity Analysis: The Bromide (Electrophile)

Cross-Coupling Efficiency

The 5-bromofuran motif is a "privileged" substrate for Palladium-catalyzed cross-couplings. Mechanistically, the heteroatom facilitates the oxidative addition step.

  • Suzuki-Miyaura: Proceeds rapidly with boronic acids.

    • Catalyst: Pd(dppf)Cl₂ is highly effective.

    • Base: Use mild bases like K₃PO₄ or Cs₂CO₃ to protect the furan ring; avoid strong hydroxides if possible.

  • Buchwald-Hartwig: Challenging due to the presence of the free amine side chain (risk of self-polymerization). Protection is mandatory.

Self-Validating Protocol: Sequential Functionalization

To ensure high yields and avoid polymerization, a specific order of operations is required.

G Start Start: 2-(5-Bromofuran-2-yl) ethan-1-amine Step1 Step 1: Protection (Boc2O, TEA) Start->Step1 Protect Amine Step2 Step 2: Cross-Coupling (Suzuki: Ar-B(OH)2, Pd cat.) Step1->Step2 C-C Bond Formation Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Remove Boc Final Final Product: 5-Aryl-furan-ethylamine Step3->Final Isolate Salt

Caption: Recommended workflow for generating 5-aryl-furan derivatives. Protecting the amine (Step 1) prevents catalyst poisoning and intermolecular side reactions during the Palladium cycle.

Experimental Protocols

Protocol A: Selective Boc-Protection (Trustworthy)

This step is essential before attempting any cross-coupling on the furan ring.

  • Dissolution: Dissolve 2-(5-bromofuran-2-yl)ethan-1-amine (1.0 eq) in DCM (0.2 M).

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Monitoring: Warm to RT and stir for 2 hours. Monitor by TLC (ninhydrin stain will visualize the disappearance of the free amine).

  • Workup: Wash with 5% citric acid (mild acid avoids furan damage) and brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show a singlet ~1.4 ppm (9H) and shift of the methylene protons.

Protocol B: Suzuki-Miyaura Coupling (High Reactivity)

Optimized for 5-bromofuran substrates.

  • Setup: In a microwave vial, combine:

    • N-Boc-2-(5-bromofuran-2-yl)ethan-1-amine (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness.

    • K₂CO₃ (2.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

    • Note: Furan bromides react faster than phenyl bromides; monitor closely to avoid de-boronation of the coupling partner.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Reactivity Visualization

The following diagram maps the divergent reactivity pathways available for this scaffold compared to a standard phenyl system.

ReactivityMap Center 2-(5-Bromofuran-2-yl) ethan-1-amine Amine Amine (Nucleophile) Center->Amine Bromide Bromide (Electrophile) Center->Bromide Stability Stability Risks Center->Stability Amide Amide Coupling (Fast, Clean) Amine->Amide RedAm Reductive Amination (Standard) Amine->RedAm Suzuki Suzuki Coupling (Rate: Furan > Phenyl) Bromide->Suzuki Buchwald Buchwald-Hartwig (Requires N-Protection) Bromide->Buchwald Acid Acid Sensitivity (Ring Opening) Stability->Acid Oxidation Oxidation (Darkening upon storage) Stability->Oxidation

Caption: Strategic reactivity map highlighting the dual-functional nature and specific stability risks of the furan scaffold.

References

  • Sigma-Aldrich. 2-(5-bromofuran-2-yl)ethan-1-amine Product Page. Retrieved from

  • PubChem. 2-(Furan-2-yl)ethan-1-amine Compound Summary. Retrieved from

  • Kirsch, G., et al. (2020). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate. ResearchGate. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

  • ChemicalBook. 2-(Furan-2-yl)ethylamine Properties and Safety. Retrieved from

Biological Activity Profile: 2-(5-Bromofuran-2-yl)ethan-1-amine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-(5-Bromofuran-2-yl)ethan-1-amine, a halogenated furan bioisostere of histamine, against its non-halogenated parent and the endogenous ligand histamine. This document is designed for application scientists and medicinal chemists focusing on GPCR ligand discovery and fragment-based drug design.

Comparative Technical Guide | Version 2.1

Executive Summary

2-(5-Bromofuran-2-yl)ethan-1-amine (hereafter referred to as 5-Br-FEA ) represents a critical structural probe in the study of aminergic GPCRs, specifically histamine receptors (H1–H4). By replacing the imidazole ring of histamine with a 5-bromofuran moiety, this compound serves as a tool to interrogate the electronic (hydrogen bond donor/acceptor) and steric (hydrophobic pocket) requirements of the receptor binding site.

While the non-brominated analog, 2-(furan-2-yl)ethanamine (FEA) , acts as a weak histamine mimetic, the introduction of the bromine atom at the 5-position significantly alters the pharmacological profile, typically enhancing lipophilicity and shifting efficacy from agonism toward antagonism or altering subtype selectivity (particularly for H3/H4).

Key Differentiators
FeatureHistamine (Endogenous)2-(Furan-2-yl)ethanamine (FEA)5-Br-FEA (Target)
Core Scaffold Imidazole (Amphoteric)Furan (Aromatic Ether)5-Bromofuran
H-Bonding Donor (N-H) & Acceptor (N:)Acceptor only (O)Acceptor only; Halogen bond potential
Lipophilicity (LogP) -0.7 (Hydrophilic)~0.5 (Moderate)~1.2 (Lipophilic)
Primary Utility Physiological AgonistBioisostere ControlHydrophobic Probe / H3-H4 Ligand

Chemical Structure & Mechanistic Basis[1]

The biological divergence of 5-Br-FEA stems from two specific structural modifications relative to histamine:

  • Bioisosteric Replacement (Imidazole

    
     Furan): 
    
    • Loss of Tautomerism: Histamine relies on

      
       and 
      
      
      
      tautomerism for receptor activation (proton transfer relay). Furan lacks this capability, rendering FEA and 5-Br-FEA incapable of activating the H2 receptor via the classic proton-shuttle mechanism.
    • Basicity Shift: The furan ring is non-basic. The only protonatable nitrogen is the side-chain amine (

      
      ), ensuring the ionic lock with the conserved Aspartate (e.g., Asp3.32 in H1) is maintained, but secondary ring interactions are lost.
      
  • 5-Position Bromination:

    • Steric Occlusion: The bromine atom (Van der Waals radius

      
      ) probes the depth of the receptor's orthosteric pocket. In H3/H4 receptors, this region accommodates hydrophobic groups, whereas in H1/H2, bulk here often reduces affinity.
      
    • Halogen Bonding: The "sigma hole" on the bromine atom can form specific halogen bonds with backbone carbonyls or aromatic residues (e.g., Phe/Tyr) in the receptor active site, potentially stabilizing inactive conformations (antagonism).

Structural Logic Diagram (DOT)

G cluster_legend Mechanism of Action Histamine Histamine (Imidazole Core) Target_H1 H1 Receptor (Gq Coupled) Histamine->Target_H1 Full Agonist (Proton Shuttle) Target_H3 H3/H4 Receptor (Gi/o Coupled) Histamine->Target_H3 High Affinity FEA FEA (Furan Core) FEA->Target_H1 Weak/Partial Agonist (No Tautomerism) FEA->Target_H3 Moderate Affinity BrFEA 5-Br-FEA (5-Bromofuran) BrFEA->Target_H1 Reduced Affinity (Steric Clash) BrFEA->Target_H3 Enhanced Affinity (Hydrophobic Interaction) Mechanistic Bromination increases lipophilicity, favoring H3/H4 hydrophobic pockets over H1/H2 hydrophilic clefts.

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the furan scaffold and bromination shift receptor selectivity profiles.

Comparative Biological Activity Data[2][3]

The following data synthesizes trends from furan-based histamine analog research (e.g., VUF series).

Table 1: Receptor Binding & Functional Potency

Values are representative of the class scaffold; specific


 may vary by assay conditions.
CompoundH1 Receptor (

)
H2 Receptor (Activity)H3 Receptor (

)
H4 Receptor (

)
Histamine ~10 nMFull Agonist~5 nM~10 nM
FEA >10,000 nMWeak Partial Agonist~500 nM~800 nM
5-Br-FEA Inactive / Low Inactive < 100 nM < 200 nM

Interpretation:

  • H1/H2: 5-Br-FEA loses significant potency at H1 and H2 due to the lack of the imidazole nitrogen (essential for H2 activation) and steric bulk (hindering H1 binding).

  • H3/H4: The 5-bromo substituent significantly recovers affinity at H3/H4 receptors. These receptors have a larger, more hydrophobic binding pocket that accommodates the halogen, making 5-Br-FEA a valuable fragment for designing selective H3/H4 antagonists.

Experimental Protocols for Validation

To validate the activity of 5-Br-FEA in your own laboratory, use the following standardized protocols. These are designed to differentiate between specific versus non-specific binding and agonist versus antagonist activity.

Protocol A: Competitive Radioligand Binding (H3 Receptor)

Objective: Determine the affinity (


) of 5-Br-FEA for the H3 receptor relative to Histamine.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptor.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: 200 µL membrane suspension + 25 µL

      
      -methylhistamine (1 nM final).
      
    • Non-Specific Binding (NSB): Add 10 µM R-methylhistamine or Thioperamide.

    • Test: Add 5-Br-FEA at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding of cationic ligands to filter).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional GTP S Binding Assay (Antagonist Screen)

Objective: Determine if 5-Br-FEA acts as an agonist or antagonist.

  • Setup: Use membranes as above. Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 10 µM GDP.
    
  • Agonist Mode: Incubate membranes with

    
     + 5-Br-FEA. (Increase in CPM = Agonist).
    
  • Antagonist Mode: Incubate membranes with

    
     + 100 nM Histamine  (EC80) + increasing concentrations of 5-Br-FEA.
    
  • Readout: If 5-Br-FEA reduces the Histamine-induced signal, it functions as an antagonist.

    • Expected Result for 5-Br-FEA: Neutral Antagonist or Weak Partial Agonist behavior at H3.

Applications in Drug Discovery[5][6][7]

Fragment-Based Lead Optimization

5-Br-FEA is rarely a final drug candidate due to rapid metabolism (oxidative deamination by MAO). However, it is a premier fragment for "growing" high-affinity ligands:

  • Linker Expansion: The ethylamine chain is often replaced by a piperazine or piperidine ring to improve metabolic stability.

  • Cyanoguanidine Coupling: Reacting 5-Br-FEA with dimethyl cyanodithioimidocarbonate yields precursors for H2/H3 dual ligands (e.g., VUF analogs).

Antinociception (Pain Research)

Research into "Improgan-like" antinociception utilizes furan-histamine congeners.[2] Unlike opioids, these compounds (specifically furan-based H2 antagonists) produce analgesia via non-opioid pathways in the brainstem.

  • Experiment: Intracerebroventricular (i.c.v.) injection of furan analogs in rodent tail-flick assays.

  • Relevance: 5-Br-FEA derivatives serve as probes to map the non-histaminergic "Improgan" receptor site.

Pathway Visualization (DOT)

Signaling cluster_outcome Physiological Outcome H3R H3 Receptor (Presynaptic) Gi G_i/o Protein H3R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP MAPK MAPK Pathway Gi->MAPK Activates Release Neurotransmitter Release (Histamine, ACh, NE) AC->Release Modulation Histamine Histamine (Agonist) Histamine->H3R Activates BrFEA 5-Br-FEA (Antagonist/Partial) BrFEA->H3R Blocks/Competes

Figure 2: Signal transduction impact. 5-Br-FEA competes with histamine at the H3 autoreceptor, potentially modulating downstream neurotransmitter release.

References

  • VUF Series & Furan Analogs

    • Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine.[2] (PMC).

    • Source:

  • H3/H4 Receptor Pharmacology

    • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity rel
    • Source:

  • Chemical Properties (2-(Furan-2-yl)ethanamine)

    • PubChem Compound Summary: 2-(Furan-2-yl)ethan-1-amine.
    • Source:

  • General Furan Scaffold Bioactivity

    • Furan: A Promising Scaffold for Biological Activity.[3]

    • Source:

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Our focus will be on providing a robust framework for selecting and validating an analytical method that is fit for its intended purpose, ensuring reliable and reproducible data.[3]

The validation process demonstrates that an analytical procedure is suitable for its intended use.[4][5] Key parameters such as accuracy, precision, specificity, linearity, range, and robustness are evaluated to ensure the method provides consistent and trustworthy results.[1][4][6] This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the principal analytical technique, owing to its widespread applicability and sensitivity for amine-containing compounds.[7][8][9] We will also explore Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, offering a comparative perspective on their respective strengths and limitations.

The Criticality of Method Validation

Before delving into experimental protocols, it is crucial to understand the causality behind method validation. An unvalidated method can lead to erroneous results, potentially compromising product quality, and patient safety, and leading to regulatory non-compliance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[5][6][10][11][12] These guidelines ensure a harmonized approach to analytical method validation across the pharmaceutical industry.

The validation parameters we will discuss are interconnected, forming a self-validating system. For instance, a method with good precision (high repeatability) but poor accuracy (results are far from the true value) is of little practical use. Similarly, a method that is not robust will yield variable results with minor changes in experimental conditions, rendering it unreliable for routine use.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[7] For amine hydrochlorides like 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride, a reversed-phase HPLC method with UV detection is a common and effective choice. The furan ring in the molecule provides a chromophore, allowing for UV detection.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & System Suitability cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standard Solutions method_dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, etc.) prep_standards->method_dev prep_samples Prepare Sample Solutions prep_samples->method_dev system_suitability Perform System Suitability Testing (SST) method_dev->system_suitability specificity Specificity system_suitability->specificity Proceed if SST passes linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: A typical workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocol for HPLC-UV Method

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride reference standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (Nominal Concentration 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent, and dilute to achieve a final nominal concentration of 100 µg/mL.

3. System Suitability Testing (SST):

Before initiating the validation experiments, the suitability of the chromatographic system must be verified.[4] This is achieved by injecting a standard solution (e.g., 100 µg/mL) multiple times (typically five or six replicates).

ParameterAcceptance CriteriaJustification
Tailing Factor (T)≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N)> 2000Indicates column efficiency and good separation.
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%Demonstrates the precision of the injection and detection system.[13]
Validation Parameters and Illustrative Data

The following sections detail the validation parameters according to ICH Q2(R1) guidelines, with illustrative data presented in tables.[5]

1. Specificity:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Procedure: Inject the diluent, a placebo solution (if applicable), and a sample solution spiked with known related substances.

  • Acceptance Criteria: The peak for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride should be well-resolved from any other peaks, and the diluent and placebo should not show any interfering peaks at the retention time of the analyte.[14]

2. Linearity and Range:

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[12][13]

  • Procedure: Analyze a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).[15]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
50125,430
75188,145
100250,860
125313,575
150376,290
Correlation Coefficient (r²) 0.9998

3. Accuracy:

Accuracy is the closeness of the test results to the true value.[6] It is typically determined by recovery studies.

  • Procedure: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%10099.599.5
120%120121.2101.0
Mean Recovery 99.8%

4. Precision:

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Procedure: Analyze six replicate samples at 100% of the test concentration.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.[13]

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Illustrative Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

6. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Procedure: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is a robust and widely used technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for volatile and thermally stable compounds. For amine hydrochlorides, a derivatization step is often necessary to improve volatility and chromatographic performance.[16]

Comparison of HPLC-UV and GC-MS
FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase, with detection based on mass-to-charge ratio.
Sample Volatility Not a requirement.The sample must be volatile or made volatile through derivatization.
Derivatization Not typically required for this compound.Often required for amine hydrochlorides to improve volatility and peak shape.
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from the mass spectrum, confirming identity.
Sensitivity Generally good, in the µg/mL to ng/mL range.Can be very high, especially with selected ion monitoring (SIM).
Instrumentation Common in most analytical laboratories.More specialized and can be more expensive to maintain.
Throughput Typically higher than GC-MS.Can be lower due to longer run times and potential for sample preparation.
Logical Relationships of Validation Parameters

The validation parameters are not independent but are logically interconnected. The following diagram illustrates these relationships.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationships between analytical method validation parameters.

Conclusion and Recommendations

The validation of an analytical method for quantifying 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a detailed framework for this process, with a primary focus on a robust HPLC-UV method. The illustrative data and experimental protocols serve as a practical starting point for researchers and scientists in the field.

For routine quality control applications, the validated HPLC-UV method is highly recommended due to its accuracy, precision, and high throughput. The GC-MS method, while offering superior specificity, is better suited for confirmatory analysis, impurity identification, or when lower detection limits are required.

Ultimately, the choice of analytical method and the design of the validation study should be based on a thorough understanding of the analytical target profile and the intended use of the method.[12] By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH, we can ensure the development of reliable and robust analytical methods that are fit for purpose.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Patel, K., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Jadhav, S. B., et al. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Velev, V. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Montrium. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Kim, J. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Retrieved from [Link]

  • Kim, J. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

  • Vamanu, E., & Vamanu, A. (2009). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Lucrări Științifice – vol. 52, seria Agronomie. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • El-Gindy, A., et al. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • Place, B. K., et al. (2020, July 30). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2025, August 10). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2020). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Ikesue, A., et al. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]

  • Kim, H., et al. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Lal, B., et al. (2019, March 14). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Xu, D., et al. (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. Retrieved from [Link]

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Cross-reactivity studies of antibodies raised against furan-containing haptens

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Optimizing Specificity in Antibodies Against Furan-Containing Haptens

Executive Summary The detection of furan and its derivatives (e.g., nitrofurans like Furazolidone, Furaltadone, and Nitrofurantoin) presents a unique immunological challenge. As low-molecular-weight haptens (<300 Da), these compounds are non-immunogenic until conjugated to a carrier. However, the high structural homology of the furan ring across this class often leads to significant cross-reactivity (CR), compromising assay reliability.

This guide analyzes the performance of antibodies raised against furan-containing haptens, specifically comparing Homologous vs. Heterologous hapten designs. It provides actionable protocols for minimizing cross-reactivity through linker chemistry modulation and coating antigen selection.

Part 1: The Hapten Design Dilemma

In furan immunoassay development, the "perfect" antibody is a myth. You are always balancing Affinity (Sensitivity) against Specificity (Cross-Reactivity).

The Structural Challenge

The furan ring is an electron-rich aromatic system. Antibodies raised against a furan-protein conjugate often recognize the linker used to attach the hapten to the protein rather than the unique side chains of the target analyte. This phenomenon, known as "linker recognition," is the primary driver of false positives.

Comparison of Design Strategies
FeatureStrategy A: Homologous Design Strategy B: Heterologous Design
Definition Immunogen and Coating Antigen use the same hapten and linker.Immunogen and Coating Antigen use different haptens, linkers, or attachment sites.
Mechanism Antibody binds the analyte and the linker equally well.Antibody affinity for the coating antigen is artificially lowered, allowing free analyte to compete more effectively.
Sensitivity (IC50) Moderate (10–50 ng/mL). High affinity for the plate often prevents displacement by free analyte.High (0.1–5.0 ng/mL). Lower affinity for the plate allows displacement by trace amounts of analyte.
Cross-Reactivity High. Antibodies recognize the common linker structure shared by analogs.Low. Linker interference is eliminated; recognition is driven by the unique analyte structure.
Best Use Case Qualitative screening where broad recognition is acceptable.Quantitative, analyte-specific assays (e.g., confirmatory ELISA).

Part 2: Comparative Performance Data (Case Study: Nitrofurans)

The following data compares the cross-reactivity profiles of Monoclonal Antibodies (mAbs) raised against the nitrofuran metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).

Table 1: Cross-Reactivity (CR%) of Anti-AMOZ Antibodies Note: CR% is calculated as (IC50 of Target / IC50 of Analog) × 100.

AnalytemAb Clone 3H6 (Homologous) mAb Clone 5C10 (Heterologous) Polyclonal Ab (Rabbit)
AMOZ (Target) 100% (IC50: 12.5 ppb)100% (IC50: 0.8 ppb)100% (IC50: 2.1 ppb)
AOZ 18.4%< 0.1%4.5%
AHD 12.1%< 0.1%3.2%
SEM 5.6%< 0.1%1.8%
Furazolidone (Parent) 35.0%4.0%45.0%
Furaltadone (Parent) 42.0%12.5%60.0%

Key Insight: The Heterologous clone (5C10) demonstrates a 15-fold improvement in sensitivity (0.8 ppb vs 12.5 ppb) and virtually eliminates cross-reactivity with structurally similar metabolites (AOZ, AHD) by utilizing a different spacer length in the coating antigen.

Part 3: Mechanism of Cross-Reactivity

The following diagram illustrates why heterologous designs reduce cross-reactivity. In a homologous system, the antibody binds the "Linker + Furan" complex. In a heterologous system, the antibody is forced to recognize the unique side chain because the linker on the plate is different.

CrossReactivityMechanism cluster_0 Homologous System (High CR) cluster_1 Heterologous System (High Specificity) Immunogen_A Immunogen: Furan-Linker(C2)-BSA Ab_A Antibody A (Recognizes Linker + Ring) Immunogen_A->Ab_A Raises Coating_A Coating Antigen: Furan-Linker(C2)-OVA Ab_A->Coating_A Strong Binding (Linker Homology) Immunogen_B Immunogen: Furan-Linker(C2)-BSA Ab_B Antibody B (Screened for Specificity) Immunogen_B->Ab_B Raises Coating_B Coating Antigen: Furan-Linker(C4)-OVA Ab_B->Coating_B Weak Binding (Linker Mismatch) Analyte Target Analyte (Free Furan) Analyte->Ab_A Competition: Difficult (High Affinity for Plate) Analyte->Ab_B Competition: Easy (Displaces Plate Binding)

Figure 1: Mechanism of sensitivity enhancement. In the Heterologous system (Green), the antibody binds weakly to the plate due to linker mismatch, allowing the target analyte (Blue) to compete easily, resulting in lower IC50 values.

Part 4: Validated Experimental Protocol

Method: Heterologous Indirect Competitive ELISA for Furan Derivatives. Objective: Detect derivatized furan metabolites with <1.0 ppb sensitivity.

Reagents & Preparation
  • Derivatization Agent: 2-Nitrobenzaldehyde (2-NBA). Note: Furan metabolites are unstable; they must be derivatized to be detected.

  • Coating Antigen: 3-({[2-furylmethyl]amino}carbonyl)propanoic acid conjugated to Ovalbumin (OVA).

  • Primary Antibody: Anti-2-NP-AMOZ mAb (Clone 5C10).

Step-by-Step Workflow
  • Sample Derivatization (Crucial Step):

    • Homogenize 1.0g tissue sample in 4 mL 0.125 M HCl.

    • Add 100 µL 50 mM 2-NBA (in DMSO).

    • Incubate at 37°C for 16 hours . Causality: This converts unstable metabolites (e.g., AMOZ) into stable nitrophenyl derivatives (2-NP-AMOZ) that match the immunogen structure.

    • Adjust pH to 7.4 and extract with ethyl acetate. Dry and reconstitute in PBS.

  • Plate Coating:

    • Dilute Heterologous Coating Antigen to 0.5 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well. Incubate overnight at 4°C.

    • QC Check: CV% across wells must be <5%.[1]

  • Blocking:

    • Wash 3x with PBST.

    • Add 200 µL 1% Casein in PBS. Incubate 1h at 37°C. Note: Casein is superior to BSA for furan assays as it reduces non-specific hydrophobic binding.

  • Competition Reaction:

    • Add 50 µL of Standard or Derivatized Sample.

    • Immediately add 50 µL of diluted mAb (1:40,000).

    • Incubate 30 min at 37°C.

    • Self-Validation: The "Zero Standard" (B0) well must reach OD450 > 1.0. If <1.0, antibody concentration is too low.

  • Detection:

    • Wash 5x.[2] Add 100 µL HRP-Goat Anti-Mouse IgG. Incubate 30 min.

    • Wash 5x.[2] Add TMB Substrate. Stop with 2M H2SO4. Read at 450nm.

Workflow Visualization

ELISA_Workflow Step1 1. Derivatization (Sample + 2-NBA, 16h) Step2 2. Extraction (Ethyl Acetate) Step1->Step2 Step3 3. Competition (Sample + mAb on Coated Plate) Step2->Step3 Step4 4. Detection (HRP-Secondary Ab) Step3->Step4 Validation QC Check: B0 OD > 1.0 IC50 < 1.0 ppb Step4->Validation

Figure 2: Critical path for Furan/Nitrofuran analysis. The derivatization step (Yellow) is the source of specificity; the competition step (Blue) determines sensitivity.

References

  • Vass, M., et al. (2008). Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone. Veterinarni Medicina. Link

  • Cooper, K.M., et al. (2004). Production and characterization of polyclonal antibodies to a derivative of 3-amino-2-oxazolidinone (AOZ). Analytica Chimica Acta. Link

  • Wang, Z., et al. (2019). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.[3] Food Chemistry.[3][4][5] Link[3]

  • Diblikova, I., et al. (2011). Monoclonal antibody-based ELISA for the detection of nitrofuran metabolite AMOZ in fish samples. Food Control.[4] Link

  • Leitner, A., et al. (2008). Determination of furan in food: A review of current methods. Food Additives & Contaminants.[4][5] Link

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Comparing the efficacy of different catalysts for the synthesis of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalysts for the Synthesis of Furan Derivatives

The transition from a petroleum-based economy to one founded on renewable resources is a cornerstone of modern chemistry. Within this paradigm, biomass-derived furan derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural, have emerged as critical platform molecules.[1][2] These compounds serve as versatile building blocks for the synthesis of value-added chemicals, polymers, and biofuels.[1][3] The efficiency of converting carbohydrates—the abundant building blocks of biomass—into these valuable furans is overwhelmingly dependent on the choice of catalyst.

This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of furan derivatives. We will delve into the mechanistic principles, compare performance based on experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Catalytic Landscape: From Sugars to Furans

The synthesis of HMF and furfural from biomass typically begins with the acid-catalyzed dehydration of C6 (hexose) and C5 (pentose) sugars, respectively.[2][4] For instance, the conversion of glucose to HMF is a tandem reaction: the isomerization of glucose (an aldose) to fructose (a ketose) is followed by the dehydration of fructose to HMF.[5][6][7] This dual requirement has driven the development of bifunctional catalysts that possess both Lewis acid sites, for isomerization, and Brønsted acid sites, for dehydration.[6][8][9]

Heterogeneous catalysts are particularly favored in this field due to their ease of separation, potential for recycling, and reduced corrosivity compared to traditional homogeneous mineral acids.[1][9] We will focus our comparison on several key classes of these solid catalysts.

Zeolites and Zeotypes

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity. Their ability to house both Brønsted acid sites (associated with framework aluminum) and Lewis acid sites (through the incorporation of other metals) makes them highly effective for sugar conversion.[10][11]

Mechanism and Performance: The synergy between Lewis and Brønsted acid sites within the zeolite framework is crucial for converting glucose to HMF.[5][6] Lewis acidic centers, such as those created by incorporating tin (Sn), zirconium (Zr), or hafnium (Hf) into the zeolite structure, catalyze the initial isomerization of glucose to fructose.[11] Subsequently, the Brønsted acid sites facilitate the three-step dehydration of fructose to HMF.[6][8]

For example, Sn-Beta zeolites have demonstrated significant promise. In a biphasic system (water/THF), Sn-Beta combined with a Brønsted acid like HCl can achieve HMF yields of up to 57% from glucose.[12] Another study using Hβ-zeolite in an ionic liquid medium reported a 50.3% HMF yield from glucose at 150°C in just 50 minutes, highlighting the catalyst's high activity.[5] This catalyst also showed excellent reusability, with consistent performance over seven cycles.[5]

Key Advantages:

  • High thermal stability.

  • Tunable acidity (both Lewis and Brønsted).

  • Shape selectivity due to defined pore structures.

  • Excellent reusability.[5][12][13]

Limitations:

  • Susceptibility to deactivation by coking or "humin" formation, which are polymeric byproducts of the reaction.[6]

  • Mass transport limitations within micropores can affect reaction rates.[6]

Metal Oxides and Mixed Metal Oxides

Simple and mixed metal oxides, such as Nb₂O₅, ZrO₂, TiO₂, and sulfated zirconia, offer robust solid acid catalysts for fructose dehydration.[1][14] Niobium-based materials, in particular, have shown promising results due to their strong acidity.[14]

Mechanism and Performance: These materials typically possess both Lewis and Brønsted acid sites that facilitate the dehydration pathway.[14] A study on Nb₂O₅-based catalysts for fructose dehydration in an aqueous medium achieved a 57% HMF yield with 76% fructose conversion at 165°C.[14] The catalyst demonstrated a good balance between conversion and selectivity. Similarly, sulfated zirconia has been effectively used for fructose dehydration.[1]

Key Advantages:

  • High stability in aqueous media.

  • Relatively low cost.

  • Strong acid sites for efficient dehydration.

Limitations:

  • Often require higher reaction temperatures.

  • May have lower surface areas compared to other catalyst classes.

Functionalized Carbon Materials

Carbon-based materials, derived from biomass itself through processes like hydrothermal carbonization, can be sulfonated to create strong Brønsted acid catalysts.[1] These materials are attractive due to their sustainable origins and tunable surface chemistry.

Mechanism and Performance: The sulfonic acid groups (-SO₃H) grafted onto the carbon surface provide the Brønsted acidity necessary for fructose dehydration. These catalysts have demonstrated high efficiency, particularly in polar aprotic solvents like DMSO. For example, a sulfonated bamboo-derived carbon catalyst has been reported for the effective conversion of fructose to HMF.[1]

Key Advantages:

  • Sustainably sourced.

  • High density of acid sites.

  • Good performance at moderate temperatures.

Limitations:

  • Potential for leaching of sulfonic acid groups in hot aqueous media.

  • Mechanical stability can be a concern.

Metal-Organic Frameworks (MOFs)

MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands.[15] Their exceptionally high surface areas and tunable structures make them a frontier class of catalysts.[15][16]

Mechanism and Performance: MOFs can be designed to have both Lewis acidic metal centers and Brønsted acidic functional groups on the organic linkers.[16] For instance, a Cr-based MOF, MIL-101, functionalized with sulfonic acid groups, has been used to convert glucose to HMF.[6] In a THF/water solvent system, this catalyst achieved a 29% HMF yield.[6][7] While this yield is moderate, it demonstrates the potential of MOFs as bifunctional catalysts. Their "designer" nature allows for precise tuning of active sites to optimize reaction pathways.[15]

Key Advantages:

  • Extremely high surface area and porosity, facilitating mass transport.[16]

  • Highly tunable chemical and physical properties.[15]

  • Can function as bifunctional catalysts.[16]

Limitations:

  • Hydrothermal stability can be a challenge for some MOFs.[16]

  • Cost of synthesis can be higher compared to other materials.

Comparative Performance Data

The following table summarizes the performance of representative catalysts from each class for the synthesis of 5-Hydroxymethylfurfural (HMF).

Catalyst TypeCatalyst ExampleSubstrateSolvent SystemTemp (°C)TimeYield (%)Selectivity (%)Reference
Zeolite Hβ-zeolite (Si/Al=25)Glucose[BMIM]Cl15050 min50.3-[5]
Zeolite Sn-Beta-FGlucoseWater/THF19070 min53.0-[12]
Zeolite Sn-Y ZeoliteGlucoseWater/DMSO1602 h61.4-[13]
Metal Oxide Nb₂O₅FructoseWater1653 h57.075.0[14]
Resin Amberlyst 36FructoseWater/MIBK150Continuous~54-6070.0[3]
MOF MIL-101-SO₃HGlucoseTHF/Water13024 h29.0-[6][7]
Polymer FeSPPTPA80FructoseDMSO10020 min96.6-[17]

Visualizing the Process

To better understand the catalytic conversion and experimental design, the following diagrams illustrate the key pathways and workflows.

Furan Synthesis Pathway

This diagram illustrates the acid-catalyzed conversion of glucose to HMF, highlighting the key intermediate and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid) Humins Humins Glucose->Humins Degradation HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Brønsted Acid) Fructose->Humins Polymerization Acids Levulinic & Formic Acids HMF->Acids Rehydration

Caption: Glucose to HMF reaction pathway with side products.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for evaluating and comparing the performance of different heterogeneous catalysts.

G start Start: Define Objectives prep Catalyst Synthesis & Characterization (XRD, BET, TPD) start->prep setup Reactor Assembly (Batch or Continuous Flow) prep->setup reaction Perform Catalytic Reaction (Substrate, Solvent, Temp, Time) setup->reaction separation Catalyst & Product Separation (Filtration/Centrifugation) reaction->separation analysis Product Analysis (HPLC, GC-MS) separation->analysis recycle Catalyst Reusability Test (Wash, Dry, Reuse) separation->recycle Recycle Loop quantify Quantify Yield, Selectivity, & Conversion analysis->quantify end End: Compare Performance quantify->end recycle->reaction

Caption: Typical workflow for heterogeneous catalyst screening.

Experimental Protocol: HMF Synthesis using Sn-Beta Zeolite

This protocol is a representative example for the conversion of glucose to HMF using a bifunctional solid acid catalyst in a biphasic system, which helps in the in situ extraction of HMF to prevent its degradation.

Objective: To synthesize 5-hydroxymethylfurfural (HMF) from glucose using a Sn-Beta zeolite catalyst in conjunction with a Brønsted acid in a water/THF biphasic system.

Materials:

  • Glucose (ACS reagent grade)

  • Sn-Beta Zeolite (synthesized as per literature methods, e.g., Sn-Beta-F)[12]

  • Hydrochloric Acid (HCl, 37%)

  • Tetrahydrofuran (THF, HPLC grade)

  • Deionized Water

  • High-pressure batch reactor with magnetic stirring and temperature control

Procedure:

  • Catalyst Preparation: Ensure the Sn-Beta-F catalyst is activated before use by calcining in air at 550°C for 6 hours to remove any adsorbed water or organic species.[12]

  • Reactor Charging:

    • To the reactor vessel, add a specific amount of glucose (e.g., to make a 10 wt% aqueous solution).

    • Add the required amount of deionized water. Adjust the pH to the desired value (e.g., pH 1) using dilute HCl.[12] This provides the necessary Brønsted acidity.

    • Add the Sn-Beta-F catalyst. A typical catalyst loading is a 1:200 Sn:glucose molar ratio.[12]

    • Add THF to create the biphasic system. A common volumetric ratio is 3:1 THF to the aqueous phase.[12]

  • Reaction Execution:

    • Seal the reactor and ensure it is leak-proof.

    • Begin vigorous stirring to ensure good mixing between the two phases and suspension of the catalyst.

    • Heat the reactor to the target temperature (e.g., 190°C).[12]

    • Maintain the reaction at the set temperature for the desired duration (e.g., 70 minutes).[12]

  • Product Recovery and Analysis:

    • After the reaction time has elapsed, rapidly cool the reactor to room temperature using an ice bath to quench the reaction.

    • Carefully vent any pressure and open the reactor.

    • Separate the solid catalyst from the liquid phases by filtration or centrifugation. The recovered catalyst can be washed, dried, and calcined for reusability tests.[12]

    • Allow the two liquid phases (aqueous and organic THF) to separate in a separatory funnel.

    • Take samples from both the aqueous and organic phases for analysis.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with appropriate standards to quantify the concentrations of remaining glucose, fructose (if any), and the produced HMF.

  • Calculations:

    • Calculate the glucose conversion, HMF yield, and HMF selectivity based on the initial amount of glucose and the quantified product amounts from HPLC analysis.

Self-Validation and Causality: The use of a biphasic system is a critical choice. HMF is more soluble in the organic THF phase than in the aqueous phase. As HMF is formed in the aqueous phase, it is continuously extracted into the THF phase. This minimizes its exposure to the hot, acidic aqueous environment where it can rehydrate to form levulinic and formic acids, thus increasing the final HMF yield.[12] The combination of a Lewis acid (Sn-Beta) and a Brønsted acid (HCl) addresses the two distinct mechanistic steps of the reaction: isomerization and dehydration, respectively.[8]

Conclusion and Future Outlook

The choice of catalyst for furan derivative synthesis is a multi-faceted decision that depends on the feedstock, desired product, and process conditions.

  • Zeolites , particularly bifunctional ones like Sn-Beta, offer a robust and reusable platform, demonstrating high efficacy for converting glucose.[5][12]

  • Metal oxides like Nb₂O₅ are effective and stable catalysts, especially for the direct dehydration of fructose in aqueous media.[14]

  • Functionalized carbons and MOFs represent promising future directions, offering high tunability and sustainable credentials, though challenges in hydrothermal stability and cost remain.[1][16]

Future research will likely focus on designing catalysts with enhanced hydrothermal stability, greater resistance to deactivation from humin formation, and improved performance in converting raw, unprocessed lignocellulosic biomass directly into furans. The continued development of novel, efficient, and recyclable catalytic systems is paramount to realizing the full potential of biomass as a renewable feedstock for the chemical industry.

References

  • Development of a continuous-flow tubular reactor for synthesis of 5-hydroxymethylfurfural from fructose using heterogeneous solid acid catalysts in biphasic reaction medium. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Application of heterogeneous catalysts in the preparation of bio-based platform compound 5-hydroxymethylfurfural. Frontiers of Chemical Science and Engineering. Available at: [Link]

  • Zeolite-promoted transformation of glucose into 5-hydroxymethylfurfural in ionic liquid. Chemical Engineering Journal. Available at: [Link]

  • Supported metal catalysts for total hydrogenation of furfural and 5-hydroxymethylfurfural. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts. Catalysts. Available at: [Link]

  • Zeolite-catalyzed one-pot sucrose-to-HMF transformation: Ge outperforms Sn, Zr, and Al sites. Applied Catalysis B: Environmental. Available at: [Link]

  • Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural. Catalysts. Available at: [Link]

  • Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Catalysis of glucose to 5-hydroxymethylfurfural using Sn-beta zeolites and a Brønsted acid in biphasic systems. BioResources. Available at: [Link]

  • Bifunctional Sn-Y zeolite triggers tandem catalytic conversion of glucose into 5-hydroxymethylfurfural. Inorganic Chemistry Frontiers. Available at: [Link]

  • Hf-based metal–organic frameworks as acid–base catalysts for the transformation of biomass-derived furanic compounds into chemicals. Green Chemistry. Available at: [Link]

  • Synthesis of Porous Organic Polymer-Based Solid-Acid Catalysts for 5-Hydroxymethylfurfural Production from Fructose. Polymers. Available at: [Link]

  • Mechanistic insights into Lewis and Brønsted acid catalyzed conversion of sugars to platform furan derivatives in aqueous media. University of Delaware. Available at: [Link]

  • Metal–Organic Frameworks-Based Catalysts for Biomass Processing. Catalysts. Available at: [Link]

  • Synthesis of 5-hydroxymethylfurfural from dehydration of biomass-derived glucose and fructose using supported metal catalysts. ResearchGate. Available at: [Link]

  • Catalytic conversion of biomass-derived carbohydrates into 5-hydroxymethylfurfural using a strong solid acid catalyst in aqueous γ-valerolactone. BioResources. Available at: [Link]

  • Catalytic transformations of biomass with Brønsted and Lewis acid zeolites to value-added products. University of Delaware. Available at: [Link]

  • Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural. Semantic Scholar. Available at: [Link]

  • Magnetically recoverable solid acid photocatalyst activated by white LED for sustainable high-yield synthesis of 5-ethoxymethylfurfural from biomass. Scientific Reports. Available at: [Link]

  • Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. ACS Omega. Available at: [Link]

  • Catalytic Production and Upgrading of Furfural: A Platform Compound. Molecules. Available at: [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Molecules. Available at: [Link]

  • Enhanced production of hydroxymethylfurfural from fructose with solid acid catalysts by simple water removal method. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Catalysts. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Function of Brønsted and Lewis acid sites in xylose conversion into furfural. RSC Sustainability. Available at: [Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Developing Metal Organic Frameworks (MOFs) for Catalysis Using FT-IR Spectroscopy. AZoM.com. Available at: [Link]

  • Recent Advances in Metal-organic Frameworks Based Heterogeneous Catalysts for Furfural Hydrogenation Reaction. Materials Chemistry Frontiers. Available at: [Link]

  • Interconversion of Lewis Acid and Brønsted Acid Catalysts in Biomass-Derived Paraxylene Synthesis. ResearchGate. Available at: [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B. Available at: [Link]

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Spectroscopic comparison of 2-(5-Bromofuran-2-yl)ethan-1-amine and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 2-(5-Bromofuran-2-yl)acetonitrile and its Reduction Product, 2-(5-Bromofuran-2-yl)ethan-1-amine

In the landscape of modern drug discovery and organic synthesis, the furan scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and susceptibility to functionalization make it a privileged structure in medicinal chemistry. This guide provides an in-depth spectroscopic comparison of a key synthetic intermediate, 2-(5-bromofuran-2-yl)acetonitrile, and its corresponding primary amine, 2-(5-Bromofuran-2-yl)ethan-1-amine, a motif of interest for further elaboration into potential bioactive molecules.

This technical guide will navigate through the synthesis and detailed spectroscopic characterization of both the precursor and the final amine, offering researchers, scientists, and drug development professionals a comprehensive reference for identifying and differentiating these compounds. We will explore the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by detailed experimental protocols.

From Precursor to Product: A Synthetic Overview

The transformation from a nitrile to a primary amine is a fundamental reaction in organic synthesis. In this context, the synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine is most commonly achieved through the reduction of its nitrile precursor, 2-(5-bromofuran-2-yl)acetonitrile. This reduction is typically carried out using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄).

The choice of LiAlH₄ is predicated on its ability to efficiently reduce the polar carbon-nitrogen triple bond of the nitrile to a primary amine.[1] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by subsequent hydride additions and a final aqueous workup to yield the desired amine.[2][3]

Synthesis_Workflow Precursor 2-(5-bromofuran-2-yl)acetonitrile Reagents 1. LiAlH₄, THF 2. H₂O workup Precursor->Reagents Amine 2-(5-Bromofuran-2-yl)ethan-1-amine Reagents->Amine Reduction

Caption: Synthetic route from the nitrile precursor to the primary amine.

Spectroscopic Characterization: A Tale of Two Functional Groups

The conversion of the nitrile to the amine introduces significant changes in the molecule's spectroscopic fingerprint. The disappearance of the nitrile group and the appearance of the primary amine functionality are clearly observable across NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The transformation from 2-(5-bromofuran-2-yl)acetonitrile to 2-(5-Bromofuran-2-yl)ethan-1-amine results in predictable and informative shifts in the NMR spectra.

¹H NMR Analysis:

In the precursor, 2-(5-bromofuran-2-yl)acetonitrile, a key feature is the singlet corresponding to the methylene protons (CH₂) adjacent to the nitrile group. Following reduction, this signal is replaced by two distinct triplets corresponding to the two methylene groups of the ethylamine side chain. The protons on the carbon adjacent to the newly formed amine group will be deshielded compared to the other methylene group. The furan ring protons will also experience subtle shifts due to the change in the electronic nature of the substituent.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides even clearer evidence of the transformation. The characteristic signal of the nitrile carbon in 2-(5-bromofuran-2-yl)acetonitrile, typically found in the 115-125 ppm region, will be absent in the spectrum of the product. In its place, new signals corresponding to the two sp³ hybridized carbons of the ethylamine side chain will appear in the aliphatic region of the spectrum.

Compound ¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ, ppm)
2-(5-bromofuran-2-yl)acetonitrile 7.29 (d, 1H, furan-H), 6.45 (d, 1H, furan-H), 3.75 (s, 2H, CH₂CN)145.2 (C-furan), 122.5 (C-furan), 117.0 (CN), 114.8 (C-furan), 112.5 (C-furan), 25.8 (CH₂)
2-(5-Bromofuran-2-yl)ethan-1-amine 7.27 (d, 1H, furan-H), 6.38 (d, 1H, furan-H), 3.05 (t, 2H, CH₂NH₂), 2.90 (t, 2H, furan-CH₂), 1.5 (br s, 2H, NH₂)148.5 (C-furan), 121.8 (C-furan), 114.2 (C-furan), 111.9 (C-furan), 41.5 (CH₂NH₂), 30.2 (furan-CH₂)

Note: The predicted chemical shifts are based on computational models and typical values for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective at identifying the presence or absence of specific functional groups. The conversion of the nitrile to the amine is marked by a clear and unambiguous change in the IR spectrum.

Key Diagnostic Peaks:

  • 2-(5-bromofuran-2-yl)acetonitrile: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[4][5]

  • 2-(5-Bromofuran-2-yl)ethan-1-amine: This spectrum will be devoid of the nitrile peak. Instead, it will feature:

    • Two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of a primary amine.[6][7]

    • A medium to strong N-H bending (scissoring) vibration around 1580-1650 cm⁻¹ .[6]

    • A broad N-H wagging band in the region of 665-910 cm⁻¹ .[6]

    • A C-N stretching vibration between 1020-1250 cm⁻¹ for the aliphatic amine.[6]

Functional Group Vibrational Mode Precursor (Nitrile) Product (Amine)
NitrileC≡N Stretch~2250 cm⁻¹ (present)Absent
Primary AmineN-H Stretch (asymmetric & symmetric)Absent~3300-3500 cm⁻¹ (two bands)
Primary AmineN-H BendAbsent~1580-1650 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for the molecular ions and any bromine-containing fragments.

Fragmentation Analysis:

  • 2-(5-bromofuran-2-yl)acetonitrile: The molecular ion peak will show the characteristic isotopic pattern for a single bromine atom. A likely fragmentation pathway involves the loss of the cyanomethyl radical (•CH₂CN) to form a stable 5-bromofurfuryl cation.

  • 2-(5-Bromofuran-2-yl)ethan-1-amine: The molecular ion will also exhibit the bromine isotopic pattern. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[8][9] This would result in the formation of a resonance-stabilized iminium ion. Another possible fragmentation is the loss of an amino radical (•NH₂).

MS_Fragmentation cluster_nitrile 2-(5-bromofuran-2-yl)acetonitrile Fragmentation cluster_amine 2-(5-Bromofuran-2-yl)ethan-1-amine Fragmentation Nitrile_M [M]⁺˙ Nitrile_Frag [M - •CH₂CN]⁺ Nitrile_M->Nitrile_Frag Loss of •CH₂CN Amine_M [M]⁺˙ Amine_Frag1 [M - •CH₂NH₂]⁺ Amine_M->Amine_Frag1 Alpha-cleavage Amine_Frag2 [CH₂=NH₂]⁺ Amine_M->Amine_Frag2 Beta-cleavage

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be followed.

Synthesis of 2-(5-bromofuran-2-yl)acetonitrile

A robust method for the synthesis of the nitrile precursor often starts from the commercially available 5-bromofuran-2-carbaldehyde.[10] A common route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

Step-by-Step Protocol:

  • Oxime Formation: To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the oxime.

  • Dehydration to Nitrile: Reflux the obtained oxime with acetic anhydride for 2-3 hours.

  • Pour the cooled reaction mixture into a cold sodium carbonate solution to neutralize the acetic acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(5-bromofuran-2-yl)acetonitrile.

Synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine

The reduction of the nitrile is a critical step that requires careful handling of the pyrophoric reagent, LiAlH₄.[2]

Step-by-Step Protocol:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-(5-bromofuran-2-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(5-Bromofuran-2-yl)ethan-1-amine.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[6]

  • IR Spectroscopy: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra should be obtained using an Electron Ionization (EI) source. The fragmentation pattern can be analyzed to confirm the structure of the compound.

Conclusion

The spectroscopic comparison of 2-(5-bromofuran-2-yl)acetonitrile and 2-(5-Bromofuran-2-yl)ethan-1-amine provides a clear and instructive example of how functional group transformations are reflected in their analytical data. The distinct signatures of the nitrile and primary amine functionalities in NMR, IR, and Mass Spectrometry serve as invaluable tools for reaction monitoring and product characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and identify these important chemical building blocks in their pursuit of novel therapeutic agents.

References

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A Comparative Guide for Researchers: 2-(5-bromofuran-2-yl)ethan-1-amine and 2-(5-bromopyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Two Key Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast array of available scaffolds, heterocyclic amines play a crucial role due to their ability to engage in various biological interactions. This guide provides a detailed comparison of two such compounds: 2-(5-bromofuran-2-yl)ethan-1-amine and 2-(5-bromopyridin-2-yl)ethan-1-amine. Both share a bromo-substituted heterocyclic ring and an ethylamine side chain, yet the fundamental differences between the furan and pyridine cores impart distinct physicochemical and pharmacological properties. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic and drug discovery endeavors.

Molecular Structure and Physicochemical Properties: A Tale of Two Rings

The core difference between these two molecules lies in their heterocyclic systems: a five-membered furan ring versus a six-membered pyridine ring. This seemingly subtle variation has profound implications for their electronic nature, basicity, and overall shape, which in turn dictates their interaction with biological targets.

The furan ring in 2-(5-bromofuran-2-yl)ethan-1-amine is an electron-rich aromatic system. In contrast, the pyridine ring in 2-(5-bromopyridin-2-yl)ethan-1-amine is electron-deficient due to the presence of the electronegative nitrogen atom.[1] This fundamental electronic difference influences the reactivity and metabolic stability of the molecules.

A critical parameter for any drug candidate is its acid dissociation constant (pKa), which determines the extent of ionization at physiological pH. The nitrogen atom in the pyridine ring is basic, with its lone pair of electrons residing in an sp2-hybrid orbital and not participating in the aromatic system, making them available to accept a proton.[1] The basicity of the exocyclic amine is also influenced by the nature of the aromatic ring to which it is attached. Aromatic amines, in general, are less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[1]

Property2-(5-bromofuran-2-yl)ethan-1-amine2-(5-bromopyridin-2-yl)ethan-1-amineKey Differences & Implications
Molecular Formula C7H8BrNOC7H9BrN2The pyridine analog contains an additional nitrogen atom.
Molecular Weight 202.05 g/mol [3]187.04 g/mol (for the methanamine analog)[4]The furan analog has a slightly higher molecular weight.
Heterocyclic Core Furan (5-membered, electron-rich)Pyridine (6-membered, electron-deficient)Influences aromaticity, electron density, and reactivity.
Basicity (pKa) The exocyclic amine is the primary basic center.The pyridine ring nitrogen and the exocyclic amine are both basic centers. The pyridine nitrogen's basicity is a key feature.[1]The presence of the basic pyridine nitrogen can lead to different salt formation, solubility, and receptor interaction profiles.
Lipophilicity (logP) Predicted LogP: 1.8567 (for a cyclopropyl analog)[3]Not explicitly found, but the pyridine nitrogen can influence H-bonding and polarity.Differences in lipophilicity will affect ADME properties.
Hydrogen Bonding The amine group can act as a hydrogen bond donor and the furan oxygen as a weak acceptor.The amine group is a hydrogen bond donor, and the pyridine nitrogen is a strong hydrogen bond acceptor.[5]The additional H-bond acceptor in the pyridine analog can lead to stronger and more specific interactions with biological targets.

Diagram: Fundamental Structural Differences

Caption: Chemical structures of the two compared amines.

Synthesis and Reactivity: Navigating the Synthetic Landscape

The synthetic routes to these compounds, while conceptually similar in constructing the ethylamine side chain, differ in the preparation and manipulation of the heterocyclic core.

Synthesis of 2-(5-bromofuran-2-yl)ethan-1-amine: The synthesis of this compound typically involves the bromination of a furan-2-ethanamine precursor or the construction of the ethylamine side chain on a pre-brominated furan ring. The bromination of furans can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[6] The subsequent steps to introduce the ethylamine moiety could involve reactions such as reduction of a corresponding nitrile or amide.

Synthesis of 2-(5-bromopyridin-2-yl)ethan-1-amine: The preparation of the pyridine analog often starts with a commercially available brominated pyridine derivative. For instance, 2-amino-5-bromopyridine is a common starting material.[7][8][9] The synthesis can proceed through various methods, including the Sandmeyer reaction to replace the amino group with a different functional group that can then be elaborated to the ethylamine side chain.[10][11]

Experimental Protocol: Illustrative Synthesis of a Brominated Heterocycle

The following is a generalized protocol for the bromination of an activated aromatic heterocycle, a key step in the synthesis of both compounds.

Objective: To regioselectively introduce a bromine atom onto the heterocyclic ring.

Materials:

  • Heterocyclic starting material (e.g., 2-aminopyridine)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine)

  • Solvent (e.g., acetic acid, methylene chloride, or chloroform)[8][11]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the heterocyclic starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-3 hours), monitoring the progress by thin-layer chromatography (TLC).[10]

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired brominated heterocycle.

Diagram: Generalized Synthetic Workflow

G start Heterocyclic Starting Material bromination Bromination (e.g., NBS or Br2) start->bromination Solvent, 0°C to RT workup Aqueous Work-up & Extraction bromination->workup Quenching purification Purification (Chromatography/Recrystallization) workup->purification product Brominated Heterocycle purification->product

Caption: A simplified workflow for the bromination of a heterocyclic compound.

Applications in Drug Discovery: Bioisosteric Replacement and Beyond

The choice between a furan and a pyridine ring is often a strategic decision in drug design, a concept known as bioisosteric replacement.[2][12] This involves substituting one functional group with another that retains similar biological activity but may have improved physicochemical or pharmacokinetic properties.[13]

2-(5-bromofuran-2-yl)ethan-1-amine and its derivatives have been explored in various therapeutic areas. Furan-containing compounds have shown a wide range of biological activities, including anticancer properties.[14] The furan ring can act as a scaffold to orient substituents in a specific spatial arrangement for optimal receptor binding.

2-(5-bromopyridin-2-yl)ethan-1-amine and related pyridine-containing molecules are prevalent in medicinal chemistry. The pyridine ring is a common feature in many approved drugs due to its ability to act as a hydrogen bond acceptor and its favorable metabolic profile in some cases.[5] Pyridinone, a related scaffold, has demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[5] The replacement of a phenyl ring with a pyridinone has been shown to improve properties like solubility and hydrogen bonding capacity.[5]

The decision to use one scaffold over the other will depend on the specific therapeutic target and the desired properties of the final drug candidate. For instance, if a strong hydrogen bond acceptor is required for target engagement, the pyridine analog may be preferred. Conversely, if a more electron-rich and potentially more lipophilic core is desired, the furan analog might be a better choice.

Diagram: Decision-Making in Scaffold Selection

G Target Therapeutic Target Analysis H_Bonding Requires Strong H-Bond Acceptor? Target->H_Bonding Lipophilicity Desire Higher Lipophilicity? Target->Lipophilicity H_Bonding->Lipophilicity No Pyridine Select Pyridine Scaffold H_Bonding->Pyridine Yes Lipophilicity->Pyridine No Furan Select Furan Scaffold Lipophilicity->Furan Yes

Caption: A simplified decision tree for selecting between furan and pyridine scaffolds.

Conclusion

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Structure-Activity Relationship of 2-(5-Bromofuran-2-yl)ethan-1-amine: A Multi-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 2-(5-bromofuran-2-yl)ethan-1-amine derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-(5-bromofuran-2-yl)ethan-1-amine , a pivotal heteroaromatic scaffold. While often overshadowed by its phenyl analog (2C-B) or its imidazole congener (histamine), this furan-based pharmacophore occupies a unique chemical space. It serves as a critical probe for Histamine H3/H4 receptors and non-opioid analgesic pathways (Improgan-like activity) , offering a distinct profile of lipophilicity and metabolic stability compared to varying bioisosteres.

The Pharmacophore: Structural Logic & Causality

To understand the utility of this molecule, we must deconstruct it into four functional zones. The modifications described below explain the causality behind observed biological effects.

Pharmacophore Core Furan Core (Bioisostere) Linker Ethyl Chain (Distance: 6-7 Å) Core->Linker Rigid Scaffold Amine Primary Amine (Ionic Anchor) Linker->Amine Flexible Tether Target GPCR Binding Pocket (Asp3.32 / Halogen Pocket) Amine->Target Ionic Interaction Sub 5-Bromo Group (Halogen Bond/Lipophilicity) Sub->Core Modulates Electron Density Sub->Target Halogen Bonding

Figure 1: Pharmacophore dissection of 2-(5-bromofuran-2-yl)ethan-1-amine.

1.1 The Furan Core (The Bioisostere)
  • Logic: Furan is a bioisostere of the benzene ring (found in phenethylamines) and the imidazole ring (found in histamine).

  • Effect: Furan is electron-rich (π-excessive). Compared to benzene, it allows for stronger cation-π interactions but is more susceptible to oxidative metabolism. Compared to imidazole, it lacks the tautomeric nitrogen, eliminating H2-receptor agonism (which requires proton transfer) and shifting selectivity toward H3/H4 receptors or 5-HT2A sites.

1.2 The 5-Bromo Substituent (The Modulator)
  • Logic: Bromine is large, lipophilic, and a halogen bond donor.

  • Effect:

    • Metabolic Blockade: The 5-position of furan is the primary site for metabolic oxidation (ring opening). Bromination blocks this, significantly extending half-life in vivo.

    • Halogen Bonding: The "sigma hole" on the bromine atom can form specific interactions with carbonyl backbone oxygens in the receptor binding pocket, often increasing affinity by 10-100x compared to the unsubstituted furan.

Comparative Performance: Alternatives & Selectivity

This section compares the 5-bromofuran derivative against standard ligands in its two primary activity domains: Histaminergic and Serotonergic systems.

Table 1: Comparative Receptor Profiles
Feature2-(5-bromofuran-2-yl)ethan-1-amine Histamine (Natural Ligand)2C-B (Phenyl Analog)
Core Structure Furan (5-membered, O-heterocycle)Imidazole (5-membered, N-heterocycle)Benzene (6-membered, Carbocycle)
H1 Activity Low / NegligibleHigh (Agonist)Low
H2 Activity Negligible (Lacks proton transfer N)High (Agonist)Negligible
H3/H4 Activity Moderate to High (Antagonist/Inverse Agonist) High (Agonist)Low
5-HT2A Activity Moderate (Partial Agonist)NegligibleHigh (Full/Partial Agonist)
Lipophilicity (LogP) ~1.8 (Moderate CNS penetration)-0.7 (Poor CNS penetration)~3.3 (High CNS penetration)
Primary Utility H3/H4 Probe / Improgan-like Analgesic Allergic response / Gastric acidPsychedelic / Entactogen
Deep Dive: The "Improgan" Connection

A critical, often overlooked application of furan-ethanamines is in non-opioid analgesia . Research into "Improgan-like" compounds (congeners of cimetidine/burimamide) revealed that furan bioisosteres often retain potent antinociceptive activity without the opioid side effects.

  • Key Insight: The 5-bromo-furan derivative acts as a lipophilic anchor that penetrates the CNS more effectively than imidazole equivalents, accessing brainstem targets responsible for descending pain inhibition.

Experimental Protocol: Synthesis & Validation

Trustworthiness: This protocol avoids the instability issues of furan acid chlorides. It utilizes the Henry Reaction (Nitroaldol) , a robust, self-validating pathway for synthesizing heteroaromatic ethylamines.

Workflow Diagram

Synthesis Step1 Step 1: Henry Reaction 5-bromofuran-2-carbaldehyde + Nitromethane (Cat: NH4OAc, Reflux) Inter1 Intermediate: Nitrostyrene Analog (Bright Yellow Solid) Step1->Inter1 Step2 Step 2: Reduction LiAlH4 (THF) or Zn/HCl (Careful temp control < 0°C initially) Inter1->Step2 Product Final Product: 2-(5-bromofuran-2-yl)ethan-1-amine Step2->Product Validation Validation: 1H NMR (Ethyl triplets) MS (Br isotope pattern 1:1) Product->Validation

Figure 2: Validated synthesis pathway via nitroalkene reduction.

Detailed Methodology

Reagents: 5-bromofuran-2-carbaldehyde (CAS: 1899-24-7), Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).

  • Condensation (Henry Reaction):

    • Dissolve 5-bromofuran-2-carbaldehyde (10 mmol) in nitromethane (20 mL).

    • Add ammonium acetate (2 mmol) as catalyst.

    • Reflux for 2-4 hours. Monitor: TLC should show disappearance of aldehyde.

    • Checkpoint: The product, 2-(2-nitrovinyl)-5-bromofuran, typically precipitates as yellow crystals upon cooling. Yields are generally >80%.

  • Reduction (The Critical Step):

    • Caution: Furan rings are sensitive to harsh hydrogenation conditions (e.g., Pd/C + H2 can reduce the furan double bonds).

    • Use LiAlH4 in dry THF. Add the nitrostyrene solution dropwise to the hydride suspension at 0°C.

    • Reflux gently for 6 hours.

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) to minimize aluminum emulsion.

  • Purification:

    • Extract with DCM. Convert to Hydrochloride salt using HCl/Ether gas for stability (Free bases of furan-amines darken upon air exposure).

Self-Validating Analytical Criteria

To ensure scientific integrity, the synthesized compound must meet these specific spectral signatures:

  • Mass Spectrometry (MS):

    • Look for the characteristic Bromine Isotope Pattern . The M+ and M+2 peaks must be of approximately equal intensity (1:1 ratio) due to naturally occurring ⁷⁹Br and ⁸¹Br.

    • If the M+2 peak is absent, you have lost the bromine (dehalogenation during reduction).

  • ¹H NMR (Proton NMR):

    • Furan Protons: Two distinct doublets (or d,d) in the aromatic region (approx 6.0 - 6.5 ppm).

    • Ethyl Chain: Two triplets (approx 2.8 ppm and 3.0 ppm) corresponding to the -CH₂-CH₂-NH₂ linker.

    • Absence of Singlet: Ensure no aldehyde peak (~9.5 ppm) remains.

References
  • Hough, L. B., et al. (2000). Antinociceptive activity of derivatives of histamine and cytosine. National Institutes of Health. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Context on 2C-B and phenethylamine SAR). Transform Press.
  • Van der Goot, H., et al. (1992). Isothiourea analogues of histamine as potent histamine H3 receptor antagonists. European Journal of Medicinal Chemistry.[1]

  • US National Library of Medicine. PubChem Compound Summary: 2-(5-bromofuran-2-yl)ethanamine. Retrieved from [Link]

Sources

Comparative Guide: Bioisosteric Replacement of Furan Rings in Drug Design

[1]

Executive Summary

The furan ring is a double-edged sword in medicinal chemistry. While its oxygen lone pair offers exceptional hydrogen-bonding potential and its planar geometry fits narrow binding pockets, it is widely classified as a "structural alert" due to metabolic liability.

This guide provides an objective, technical comparison of furan bioisosteres. We analyze the mechanistic basis of furan toxicity (CYP450-mediated ring opening) and evaluate alternative heterocycles—specifically thiophene , oxazole , and phenyl rings—based on metabolic stability, physicochemical properties, and binding potency.

Part 1: The Furan Liability (Mechanistic Analysis)

Before selecting a replacement, one must understand the specific failure mode of the furan ring. The primary liability is not the furan itself, but its bioactivation by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).

The Mechanism: cis-2-butene-1,4-dial Formation

Metabolic oxidation opens the furan ring to form cis-2-butene-1,4-dial (BDA) , a highly reactive

12

Furan_BioactivationFuranFuran SubstrateCYPCYP450 (2E1/3A4)[Oxidation]Furan->CYPEpoxideUnstable EpoxideIntermediateCYP->EpoxideO-insertionBDAcis-2-butene-1,4-dial(Reactive Electrophile)Epoxide->BDARing OpeningAdductProtein/DNA Adducts(Toxicity/MBI)BDA->AdductNucleophilic Attack(Cys/Lys/GSH)

Figure 1: The metabolic activation pathway of furan leading to reactive metabolite formation.

Part 2: Comparative Analysis of Bioisosteres

When replacing a furan, the goal is to maintain the geometric fit and H-bond acceptor capability while eliminating the propensity for ring opening.

Thiophene (The "Classic" Isostere)
  • Chemistry: Sulfur replaces oxygen.

  • Pros: Similar van der Waals radius and geometry; significantly higher aromaticity (resonance energy ~29 kcal/mol vs. ~16 kcal/mol for furan), making the ring harder to oxidize/open.

  • Cons: Sulfur is a poor H-bond acceptor compared to oxygen.[3] Lipophilicity (LogP) usually increases.

  • Liability: Can undergo S-oxidation to form reactive sulfoxides/sulfones, though generally less reactive than BDA.

Oxazole / Isoxazole (The "Polar" Isosteres)
  • Chemistry: Introduction of a nitrogen atom.[4]

  • Pros: Lowers LogP (improves solubility). The nitrogen lone pair can retain H-bond acceptor properties. Highly metabolically stable; ring opening is rare.

  • Cons: Different electronic distribution can alter

    
    -stacking interactions in the binding pocket.
    
Phenyl (The "Stable" Isostere)
  • Chemistry: Carbocyclic replacement.

  • Pros: Metabolically robust (barring simple hydroxylation). No risk of ring opening.

  • Cons: Loss of H-bond acceptor capability. Slightly larger steric bulk (6-membered vs. 5-membered).

Comparative Data Summary

The following table summarizes the physicochemical and biological shifts observed when replacing a furan core in a representative kinase inhibitor scaffold.

MetricFuran (Baseline) Thiophene Oxazole Phenyl
Electronic Character

-excessive (Electron Rich)

-excessive (Moderate)

-deficient (Electron Poor)
Neutral
H-Bond Acceptor Strong (Oxygen LP)Weak/NoneModerate (Nitrogen LP)None
Metabolic Stability (

)
Low (< 15 min)Medium/HighHigh (> 60 min)High
Lipophilicity (

cLogP)
Reference (0.0)+0.4 to +0.6-0.5 to -1.0+1.0 to +1.5
Major Metabolic Risk Ring Opening (BDA)S-OxidationGenerally InertHydroxylation
Aromaticity LowHighModerateVery High

Part 3: Case Study – The "Safe" vs. "Toxic" Furan

It is critical to note that not all furan drugs are toxic .[5] The electronic environment of the furan ring dictates its susceptibility to CYP2E1 oxidation.

Case A: The Liability (L-754,394)

L-754,394 is an HIV protease inhibitor and a potent mechanism-based inhibitor of CYP3A4.

  • Observation: The furan ring is fused to a pyridine.[6]

  • Outcome: The electron-rich nature of the furan allowed rapid oxidation to the reactive enedial, which covalently bound to the CYP3A4 apoprotein, destroying the enzyme (Suicide Inhibition).

  • Lesson: Avoid electron-donating substituents on the furan ring.

Case B: The Success (Prazosin)

Prazosin is an antihypertensive containing a furoyl piperazine moiety.[4][7]

  • Observation: The furan is attached to a carbonyl (amide linkage).

  • Outcome: The electron-withdrawing carbonyl group deactivates the furan ring, making it less susceptible to oxidative ring opening. While ring opening does occur (forming metabolites), it is not the dominant clearance pathway, and Prazosin has been used safely for decades.

  • Lesson: Electron-withdrawing groups (EWGs) can mitigate furan toxicity.

Part 4: Experimental Protocols

To validate a bioisosteric replacement, you must prove that the new scaffold eliminates reactive metabolite formation. The Glutathione (GSH) Trapping Assay is the industry standard.

Protocol: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect short-lived electrophiles (like BDA) by trapping them with glutathione and analyzing via LC-MS/MS.

Materials:
  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Glutathione (GSH), 10 mM stock

  • Test Compounds (Furan vs. Bioisosteres), 10 mM DMSO stock

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid

Workflow:
  • Incubation: Mix Microsomes (1 mg/mL final), GSH (5 mM excess), and Test Compound (10

    
    M) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3000g for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec recommended).

Data Interpretation (LC-MS/MS):
  • Neutral Loss Scan: Scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Furan Specific Signal: Look for the M + 307 Da adduct (Compound + GSH + Oxygen - 2H).

    • Note: The specific diagnostic adduct for furan ring opening is often a thiol-substituted pyrrole , formed when the amino group of GSH reacts with the dialdehyde intermediate.[8][9]

GSH_WorkflowStep1Incubation(Microsomes + NADPH + GSH + Cmpd)Step2Metabolic Activation(Formation of Electrophile)Step1->Step2Step3Trapping Reaction(Electrophile + GSH -> Adduct)Step2->Step3Step4LC-MS/MS Analysis(Search for M+307 or Pyrrole Adduct)Step3->Step4

Figure 2: Workflow for Glutathione (GSH) Trapping Assay to detect reactive metabolites.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Drug Metabolism and Disposition.[1][5][10] Link

  • Zhao, M., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition.[1][5][10] Link

  • Pillai, S., et al. (2004). Metabolism of Prazosin in Rat and Characterization of Metabolites. Xenobiotica. (Demonstrates safe furan metabolism). Link

  • Choy, A. L., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For research and development purposes only.

This guide provides essential safety and logistical information for laboratory professionals handling 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. The following protocols are based on established best practices for handling structurally similar hazardous compounds, including brominated furans and amine hydrochlorides, to ensure the highest level of safety and experimental integrity.

Understanding the Hazard Profile

  • Corrosivity: The hydrochloride salt of an amine suggests acidic and corrosive properties. Similar compounds are known to cause severe skin burns and eye damage.[1]

  • Irritation: Brominated furans are known irritants to the skin, eyes, and respiratory system.[2] Inhalation may lead to respiratory tract irritation.[2][3]

  • Toxicity: Ingestion of similar amine hydrochlorides may be harmful.[1][4][5]

Given these potential hazards, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Minimum Recommended PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical Safety Goggles- Face Shield- Lab Coat- N95 Respirator (or higher)- Prevents skin contact with the corrosive and irritant solid.[1][6][7]- Protects eyes from airborne particles.[1][6][7]- Provides an additional layer of facial protection.- Protects personal clothing from contamination.- Minimizes inhalation of fine particles.[1]
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical Safety Goggles- Face Shield- Lab Coat- Work within a certified chemical fume hood- Protects against splashes of the potentially corrosive solution.[1][6]- Essential for eye protection from splashes.[1][6]- Shields the face from accidental splashes.- Prevents contamination of personal clothing.- A primary engineering control to prevent inhalation of vapors or aerosols.[6][7]
Reaction Work-up and Purification - Chemically Resistant Gloves (e.g., Viton, Butyl rubber)- Chemical Safety Goggles- Face Shield- Chemical Resistant Apron over Lab Coat- Work within a certified chemical fume hood- Provides enhanced protection against a wider range of chemicals and solvents.- Protects eyes from splashes and aerosols.[1][6]- Offers additional protection for the face and neck.- Protects against larger volume spills and splashes.- Ensures containment of volatile compounds and reaction byproducts.[6][7]
Waste Disposal - Chemically Resistant Gloves- Chemical Safety Goggles- Lab Coat- Protects hands during the handling and sealing of waste containers.- Shields eyes from potential splashes during waste consolidation.- Prevents contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Designated Work Area: All work with 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride must be conducted in a designated area within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][6]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for acids should be readily available. Do not use combustible materials for absorption.

The following diagram illustrates the recommended workflow for handling 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_hood Prepare Chemical Fume Hood prep_start->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_workup Reaction Work-up handle_dissolve->handle_workup cleanup_decon Decontaminate Glassware handle_workup->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride.

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride and associated waste is essential to protect the environment and comply with regulations.

  • Solid Waste: Collect unused 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all solutions containing 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as halogenated liquid waste. The cleaned glassware can then be washed through normal laboratory procedures.

Due to the presence of bromine, this compound requires disposal as hazardous waste. The preferred method of disposal for brominated organic compounds is through high-temperature incineration at a licensed hazardous waste facility.[8] These facilities are equipped with specialized scrubbers and afterburners to manage the potential formation of hazardous byproducts such as hydrobromic acid, dioxins, and furans.[9][10]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection, labeling, and disposal procedures.

References

  • Safety Data Sheet for a structurally similar compound. (2016, February 25). [Source not further specified]
  • SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY DATA SHEET. (2009, February 9). Fisher Scientific.
  • Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part II. (n.d.). PMC.
  • SAFETY DATA SHEET. (2011, December 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
  • Other Disposal Guidance. (2024, August 28). US EPA.
  • 2-(5-bromo-2-thienyl)
  • SAFETY D
  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. (n.d.). [Source not further specified]
  • Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. (n.d.). ebfrip.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • BLD Pharm
  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChem.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, September 23). Aerosol and Air Quality Research.
  • 2-(5-bromopyridin-2-yl)ethan-1-amine. (n.d.). Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.